Product packaging for 8-Methyladenosine(Cat. No.:CAS No. 56973-12-7)

8-Methyladenosine

Katalognummer: B1596262
CAS-Nummer: 56973-12-7
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: RTGYRFMTJZYXPD-IOSLPCCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

8-Methyladenosine is a purine nucleoside.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O4 B1596262 8-Methyladenosine CAS No. 56973-12-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGYRFMTJZYXPD-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205572
Record name 8-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-12-7
Record name 8-Methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Significance of 8-Methyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyladenosine (m8A) is a post-transcriptional RNA modification that has been identified in bacterial ribosomal RNA. Its primary established role is in conferring resistance to a broad spectrum of antibiotics that target the peptidyl transferase center of the ribosome. While the endogenous presence and function of this compound in eukaryotes remain to be elucidated, synthetic this compound-containing oligonucleotides have been shown to be potent activators of the innate immune enzyme RNase L. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its role in antibiotic resistance and its potential, though not yet endogenously confirmed, involvement in the innate immune response. Detailed experimental methodologies for the study of m8A and related pathways are also presented, alongside quantitative data and visual representations of key processes.

Introduction

Post-transcriptional modifications of RNA molecules add a layer of complexity to the regulation of gene expression. Among the numerous known modifications, methylation of adenosine residues is a key regulatory mechanism. While N6-methyladenosine (m6A) is the most abundant and extensively studied internal modification in eukaryotic mRNA, other methylated adenosines, such as this compound (m8A), are emerging as molecules with distinct biological roles. This guide focuses on the biological significance of this compound, a purine nucleoside methylated at the C8 position of the adenine base.[1]

The first identification of this compound in natural RNA was in bacterial 23S ribosomal RNA (rRNA).[2] This discovery was linked to a novel mechanism of antibiotic resistance. In contrast, the presence and functional significance of endogenous m8A in eukaryotic organisms have not yet been established. However, intriguing insights into its potential roles have been gleaned from studies using synthetic this compound-containing molecules, which point towards an involvement in the innate immune system.

This document will delve into the known functions of m8A, the enzymatic machinery involved in its deposition in bacteria, and its potential implications in eukaryotic biology, particularly in the context of innate immunity. We will also provide detailed experimental protocols and quantitative data to facilitate further research in this area.

This compound in Bacteria: A Key Player in Antibiotic Resistance

The most well-characterized biological function of this compound is its role in mediating broad-spectrum antibiotic resistance in bacteria. This modification, found at adenosine 2503 (A2503) of the 23S rRNA, sterically hinders the binding of several classes of antibiotics to the peptidyl transferase center (PTC) of the ribosome, thereby inhibiting their action.

The Cfr Methyltransferase: The "Writer" of m8A

The enzyme responsible for the site-specific installation of the methyl group at the C8 position of A2503 is the Cfr methyltransferase. Cfr is a radical S-adenosyl-L-methionine (SAM) enzyme. The cfr gene is often located on mobile genetic elements, facilitating its spread among bacterial populations. Interestingly, the housekeeping rRNA methyltransferase RlmN, which is homologous to Cfr, methylates the C2 position of the same nucleotide (A2503).[3]

Quantitative Data on Cfr-mediated Antibiotic Resistance

The presence of the cfr gene and the resulting m8A modification leads to a significant increase in the minimum inhibitory concentrations (MICs) of various antibiotics.

Antibiotic ClassAntibioticFold Increase in MIC in Cfr-positive Strains
PhenicolsChloramphenicol8-16
LincosamidesClindamycin>128
OxazolidinonesLinezolid4-8
PleuromutilinsTiamulin8-16
Streptogramin ADalfopristin4-8

Note: The data presented here is a summary from multiple studies and the exact fold increase can vary depending on the bacterial species and strain.

The Potential Role of this compound in Eukaryotic Innate Immunity

While endogenous this compound has not been identified in eukaryotes, studies on synthetic this compound-substituted 2',5'-oligoadenylate (2-5A) analogues have provided compelling evidence for its potential involvement in the innate immune response.[4][5]

The OAS-RNase L Pathway

The 2-5A/RNase L system is a critical arm of the interferon-induced antiviral response. Upon viral infection, double-stranded RNA (dsRNA) activates oligoadenylate synthetases (OAS) to produce 2-5A from ATP. 2-5A then binds to and activates the latent endoribonuclease RNase L. Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.

Activation of RNase L by this compound-Substituted 2-5A Analogues

Synthetic 2-5A analogues where one or more adenosine residues are replaced by this compound have been shown to be potent activators of RNase L. In some cases, these analogues are even more effective than the natural 2-5A in activating RNase L and inhibiting translation. This suggests that the 8-methyl group may enhance the binding affinity of the 2-5A analogue to RNase L or induce a more favorable conformational change for activation.

Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the RNase L pathway.

Detection and Quantification of this compound by LC-MS/MS

This protocol is adapted for the detection of m8A in bacterial rRNA.

4.1.1. RNA Isolation and Digestion

  • Isolate total RNA from bacterial cultures using a standard RNA extraction kit.

  • Purify rRNA using a ribosome isolation kit.

  • Digest 1-5 µg of rRNA to nucleosides by incubation with nuclease P1 (2U) in 25 µL of 10 mM ammonium acetate (pH 5.3) at 42°C for 2 hours.

  • Add bacterial alkaline phosphatase (0.5 U) and incubate at 37°C for an additional 2 hours.

  • Filter the reaction mixture through a 10-kDa cutoff centrifugal filter.

4.1.2. LC-MS/MS Analysis

  • Perform chromatographic separation on a C18 column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

  • Monitor the transition for adenosine (m/z 268 → 136) and this compound (m/z 282 → 150).

  • Quantify the amount of m8A relative to adenosine using a standard curve generated with known concentrations of synthetic this compound and adenosine.

Synthesis of this compound-Substituted 2-5A Analogues

The synthesis of this compound-substituted 2-5A analogues can be achieved through a lead ion-catalyzed ligation reaction. A detailed protocol can be found in the work by Kitade et al. (1991).

RNase L Activity Assay

This assay measures the endoribonuclease activity of RNase L.

4.3.1. In Vitro RNase L Activation

  • Prepare cell extracts from interferon-treated cells.

  • Incubate the cell extracts with synthetic 2-5A or this compound-substituted 2-5A analogues at various concentrations.

4.3.2. rRNA Cleavage Assay

  • Isolate total RNA from the reaction mixtures.

  • Analyze the integrity of the rRNA (18S and 28S) by denaturing agarose gel electrophoresis or using a bioanalyzer.

  • RNase L activation will result in specific cleavage products of rRNA, which can be visualized as distinct bands or a shift in the RNA profile.

4.3.3. Translation Inhibition Assay

  • Perform in vitro translation reactions using rabbit reticulocyte lysate.

  • Add the activated RNase L-containing cell extracts to the translation reactions.

  • Measure the synthesis of a reporter protein (e.g., luciferase) to quantify the level of translation inhibition.

Future Directions and Conclusion

The study of this compound is still in its early stages, particularly concerning its potential roles in eukaryotes. A critical next step is to determine whether m8A exists endogenously in mammalian cells and other eukaryotes. The development of highly sensitive and specific detection methods will be paramount for this endeavor.

If endogenous m8A is discovered in eukaryotes, a cascade of research questions will follow, including the identification of the "writer," "eraser," and "reader" proteins that regulate its deposition, removal, and function. Elucidating the downstream signaling pathways and cellular processes modulated by m8A will be crucial for understanding its biological significance.

The potent activation of RNase L by synthetic m8A-containing molecules provides a tantalizing clue to a potential role in innate immunity and other cellular stress responses. Further investigation into this connection could open new avenues for the development of novel immunomodulatory drugs.

References

The Emergence of 8-Methyladenosine (m8A): A Comprehensive Technical Guide to its Discovery and History in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of post-transcriptional RNA modifications is vast and intricate, with each new discovery adding a layer of complexity and regulatory potential to our understanding of gene expression. Among the more than 170 known RNA modifications, 8-methyladenosine (m8A) stands out for its unique discovery in the context of antibiotic resistance. This technical guide provides an in-depth exploration of the discovery and history of m8A in RNA, detailing the seminal experiments, the methodologies employed for its detection, and its known biological significance. We present a consolidated view of the quantitative data available, detailed experimental protocols for key analytical techniques, and visual representations of the underlying molecular pathways and experimental workflows. This document serves as a foundational resource for researchers in epitranscriptomics, infectious disease, and drug development, offering a comprehensive overview of this functionally important RNA modification.

Discovery and Historical Context

The first and, to date, primary identification of this compound (m8A) in a natural RNA molecule was a landmark discovery in the field of antibiotic resistance.[1] This modification was identified as the product of the Cfr methyltransferase, an enzyme that confers resistance to a broad range of antibiotics targeting the peptidyl transferase center (PTC) of the bacterial ribosome.[1][2]

The Cfr Methyltransferase: A Novel Resistance Mechanism

The cfr gene was initially found on a multi-resistance plasmid in Staphylococcus sciuri of animal origin.[1] Subsequent studies demonstrated that its product, the Cfr methyltransferase, modifies nucleotide A2503 in the 23S rRNA of the large ribosomal subunit.[1] This specific methylation event sterically hinders the binding of multiple classes of antibiotics, including Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A (PhLOPSA phenotype).

The definitive identification of the modification as this compound was achieved through a combination of sophisticated mass spectrometry techniques and comparison with a chemically synthesized m8A nucleoside standard. This was a significant finding, as m8A had not been previously described in natural RNA molecules.

A Radical SAM Enzyme

Further investigation into the mechanism of Cfr revealed that it belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes. This was confirmed through site-directed mutagenesis of a conserved cysteine motif (CxxxCxxC), which is characteristic of radical SAM enzymes and was shown to be essential for Cfr's activity. The enzyme utilizes a radical-based mechanism to methylate the C8 position of adenosine A2503. Interestingly, in the absence of the endogenous RlmN methyltransferase, which normally methylates the C2 position of A2503, Cfr has been shown to also catalyze the formation of 2,8-dimethyladenosine.

Quantitative Data Summary

The quantitative data surrounding m8A primarily relates to the level of antibiotic resistance conferred by its presence and the efficiency of the Cfr-mediated methylation. Unlike more widespread modifications such as N6-methyladenosine (m6A), extensive quantitative mapping of m8A across different organisms and RNA types is not yet available, as its occurrence appears to be highly specific.

ParameterOrganism/SystemValueSignificanceReference
Antibiotic Resistance (MIC, µg/mL) E. coli expressing CfrTiamulin: >128, Clindamycin: >128, Chloramphenicol: 128, Linezolid: 32Demonstrates high-level resistance conferred by Cfr-mediated methylation.
A2503 Methylation Efficiency E. coli expressing wild-type Cfr< ~40% conversion of m2A2503 to m2m8A2503Wild-type Cfr provides sub-stoichiometric methylation of ribosomes.
A2503 Methylation Efficiency E. coli expressing evolved Cfr variants~50%–90% methylation of A2503Directed evolution can significantly enhance the methylation activity of Cfr.

Key Experimental Protocols

The identification and characterization of m8A have heavily relied on mass spectrometry. Below are detailed methodologies for the key experiments.

Protocol for LC-MS/MS-based Detection of this compound in RNA

This protocol is adapted from established methods for the analysis of modified nucleosides.

1. RNA Isolation and Purification:

  • Isolate total RNA from bacterial cells (e.g., E. coli expressing the cfr gene) using a commercial kit (e.g., PureLink RNA Mini Kit) or standard Trizol extraction.

  • To analyze a specific RNA species like 23S rRNA, further purification via sucrose gradient centrifugation or specific hybridization-based methods may be required.

  • For analysis of mRNA, perform two rounds of poly(A) selection using oligo(dT)-magnetic beads.

  • Quantify the purified RNA using a NanoDrop spectrophotometer.

2. Enzymatic Digestion of RNA to Nucleosides:

  • In a sterile, RNase-free microcentrifuge tube, combine the following:

    • 200 ng - 1 µg of purified RNA

    • Nuclease P1 (1 U)

    • Bacterial Alkaline Phosphatase (0.1 U)

    • 10X Nuclease P1 Buffer (to 1X final concentration)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction at 37°C for 2 hours.

  • Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any undigested material.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a UPLC/HPLC system equipped with a C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10-15 minutes is a typical starting point.

    • Flow Rate: 200-400 µL/min.

    • Injection Volume: 5-10 µL of the supernatant from the digestion step.

  • Mass Spectrometry (MS/MS):

    • Use a triple quadrupole or high-resolution Orbitrap mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) for m8A:

      • Parent Ion (Q1): m/z 282.1 (protonated this compound)

      • Product Ion (Q3): m/z 150.1 (protonated 8-methyladenine base)

    • MRM for Adenosine (for normalization):

      • Parent Ion (Q1): m/z 268.1 (protonated adenosine)

      • Product Ion (Q3): m/z 136.1 (protonated adenine base)

    • Optimize instrument parameters (e.g., collision energy, declustering potential) using an this compound standard.

4. Data Analysis:

  • Integrate the peak areas for the m8A and adenosine MRM transitions.

  • The relative abundance of m8A can be expressed as a ratio of the m8A peak area to the adenosine peak area. For absolute quantification, a standard curve generated from known concentrations of this compound is required.

Visualizing Pathways and Workflows

Diagrams created using the DOT language for Graphviz provide a clear visual representation of the key processes involved in the discovery and function of m8A.

Experimental Workflow for the Discovery of m8A

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_conclusion Conclusion bacterial_strains Bacterial Strains (+/- cfr gene) ribosome_isolation Ribosome Isolation bacterial_strains->ribosome_isolation rna_extraction 23S rRNA Extraction ribosome_isolation->rna_extraction enzymatic_digestion Enzymatic Digestion to Nucleosides rna_extraction->enzymatic_digestion lc_separation LC Separation of Nucleosides enzymatic_digestion->lc_separation ms_detection Mass Spectrometry (MS) lc_separation->ms_detection msms_fragmentation Tandem MS (MS/MS) Fragmentation ms_detection->msms_fragmentation data_comparison Comparison with m8A Standard msms_fragmentation->data_comparison identification Identification of This compound (m8A) data_comparison->identification

Caption: Experimental workflow for the discovery of this compound (m8A) in RNA.

Cfr-Mediated Antibiotic Resistance Pathway

cfr_pathway cluster_cfr Cfr Methyltransferase Action cluster_ribosome Ribosomal Modification cluster_resistance Outcome cfr_gene cfr gene cfr_protein Cfr Protein (Radical SAM Enzyme) cfr_gene->cfr_protein Transcription & Translation m8a2503 This compound 2503 cfr_protein->m8a2503 Methylation sam S-adenosylmethionine (SAM) sam->m8a2503 ribosome Bacterial Ribosome (23S rRNA) a2503 Adenosine 2503 ribosome->a2503 a2503->m8a2503 binding_blocked Antibiotic Binding Blocked m8a2503->binding_blocked antibiotics PhLOPSa Antibiotics antibiotics->a2503 Normal Binding antibiotics->binding_blocked resistance Antibiotic Resistance binding_blocked->resistance

Caption: Cfr-mediated methylation pathway leading to antibiotic resistance.

Known Biological Functions and Future Outlook

To date, the only confirmed biological role of this compound in RNA is in mediating antibiotic resistance in bacteria. The modification at A2503 in the 23S rRNA sterically obstructs the binding site of several classes of antibiotics that target the peptidyl transferase center.

Unlike other adenosine modifications such as m6A, which have a broad range of "writer," "reader," and "eraser" proteins and are found across various RNA species and organisms, m8A appears to be a highly specialized modification. Cfr is the only known "writer" for m8A, and no "eraser" or specific "reader" proteins have been identified. Furthermore, there is currently no evidence of m8A in mRNA or non-coding RNAs in eukaryotes, suggesting its role is confined to the specific context of bacterial rRNA and resistance.

The discovery of m8A, however, opens up several avenues for future research:

  • Screening for m8A in other biological systems: While currently only linked to bacterial resistance, sensitive mass spectrometry-based screens could be employed to search for m8A in other organisms or under different cellular conditions.

  • Search for other m8A-related enzymes: The possibility of other "writer" or "eraser" enzymes for m8A in different biological contexts cannot be entirely ruled out.

  • Drug Development: The unique nature of the Cfr-mediated resistance mechanism makes it a potential target for novel antimicrobial drug development. Inhibitors of the Cfr enzyme could be developed to act as adjuvants to existing antibiotics, restoring their efficacy against resistant bacterial strains.

Conclusion

The discovery of this compound in RNA is a compelling example of how the study of antibiotic resistance mechanisms can lead to fundamental insights into RNA biology. Initially identified as the product of the Cfr methyltransferase, m8A's role in conferring broad-spectrum antibiotic resistance is now well-established. While its known functions are currently limited to this specific context, the methodologies developed for its detection and the understanding of its enzymatic "writer" provide a solid foundation for future explorations into the epitranscriptomic landscape. The story of m8A underscores the importance of continued research into RNA modifications, which may hold the key to understanding complex biological processes and developing novel therapeutic strategies.

References

An In-depth Technical Guide to 8-Methyladenosine: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyladenosine (m⁸A) is a modified purine nucleoside, an analog of adenosine, where a methyl group is attached to the C8 position of the adenine base. This modification, although less common than other adenosine methylations like N⁶-methyladenosine (m⁶A), plays a significant role in various biological processes. Its presence in ribosomal RNA (rRNA) can confer antibiotic resistance, and its incorporation into synthetic oligonucleotides has been instrumental in elucidating the mechanisms of antiviral pathways. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and analysis of this compound, as well as its involvement in key signaling pathways.

Chemical Structure and Properties

This compound consists of an 8-methyladenine base attached to a ribose sugar via a β-N⁹-glycosidic bond. The presence of the methyl group at the C8 position influences the conformation around the glycosidic bond, favoring the syn conformation.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-8-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[1]
CAS Number 56973-12-7[1]
Molecular Formula C₁₁H₁₅N₅O₄[1]
Molecular Weight 281.27 g/mol [1]
SMILES CC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N[1]
InChI Key RTGYRFMTJZYXPD-IOSLPCCCSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
pKa (N1) 2.0 (calculated)(Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases)
pKa (N7) 2.3 (calculated)(Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases)
UV λmax 260 nm(Identification of this compound as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC)
Solubility in DMSO ≥12.2 mg/mL(N6-methyladenosine (m6A) Clinisciences)
Solubility in Water Qualitative: Moderate(How to improve the solubility of N(6)-Methyl-3'-amino-3'-deoxyadenosine - Benchchem)
Melting Point 207-209 °C(this compound-substituted analogues of 2-5A: synthesis and their biological activities - Oxford Academic)

Table 3: 1H and 13C NMR Chemical Shifts for this compound

Experimental Protocols

Synthesis of this compound from 8-Bromoadenosine

This protocol is adapted from the method described by Kitade et al. (1991).

Materials:

  • 8-Bromoadenosine

  • Ammonium sulfate (catalytic amount)

  • Hexamethyldisilazane (HMDS)

  • Tetrahydrofuran (THF), dry

  • Tetrakis(triphenylphosphine)palladium(0)

  • Trimethylaluminum (2.0 M solution in toluene or hexanes)

  • Methanol

  • Ammonium chloride solution

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform-Methanol mixture)

Procedure:

  • Silylation of 8-Bromoadenosine: A mixture of 8-bromoadenosine (3 mmol) and a catalytic amount of ammonium sulfate in 30 mL of hexamethyldisilazane is heated at 100°C for 8 hours.

  • Filtration and Evaporation: Any remaining insoluble material is filtered off and washed with chloroform. The combined filtrate is evaporated in vacuo.

  • Palladium-Catalyzed Methylation: The residue is dissolved in 40 mL of dry THF in the presence of 200 mg of tetrakis(triphenylphosphine)palladium(0) under an argon atmosphere. To this solution, a 2.0 M solution of trimethylaluminum in a hydrocarbon solvent is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Deprotection: The reaction is carefully quenched by the addition of methanol. The solvent is removed under reduced pressure. The oily residue is dissolved in a mixture of methanol and ammonium chloride solution and refluxed for 3 hours to ensure complete desilylation.

  • Purification: The solvent is removed under reduced pressure, and the residue is chromatographed on a silica gel column using a chloroform-methanol gradient (e.g., 10:1).

  • Crystallization: The appropriate fractions are collected, and the solvent is removed under reduced pressure to yield this compound. Recrystallization from water gives analytically pure this compound.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

  • Solvent A: 0.1 M Ammonium Acetate, pH 6.0

  • Solvent B: Acetonitrile

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase A or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Gradient: A typical gradient could be 0-30% Solvent B over 30 minutes. The gradient should be optimized based on the specific column and system.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention time of this compound will be characteristic under the given conditions.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive detection and quantification of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • C18 or HILIC column suitable for nucleoside analysis.

Sample Preparation from RNA:

  • RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol.

  • mRNA Purification (Optional): If focusing on mRNA modifications, purify mRNA using oligo(dT)-magnetic beads.

  • RNA Digestion: Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

  • Protein Removal: Remove enzymes by filtration or precipitation.

  • Sample Dilution: Dilute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Parent Ion (Q1): m/z 282.1 (M+H)⁺

    • Product Ion (Q3): m/z 150.1 (adenine base + methyl)

  • Chromatography: A gradient of acetonitrile in water with a small amount of formic acid or ammonium formate is typically used.

Biological Significance and Signaling Pathways

Role in Antibiotic Resistance: The Cfr Enzyme Pathway

The Cfr methyltransferase confers resistance to several classes of antibiotics that target the peptidyl transferase center of the bacterial ribosome. Cfr is a radical S-adenosylmethionine (SAM) enzyme that methylates adenosine 2503 (A2503) in the 23S rRNA to form this compound. This modification sterically hinders the binding of antibiotics to the ribosome.

Cfr_Pathway cluster_activation Cfr Activation cluster_methylation Methylation Cascade cluster_resistance Antibiotic Resistance SAM1 S-Adenosylmethionine (SAM) FeS [4Fe-4S] Cluster SAM1->FeS e- transfer Cfr_inactive Cfr (inactive) FeS->Cfr_inactive binds Cfr_active Cfr (active) Cfr_inactive->Cfr_active Reduction dA_radical 5'-deoxyadenosyl radical Cfr_active->dA_radical cleaves SAM1 Methyl_donor Methyl-Cfr intermediate Cfr_active->Methyl_donor uses SAM2 as methyl source Met Methionine dA_radical->Met SAM2 S-Adenosylmethionine (SAM) A2503 A2503 in 23S rRNA Methyl_donor->A2503 Methyl transfer m8A2503 m⁸A2503 in 23S rRNA A2503->m8A2503 Ribosome Ribosome m8A2503->Ribosome incorporation Antibiotic Antibiotic Antibiotic->Ribosome Binding blocked

Caption: Cfr-mediated methylation of A2503 leading to antibiotic resistance.

Activation of the OAS-RNase L Antiviral Pathway

The 2-5A/RNase L system is a crucial component of the innate immune response to viral infections. Upon detection of viral double-stranded RNA (dsRNA), oligoadenylate synthetases (OAS) produce 2',5'-linked oligoadenylates (2-5A). These 2-5A molecules act as second messengers to activate RNase L, a latent endoribonuclease. Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting viral replication. Analogs of 2-5A containing this compound have been shown to be potent activators of RNase L, highlighting the importance of the nucleoside conformation in this process.

RNaseL_Pathway dsRNA Viral dsRNA OAS Oligoadenylate Synthetase (OAS) dsRNA->OAS activates two5A 2',5'-Oligoadenylates (2-5A) or 8-Me-Ado substituted analogs OAS->two5A synthesizes from ATP ATP ATP->OAS RNaseL_inactive RNase L (monomer, inactive) two5A->RNaseL_inactive binds to RNaseL_active RNase L (dimer, active) RNaseL_inactive->RNaseL_active dimerization and activation ssRNA Viral and Cellular ssRNA RNaseL_active->ssRNA degrades RNA_fragments RNA fragments ssRNA->RNA_fragments Inhibition Inhibition of Viral Replication RNA_fragments->Inhibition

Caption: Activation of the OAS-RNase L pathway by 2-5A and its analogs.

Experimental Workflow for this compound Analysis in RNA

The analysis of this compound in RNA typically involves either a global quantification using LC-MS/MS or a transcriptome-wide mapping of its location using techniques like MeRIP-seq (methylated RNA immunoprecipitation sequencing).

RNA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Quantification cluster_merip MeRIP-seq Mapping start Biological Sample (Cells or Tissues) total_RNA Total RNA Extraction start->total_RNA hydrolysis Enzymatic Hydrolysis to Nucleosides total_RNA->hydrolysis fragmentation RNA Fragmentation total_RNA->fragmentation lcms_analysis LC-MS/MS Analysis hydrolysis->lcms_analysis quantification Quantification of m⁸A/A ratio lcms_analysis->quantification immunoprecipitation Immunoprecipitation with anti-m⁸A antibody fragmentation->immunoprecipitation sequencing High-Throughput Sequencing immunoprecipitation->sequencing bioinformatics Bioinformatic Analysis (Peak Calling, Motif Analysis) sequencing->bioinformatics

Caption: General workflow for the analysis of this compound in RNA.

Conclusion

This compound, while a relatively understudied RNA modification, holds significant biological importance. Its role in conferring antibiotic resistance highlights it as a potential target for the development of novel antimicrobial strategies. Furthermore, its ability to potently modulate the innate immune system through the activation of RNase L provides a valuable tool for virology and immunology research. The experimental protocols and analytical methods detailed in this guide offer a solid foundation for researchers and drug development professionals to further investigate the structure, function, and therapeutic potential of this compound. As analytical techniques continue to improve in sensitivity and resolution, a deeper understanding of the prevalence and dynamic regulation of this and other RNA modifications is on the horizon, promising new avenues for therapeutic intervention.

References

The Natural Occurrence of 8-Methyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyladenosine (m8A) is a post-transcriptional RNA modification characterized by the addition of a methyl group at the C8 position of the adenine base. While RNA modifications are increasingly recognized for their critical roles in regulating gene expression and cellular function, m8A remains one of the less-studied modifications. This technical guide provides a comprehensive overview of the known natural occurrence of this compound in organisms, focusing on its biosynthesis, physiological relevance, and the methodologies for its detection and characterization. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research in this emerging area of epitranscriptomics.

Introduction

Post-transcriptional modifications of RNA molecules are essential for a wide range of biological processes, including RNA stability, localization, and translation. To date, over 150 distinct RNA modifications have been identified across all domains of life. Among these, adenosine methylation is a common modification, with N6-methyladenosine (m6A) being the most abundant internal modification in the messenger RNA (mRNA) of higher eukaryotes. In contrast, this compound (m8A), a purine nucleoside, has a much more restricted known distribution in nature.[1]

The first and most well-characterized instance of naturally occurring m8A in RNA is in the 23S ribosomal RNA (rRNA) of bacteria that harbor the Cfr methyltransferase.[2] This modification at a critical position in the ribosome confers resistance to a broad spectrum of antibiotics, highlighting its significant impact on cellular phenotype.[2] this compound has also been reported to be present in the urine of healthy individuals, suggesting it may be a product of metabolic processes.[3] This guide will delve into the specifics of m8A's natural occurrence, the enzymatic machinery responsible for its synthesis, and the analytical techniques used for its study.

Natural Occurrence and Quantitative Data

The primary documented natural occurrence of this compound in RNA is at position A2503 of the 23S rRNA in certain bacteria.[2] This modification is not constitutive but is conferred by the presence of the Cfr gene, which has been identified on plasmids and transposons, suggesting its potential for horizontal gene transfer within microbial communities.

Table 1: Quantitative Data on the Natural Occurrence of this compound (m8A) in RNA

Organism/SystemRNA TypePosition of ModificationCatalyzing EnzymeNotes
Escherichia coli (expressing the cfr gene)23S rRNAA2503Cfr methyltransferaseConfers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome.
Staphylococcus sciuriEndogenous rRNAA2503Cfr methyltransferaseThe cfr gene was originally identified in a strain of this organism.

In addition to its presence in rRNA, the Cfr enzyme has been shown to be capable of producing 2,8-dimethyladenosine when the native m2A2503 methyltransferase (RlmN) is absent.

Biosynthesis of this compound

The formation of m8A at position A2503 in 23S rRNA is catalyzed by the Cfr methyltransferase, which belongs to the radical S-adenosyl-L-methionine (SAM) enzyme superfamily. These enzymes are known to catalyze chemically challenging reactions, including the methylation of unactivated carbon atoms.

The proposed mechanism involves the reductive cleavage of SAM by a [4Fe-4S] cluster within the Cfr enzyme to generate a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C8 position of the target adenosine residue (A2503) in the 23S rRNA, creating a carbon-centered radical on the adenosine. A second molecule of SAM then serves as the methyl donor, transferring its methyl group to the C8 radical of the adenosine, thus forming this compound.

G SAM1 S-Adenosyl-L-methionine (SAM) FeS [4Fe-4S] Cluster (in Cfr) SAM1->FeS e- Ado_radical 5'-Deoxyadenosyl Radical FeS->Ado_radical generates Met_SAHC Methionine + 5'-Deoxyadenosine Ado_radical->Met_SAHC forms A2503 Adenosine 2503 (in 23S rRNA) Ado_radical->A2503 H- abstraction A2503_radical A2503 C8-Radical A2503->A2503_radical forms m8A2503 This compound 2503 A2503_radical->m8A2503 forms SAM2 S-Adenosyl-L-methionine (SAM) (Methyl Donor) SAM2->A2503_radical Methyl donation SAH S-Adenosyl-L-homocysteine (SAH) SAM2->SAH converted to

Biosynthesis of this compound by Cfr Methyltransferase.

Experimental Protocols for m8A Detection and Characterization

The unambiguous identification and quantification of m8A in RNA require sensitive and specific analytical methods. The primary technique that has been successfully employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Ribosome Isolation and rRNA Extraction
  • Cell Culture and Lysis: Grow bacterial cells (e.g., E. coli strains with and without the cfr gene) to the desired optical density. Harvest cells by centrifugation and lyse them using a suitable method (e.g., sonication or French press) in a buffer that maintains ribosome integrity.

  • Ribosome Purification: Isolate 70S ribosomes from the cell lysate by ultracentrifugation through a sucrose cushion.

  • rRNA Extraction: Extract total RNA from the purified ribosomes using a standard method such as phenol-chloroform extraction followed by ethanol precipitation.

RNA Digestion and Nucleoside Preparation
  • RNA Fragmentation (Optional): For targeted analysis of the region around A2503, a specific subfragment of the 23S rRNA can be isolated, for instance, by hybridization with a complementary biotinylated DNA probe followed by RNase H digestion and purification with streptavidin beads.

  • Enzymatic Digestion to Nucleosides: The purified rRNA or rRNA fragment is completely digested into its constituent nucleosides. This is typically a two-step process:

    • Incubate the RNA with nuclease P1 at 37°C to hydrolyze the phosphodiester bonds.

    • Follow with an incubation with bacterial alkaline phosphatase to remove the 5'-phosphate groups, yielding free nucleosides.

LC-MS/MS Analysis
  • Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a suitable mobile phase, such as ammonium acetate and acetonitrile, to resolve the different nucleosides.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically an ion trap or triple quadrupole instrument, equipped with an electrospray ionization (ESI) source.

  • Tandem Mass Spectrometry (MS/MS or MSn):

    • The mass spectrometer is operated in positive ion mode. The pseudomolecular ion [M+H]+ for monomethylated adenosine (including m8A) is m/z 282.

    • To distinguish m8A from its isobaric isomers (e.g., N6-methyladenosine, 2-methyladenosine), tandem mass spectrometry (MSn) is employed. The ion at m/z 282 is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This process can be repeated for multiple stages (MS3, MS4, MS5) to obtain highly specific structural information. The fragmentation pattern of the unknown nucleoside is compared to that of a chemically synthesized this compound standard for unambiguous identification.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cell_culture Bacterial Cell Culture (e.g., E. coli +/- cfr) ribosome_iso Ribosome Isolation (Ultracentrifugation) cell_culture->ribosome_iso rRNA_ext rRNA Extraction (Phenol-Chloroform) ribosome_iso->rRNA_ext rna_digest Enzymatic Digestion (Nuclease P1, BAP) rRNA_ext->rna_digest nucleosides Free Nucleosides rna_digest->nucleosides hplc RP-HPLC Separation (C18 column) nucleosides->hplc esi_ms ESI-Mass Spectrometry hplc->esi_ms msn Tandem MS (MSn) (Fragmentation Analysis) esi_ms->msn data_analysis Data Analysis (Comparison to Standard) msn->data_analysis

Experimental Workflow for the Detection of this compound.

Functional Significance and Future Directions

The presence of m8A at position A2503 in the peptidyl transferase center of the bacterial ribosome sterically hinders the binding of several classes of antibiotics, including pleuromutilins, lincosamides, and streptogramin A. This modification is a clear example of how a single post-transcriptional modification can dramatically alter an organism's phenotype, in this case, conferring a multi-drug resistance profile.

The discovery of m8A in bacterial rRNA opens up several avenues for future research:

  • Screening for m8A in other organisms and RNA types: While currently only documented in bacterial rRNA via the Cfr enzyme, it is possible that m8A exists in other contexts. Broader epitranscriptomic surveys using sensitive mass spectrometry techniques could uncover novel occurrences of this modification.

  • Identification of novel m8A methyltransferases: The Cfr enzyme is a radical SAM methyltransferase. Investigating other enzymes from this family could lead to the discovery of new m8A writers.

  • Development of m8A-specific antibodies: The generation of antibodies that can specifically recognize m8A would enable the development of high-throughput techniques for mapping m8A across the transcriptome, similar to what has been done for m6A.

  • Elucidation of the role of m8A in eukaryotes: If m8A is found to be a natural modification in eukaryotes, its role in gene regulation, RNA stability, and translation would be a critical area of investigation.

Conclusion

This compound is a rare but functionally significant RNA modification. Its well-characterized role in conferring antibiotic resistance in bacteria underscores the importance of understanding the full complement of RNA modifications and their impact on cellular biology. The methodologies outlined in this guide provide a foundation for researchers to explore the presence and function of m8A in various biological systems. As analytical technologies continue to improve in sensitivity and resolution, it is anticipated that our understanding of the epitranscriptomic landscape, including the distribution and roles of modifications like this compound, will continue to expand, offering new insights for basic science and therapeutic development.

References

8-Methyladenosine vs. N6-methyladenosine: A Technical Guide to Two Distinct RNA Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of two distinct adenosine modifications in RNA: 8-methyladenosine (m8A) and N6-methyladenosine (m6A). While both involve the addition of a methyl group to an adenosine residue, their biological contexts, enzymatic machinery, and functional consequences differ significantly. This document summarizes the current state of knowledge for both modifications, presenting key data in structured tables, detailing experimental methodologies, and illustrating relevant pathways and workflows using Graphviz diagrams.

Introduction to Adenosine Modifications in RNA

Post-transcriptional modifications of RNA molecules, collectively known as the "epitranscriptome," add a critical layer of regulatory complexity to the flow of genetic information. Among the more than 170 known RNA modifications, methylation of adenosine is a prevalent and functionally diverse alteration. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and has been extensively studied, revealing its crucial roles in virtually every aspect of RNA metabolism. In contrast, this compound (m8A) is a more recently identified modification, primarily characterized in the context of antibiotic resistance in bacteria, with its broader biological significance still largely unexplored. This guide will delineate the core differences between these two methylated adenosine isomers, providing a comprehensive overview for researchers in the field.

N6-methyladenosine (m6A): The Prevalent Epitranscriptomic Mark

N6-methyladenosine is a dynamic and reversible modification that plays a pivotal role in regulating gene expression in eukaryotes.[1] It is installed by a "writer" complex, removed by "eraser" enzymes, and its functional effects are mediated by "reader" proteins that specifically recognize the m6A mark.[2]

Biological Synthesis, Recognition, and Removal of m6A

The m6A modification is dynamically regulated by a suite of proteins:

  • Writers (Methyltransferases): The primary m6A writer complex consists of the catalytic subunit METTL3 and the scaffolding protein METTL14.[3] This complex is guided to specific RNA sequences, typically within a DRACH (D=A/G/U, R=A/G, H=A/C/U) consensus motif, by associated proteins such as WTAP, VIRMA, RBM15/15B, and ZC3H13.[4][5]

  • Erasers (Demethylases): The m6A mark can be removed by two known eraser enzymes: fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). This reversibility allows for dynamic regulation of the m6A epitranscriptome in response to cellular signals.

  • Readers (Binding Proteins): A variety of proteins, known as m6A readers, specifically recognize and bind to m6A-containing RNAs to elicit downstream functional consequences. The most well-characterized family of direct readers are the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2). Other proteins, such as those from the HNRNP and IGF2BP families, also act as m6A readers.

m6A_pathway cluster_writers Writers (Nucleus) cluster_erasers Erasers (Nucleus) cluster_readers Readers METTL3_METTL14 METTL3-METTL14 m6A_RNA m6A-modified RNA METTL3_METTL14->m6A_RNA Methylation WTAP WTAP VIRMA VIRMA RBM15 RBM15/15B ZC3H13 ZC3H13 FTO FTO Unmodified_RNA Unmodified RNA (A) FTO->Unmodified_RNA ALKBH5 ALKBH5 ALKBH5->Unmodified_RNA YTHDF1 YTHDF1 (Cytoplasm) Translation_Modulation Translation_Modulation YTHDF1->Translation_Modulation Translation ↑ YTHDF2 YTHDF2 (Cytoplasm) RNA_Decay RNA_Decay YTHDF2->RNA_Decay RNA Decay ↑ YTHDC1 YTHDC1 (Nucleus) Splicing_Export Splicing_Export YTHDC1->Splicing_Export Splicing/Export IGF2BP IGF2BP (Cytoplasm) RNA_Stability RNA_Stability IGF2BP->RNA_Stability RNA Stability ↑ HNRNP HNRNP (Nucleus) Splicing Splicing HNRNP->Splicing Splicing m6A_RNA->FTO Demethylation m6A_RNA->ALKBH5 Demethylation m6A_RNA->YTHDF1 m6A_RNA->YTHDF2 m6A_RNA->YTHDC1 m6A_RNA->IGF2BP m6A_RNA->HNRNP

Figure 1: The dynamic regulation and functional outcomes of N6-methyladenosine (m6A) modification.
Functional Roles of m6A

m6A modification influences multiple stages of the RNA lifecycle, thereby regulating a wide array of biological processes.

  • RNA Splicing: Nuclear m6A readers, such as YTHDC1 and HNRNPA2B1, can modulate pre-mRNA splicing by recruiting or excluding splicing factors.

  • RNA Export: m6A can facilitate the nuclear export of mRNAs.

  • RNA Stability and Degradation: The cytoplasmic reader YTHDF2 is a major driver of m6A-dependent RNA degradation, recruiting the CCR4-NOT deadenylase complex to target transcripts. Conversely, IGF2BP proteins can protect m6A-modified mRNAs from degradation.

  • Translation: YTHDF1 is known to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors.

  • RNA Structure: m6A can alter local RNA structure, a phenomenon termed the "m6A switch," which can expose or conceal binding sites for RNA-binding proteins.

The dysregulation of m6A has been implicated in numerous human diseases, including cancer, metabolic disorders, and neurological conditions, making the m6A pathway a promising area for therapeutic intervention.

Quantitative Data for N6-methyladenosine
ParameterValueOrganism/ContextReference
Abundance ~1 in 700-900 nucleotides in poly(A)+ RNAHuman cells
Over 18,000 m6A sites in >7,000 human genesHuman and mouse
Stoichiometry Varies from 6% to 80% at different sitesMammalian cells
Effect on Duplex Stability Destabilizing by 0.5–1.7 kcal/molIn vitro
Consensus Motif [G/A/U][G>A]m6AC[U>A/C] (DRACH)Mammals

This compound (m8A): An Emerging Modification with a Specialized Role

In stark contrast to the well-characterized m6A, this compound is a far less understood RNA modification. To date, its natural occurrence has been definitively identified in the ribosomal RNA of certain bacteria, where it plays a critical role in antibiotic resistance.

Biological Synthesis and Known Function of m8A
  • Writer (Methyltransferase): The only known enzyme to catalyze the formation of m8A in natural RNA is the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. Cfr is a radical S-adenosylmethionine (SAM) enzyme that specifically methylates the C8 position of adenosine 2503 (A2503) in the 23S rRNA of the bacterial large ribosomal subunit. The homologous housekeeping enzyme, RlmN, methylates the C2 position of the same nucleotide.

  • Function in Antibiotic Resistance: The presence of a methyl group at the C8 position of A2503, located in the peptidyl transferase center of the ribosome, sterically hinders the binding of several classes of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A. This modification confers a multidrug resistance phenotype to the bacteria harboring the cfr gene.

Currently, there is no evidence for the existence of dedicated "eraser" or "reader" proteins for m8A, suggesting that it may function as a static modification rather than a dynamic regulatory mark akin to m6A.

Structural and Functional Insights into m8A

The placement of a methyl group at the C8 position of adenosine is expected to have significant structural consequences.

  • Conformational Preference: The C8 position is located in the imidazole ring of the purine base. Substitution at this position can influence the glycosidic bond conformation, potentially favoring the syn conformation over the more common anti conformation.

  • Effect on RNA Structure: It has been speculated that m8A modification may induce a more rigid local structure in the rRNA. This structural perturbation, in addition to direct steric hindrance, likely contributes to its role in antibiotic resistance.

Beyond its role in antibiotic resistance, the broader functional implications of m8A in any organism remain unknown. Its presence has not yet been detected in eukaryotes.

Quantitative Data for this compound
ParameterValueOrganism/ContextReference
Location A2503 in 23S rRNABacteria with cfr gene
Enzyme Cfr methyltransferaseBacteria
Function Antibiotic resistanceBacteria

Core Differences Summarized

FeatureN6-methyladenosine (m6A)This compound (m8A)
Position of Methylation N6 position of the adenine baseC8 position of the adenine base
Abundance & Distribution Highly abundant in mRNA, lncRNA, etc., in eukaryotesFound at a specific site (A2503) in bacterial 23S rRNA
Biological Role Dynamic regulation of gene expression (splicing, stability, translation)Confers antibiotic resistance in bacteria
Writer Enzyme(s) METTL3-METTL14 complex and associated factorsCfr methyltransferase
Eraser Enzyme(s) FTO, ALKBH5None known
Reader Protein(s) YTH domain proteins, HNRNPs, IGF2BPsNone known
Regulation Dynamic and reversibleAppears to be a static modification
Organismal Distribution Widespread in eukaryotes, also found in some viruses and bacteriaPrimarily characterized in bacteria possessing the cfr gene

Experimental Protocols

Detection and Mapping of m6A

A variety of methods have been developed for the detection and transcriptome-wide mapping of m6A.

1. m6A-seq (MeRIP-seq): m6A-specific methylated RNA immunoprecipitation followed by sequencing

This antibody-based method is the most common approach for transcriptome-wide m6A mapping.

  • Workflow:

    • Isolate total RNA or poly(A)+ RNA.

    • Fragment the RNA to a size of ~100-200 nucleotides.

    • Immunoprecipitate the RNA fragments containing m6A using a specific anti-m6A antibody.

    • Sequence the enriched RNA fragments (IP sample) and a corresponding input control sample.

    • Identify m6A peaks by comparing the read density between the IP and input samples.

meRIP_seq_workflow start Isolate RNA fragment Fragment RNA start->fragment ip Immunoprecipitation (anti-m6A antibody) fragment->ip wash Wash beads ip->wash elute Elute RNA wash->elute library_prep Library Preparation elute->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatic Analysis (Peak Calling) sequencing->analysis end m6A Map analysis->end

Figure 2: Workflow for m6A-seq (MeRIP-seq).

2. miCLIP: m6A individual-nucleotide resolution crosslinking and immunoprecipitation

This method provides single-nucleotide resolution mapping of m6A sites.

  • Workflow:

    • Crosslink RNA-protein complexes in vivo using UV irradiation.

    • Perform immunoprecipitation with an anti-m6A antibody.

    • Ligate adapters to the RNA ends and perform reverse transcription.

    • The crosslinking site induces mutations or truncations during reverse transcription, allowing for precise identification of the m6A-containing nucleotide.

3. LC-MS/MS: Liquid chromatography-tandem mass spectrometry

This method is used for the absolute quantification of m6A levels in a given RNA sample.

  • Workflow:

    • Purify the RNA of interest (e.g., mRNA).

    • Digest the RNA into single nucleosides using nucleases and phosphatases.

    • Separate the nucleosides using liquid chromatography.

    • Quantify the amounts of adenosine and N6-methyladenosine using tandem mass spectrometry.

    • Calculate the m6A/A ratio.

Detection and Characterization of m8A

The methodologies for studying m8A are less established and have primarily been applied in the context of bacterial rRNA.

1. Mass Spectrometry-based Identification

This is the gold standard for identifying and confirming the presence of m8A.

  • Workflow:

    • Isolate the RNA of interest (e.g., 23S rRNA from bacteria expressing Cfr).

    • Digest the RNA into smaller fragments or single nucleosides.

    • Analyze the resulting products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The presence of m8A is confirmed by its specific mass-to-charge ratio and fragmentation pattern, often compared to a chemically synthesized m8A standard.

2. Primer Extension Analysis

This technique can be used to detect modifications that block or pause reverse transcriptase.

  • Workflow:

    • Design a radiolabeled or fluorescently labeled primer that binds upstream of the suspected modification site (A2503 in 23S rRNA).

    • Perform a reverse transcription reaction.

    • The presence of the m8A modification can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product that can be visualized on a sequencing gel.

Conclusion and Future Perspectives

The study of N6-methyladenosine has burgeoned into a major field within molecular biology, revealing a complex and dynamic layer of gene regulation with profound implications for human health and disease. The well-established toolkit of writers, erasers, and readers provides numerous avenues for both basic research and therapeutic development.

In contrast, our understanding of this compound is still in its infancy. While its role in mediating antibiotic resistance in bacteria is clear, fundamental questions remain unanswered. Is m8A present in other organisms, including eukaryotes? Are there other m8A methyltransferases besides Cfr? Does a dedicated machinery of m8A readers and erasers exist? What are the broader functional consequences of this modification beyond steric hindrance of drug binding?

Future research will undoubtedly focus on addressing these knowledge gaps. The development of sensitive and specific detection methods for m8A will be crucial for exploring its potential presence and function in a wider range of biological contexts. A deeper understanding of the structural and biophysical consequences of C8 methylation of adenosine will also provide valuable insights. The comparative study of m6A and m8A highlights the remarkable diversity and specificity of RNA modifications, underscoring the vast and exciting landscape of the epitranscriptome that is yet to be fully explored.

References

Unveiling the Cellular Roles of 8-Methyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyladenosine (m8A) is a purine nucleoside analog characterized by a methyl group at the 8th position of the adenine base. While not as extensively studied as other adenosine modifications like N6-methyladenosine (m6A), m8A plays critical and distinct roles in fundamental cellular processes. This technical guide provides an in-depth exploration of the known functions of this compound, focusing on its involvement in bacterial antibiotic resistance and the modulation of the innate immune response. The content herein synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development efforts.

Core Functions of this compound in Cellular Processes

The known functions of this compound are primarily centered around two distinct cellular contexts:

  • Enzymatic Modification of Ribosomal RNA and Antibiotic Resistance: In bacteria, this compound is a crucial modification of ribosomal RNA (rRNA) that confers resistance to a broad spectrum of antibiotics. This modification is catalyzed by the Cfr methyltransferase, a radical S-adenosylmethionine (SAM) enzyme[1][2]. The Cfr enzyme specifically methylates adenosine at position 2503 (A2503) of the 23S rRNA within the peptidyl transferase center (PTC) of the ribosome[1][3]. The addition of a methyl group at the C8 position of adenosine creates steric hindrance, preventing the binding of several classes of antibiotics that target the PTC[4]. This mechanism of resistance is a significant clinical concern as the cfr gene is often located on mobile genetic elements, facilitating its spread among pathogenic bacteria.

  • Synthetic Modulation of the 2-5A/RNase L Pathway: In mammalian cells, synthetic analogs of 2',5'-oligoadenylate (2-5A) containing this compound have been shown to be potent activators of RNase L, a key enzyme in the interferon-induced antiviral response. The 2-5A/RNase L pathway is a critical component of the innate immune system that, upon activation by viral double-stranded RNA, leads to the degradation of both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication. The incorporation of this compound into 2-5A analogs can enhance their stability against phosphodiesterase digestion and increase their binding affinity and activation of RNase L, making them valuable tools for studying this pathway and as potential therapeutic agents.

Quantitative Data on this compound Functions

The following tables summarize the available quantitative data related to the cellular functions of this compound.

Table 1: Cfr-Mediated Antibiotic Resistance

Antibiotic ClassOrganismEffect of this compound (m8A) at A2503Fold Increase in MICReference(s)
Oxazolidinones (e.g., Linezolid)Staphylococcus aureusSteric hindrance of antibiotic binding to the ribosome.8-16
Phenicols (e.g., Chloramphenicol)Escherichia coliSteric hindrance of antibiotic binding to the ribosome.4-8
Lincosamides (e.g., Clindamycin)Staphylococcus aureusSteric hindrance of antibiotic binding to the ribosome.>128
Pleuromutilins (e.g., Tiamulin)Staphylococcus aureusSteric hindrance of antibiotic binding to the ribosome.16-32
Streptogramin A (e.g., Virginiamycin M)Staphylococcus aureusSteric hindrance of antibiotic binding to the ribosome.8-16

Table 2: Modulation of RNase L Activity by this compound-Substituted 2-5A Analogues

2-5A AnalogueEffect on RNase LQuantitative MeasurementReference(s)
p5'A2'p5'A2'p5'(me8A)Strongest binding affinity and activationSeveral times more effective than 2-5A as an inhibitor of translation.
p5'(me8A)2'p5'A2'p5'ADramatically reduced RNase L activation~100-fold loss of activating ability compared to 2-5A.
5'-dephosphorylated 2-5A tetramer with 2'-terminal this compoundEffective activator of RNase LMore effective than the parent 2-5A tetramer.

Signaling Pathways and Logical Relationships

Cfr-Mediated Antibiotic Resistance

The Cfr methyltransferase utilizes S-adenosylmethionine (SAM) as a methyl donor to modify A2503 in the 23S rRNA. This methylation sterically obstructs the binding of antibiotics to the peptidyl transferase center of the ribosome, leading to antibiotic resistance.

Cfr_Mediated_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) A2503 A2503 in 23S rRNA PTC Peptidyl Transferase Center Antibiotics Antibiotics (e.g., Linezolid) A2503->Antibiotics Resistance Antibiotic Resistance A2503->Resistance Leads to SAM S-Adenosylmethionine (SAM) Cfr Cfr Methyltransferase SAM->Cfr Methyl Donor Cfr->A2503 Methylates Antibiotics->PTC Target RNaseL_Pathway cluster_activation Activation cluster_effector Effector Function dsRNA Viral dsRNA OAS Oligoadenylate Synthetase (OAS) dsRNA->OAS Activates two5A 2',5'-Oligoadenylate (2-5A) OAS->two5A Synthesizes ATP ATP ATP->OAS Substrate RNaseL_inactive Inactive RNase L (monomer) two5A->RNaseL_inactive Binds to & Activates m8A_analog This compound-2-5A Analogue m8A_analog->RNaseL_inactive Binds to & Activates RNaseL_active Active RNase L (dimer) RNaseL_inactive->RNaseL_active Dimerization viral_RNA Viral RNA RNaseL_active->viral_RNA Degrades cellular_RNA Cellular RNA RNaseL_active->cellular_RNA Degrades Inhibition Inhibition of Protein Synthesis & Viral Replication viral_RNA->Inhibition cellular_RNA->Inhibition MS_Workflow start Start: RNA Sample step1 RNA Isolation & Purification start->step1 step2 Enzymatic Digestion to Nucleosides step1->step2 step3 Liquid Chromatography Separation (PGC Column) step2->step3 step4 Mass Spectrometry (ESI-MS/MS) step3->step4 step5 Fragmentation Pattern Analysis step4->step5 end End: Identification of this compound step5->end standard This compound Standard standard->step5 Comparison

References

The Role of 8-Methyladenosine in Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of antibiotic resistance is a critical global health challenge. A significant mechanism of multi-drug resistance is the enzymatic modification of ribosomal RNA (rRNA), which can prevent antibiotics from binding to their target sites. This technical guide provides an in-depth examination of the role of 8-methyladenosine (m⁸A), a post-transcriptional modification of 23S rRNA, in conferring broad-spectrum antibiotic resistance. The modification is catalyzed by the Cfr methyltransferase, a radical S-adenosyl-L-methionine (SAM) enzyme. This document details the molecular mechanism of Cfr-mediated resistance, presents quantitative data on the resulting resistance phenotypes, outlines detailed experimental protocols for the study of m⁸A, and provides visual representations of the key pathways and workflows. Understanding the intricacies of this resistance mechanism is paramount for the development of novel antimicrobial strategies to combat resistant pathogens.

Introduction: The Rise of a Multi-Drug Resistance Determinant

Antibiotics that target the bacterial ribosome are cornerstones of modern medicine. However, their efficacy is increasingly threatened by the evolution of resistance mechanisms. One of the most concerning is the modification of the antibiotic binding site on the ribosome. The cfr gene, initially identified in staphylococci of animal origin, encodes a methyltransferase that confers a combined resistance phenotype to a broad range of clinically important antibiotics. This phenotype, often referred to as PhLOPSA, includes resistance to Ph enicols, L incosamides, O xazolidinones, P leuromutilins, and S treptogramin A antibiotics[1][2][3].

The molecular basis for this extensive resistance is the methylation of adenosine 2503 (A2503) in the 23S rRNA of the large ribosomal subunit, a critical nucleotide in the peptidyl transferase center (PTC)[1][4]. The Cfr enzyme specifically catalyzes the formation of this compound (m⁸A) at this position. This guide will delve into the biochemical underpinnings of this process and its implications for antibiotic resistance.

The Molecular Mechanism of Cfr-Mediated Resistance

The primary mechanism by which this compound at position A2503 confers antibiotic resistance is through steric hindrance. The addition of a methyl group at the C8 position of the adenosine base introduces bulk into the antibiotic binding pocket within the PTC. This physically obstructs the binding of multiple classes of antibiotics that share overlapping binding sites near A2503.

The Cfr enzyme is a member of the radical SAM superfamily, characterized by a CxxxCxxC motif that coordinates an iron-sulfur cluster essential for catalysis. It utilizes S-adenosyl-L-methionine (SAM) as a methyl donor in a complex radical-based reaction. Interestingly, another methyltransferase, RlmN (also known as YfgB), methylates the C2 position of the same A2503 nucleotide to form 2-methyladenosine (m²A), a modification that is widely conserved in bacteria. The Cfr enzyme can also act on m²A2503 to create a doubly methylated 2,8-dimethyladenosine (m²m⁸A). However, it is the methylation at the C8 position that is the principal determinant of the broad PhLOPSA resistance phenotype.

Signaling Pathway for Cfr-Mediated Resistance

Cfr_Pathway cfr_gene cfr gene Cfr_protein Cfr Methyltransferase (Radical SAM Enzyme) cfr_gene->Cfr_protein Transcription & Translation A2503 A2503 in 23S rRNA (within Ribosome) Cfr_protein->A2503 Methylation SAM S-Adenosyl-L-methionine (SAM) SAM->Cfr_protein Methyl Donor m8A2503 This compound (m⁸A) at A2503 Ribosome Modified Ribosome m8A2503->Ribosome incorporation Resistance Antibiotic Resistance Ribosome->Resistance Antibiotics PhLOPSA Antibiotics Antibiotics->Ribosome Binding Inhibited (Steric Hindrance)

Cfr-mediated this compound formation and antibiotic resistance pathway.

Quantitative Analysis of Antibiotic Resistance

The presence of the cfr gene and the subsequent production of this compound at A2503 leads to a significant increase in the Minimum Inhibitory Concentrations (MICs) for the PhLOPSA group of antibiotics. The following table summarizes representative MIC data for Staphylococcus aureus and Escherichia coli strains with and without the cfr gene.

AntibioticOrganismStraincfr StatusMIC (µg/mL)Fold IncreaseReference
Linezolid S. aureusRN4220Negative0.5 - 2-
RN4220Positive8 - 164-32x
S. aureusClinical IsolatePositive16 - 64N/A
Florfenicol S. aureusRN4220Negative2-
RN4220Positive12864x
E. coliDH10BNegative2-
DH10BPositive3216x
Clindamycin S. aureusRN4220Negative≤0.06-
RN4220Positive>256>4267x
E. coliAS19Negative4-
AS19Positive1024256x
Tiamulin S. aureusRN4220Negative0.125-
RN4220Positive864x
E. coliAS19Negative8-
AS19Positive12816x
Chloramphenicol S. aureusRN4220Negative8-
RN4220Positive12816x
E. coliAS19Negative2-
AS19Positive6432x
Quinupristin S. aureusRN4220Negative0.25-
RN4220Positive416x

Experimental Protocols

Ribosome Purification from Staphylococcus aureus

This protocol is adapted for the purification of 70S ribosomes.

Materials:

  • S. aureus cell pellet

  • Buffer A: 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 21 mM Mg(OAc)₂, 1 mM EDTA, 1 mM DTT

  • Buffer G: 5 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂, 1 mM DTT

  • Lysostaphin

  • DNase I

  • Protease inhibitor cocktail

  • Polyethylene glycol (PEG) 20,000

  • Sucrose

  • Ultracentrifuge and appropriate rotors (e.g., Beckman SW28, Type 45 Ti)

Procedure:

  • Resuspend the S. aureus cell pellet (e.g., 5 g) in 30 mL of Buffer A supplemented with protease inhibitors, DNase I, and lysostaphin.

  • Incubate at 37°C for 45 minutes to achieve cell lysis.

  • Pellet the cell debris by centrifugation at 30,000 x g for 90 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and add PEG 20,000 to a final concentration of 4.2% (w/v) to precipitate the ribosomes.

  • Centrifuge at 20,000 x g for 10 minutes and resuspend the ribosome pellet in 35 mL of Buffer A.

  • Layer the resuspended ribosomes onto a 25 mL sucrose cushion (e.g., 1.1 M sucrose in a buffer containing 10 mM HEPES-KOH pH 7.5, 500 mM KCl, 25 mM Mg(OAc)₂).

  • Centrifuge at 45,000 rpm for 15 hours at 4°C.

  • Resuspend the crude ribosome pellet in a suitable buffer (e.g., Buffer E: 10 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM Mg(OAc)₂).

  • For higher purity, load the resuspended ribosomes onto a 7-30% sucrose density gradient and centrifuge at 17,100 rpm for 15.5 hours.

  • Fractionate the gradient and collect the 70S ribosome peaks.

  • Pellet the purified ribosomes by centrifugation and resuspend in Buffer G. Aliquots can be flash-frozen in liquid nitrogen and stored at -80°C.

Enzymatic Digestion of 23S rRNA to Nucleosides

This protocol describes the complete hydrolysis of rRNA for subsequent LC-MS analysis.

Materials:

  • Purified ribosomes or extracted rRNA

  • Nuclease P1

  • Snake Venom Phosphodiesterase I

  • Bacterial Alkaline Phosphatase

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • RNase-free water

Procedure:

  • In an RNase-free microcentrifuge tube, combine 1-5 µg of rRNA with the reaction buffer.

  • Add Nuclease P1, Snake Venom Phosphodiesterase I, and Bacterial Alkaline Phosphatase to the reaction mixture.

  • Adjust the final volume with RNase-free water.

  • Incubate the reaction at 37°C for 2-4 hours.

  • The resulting mixture of nucleosides is now ready for LC-MS/MS analysis. For long-term storage, samples can be stored at -80°C.

LC-MS/MS for this compound Detection and Quantification

This protocol provides a general framework for the analysis of m⁸A.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 20 mM ammonium acetate, pH 6).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard.

Procedure:

  • Resuspend the digested nucleoside sample in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Separate the nucleosides using a gradient of Mobile Phase B. A typical gradient might start at a low percentage of B, increasing linearly to elute the more hydrophobic compounds.

  • The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification.

  • The specific transition for this compound (m/z 282 → 150) should be monitored.

  • For confirmation, monitor additional fragmentation ions.

  • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from the analytical standard.

Experimental Workflow for m⁸A Identification and Characterization

Experimental_Workflow cluster_strain Bacterial Strains cluster_analysis Analysis cluster_mic Phenotypic Analysis cluster_ms Biochemical Analysis cfr_neg Control Strain (cfr-negative) mic_testing Broth Microdilution MIC Testing cfr_neg->mic_testing ribo_iso Ribosome Purification cfr_neg->ribo_iso cfr_pos Test Strain (cfr-positive) cfr_pos->mic_testing cfr_pos->ribo_iso mic_results MIC Comparison (Fold Change) mic_testing->mic_results rna_ext rRNA Extraction ribo_iso->rna_ext rna_digest Enzymatic Digestion to Nucleosides rna_ext->rna_digest lcms LC-MS/MS Analysis rna_digest->lcms m8a_detect Detection of This compound lcms->m8a_detect m8a_detect->mic_results Correlates with

Workflow for characterizing Cfr activity and m⁸A-mediated resistance.

Logical Relationships in Cfr-Mediated Resistance

The interplay between the genetic determinant (cfr), the enzymatic machinery (Cfr methyltransferase), the chemical modification (m⁸A), and the resulting phenotype (multi-drug resistance) can be summarized in a logical flow. The presence of the cfr gene is the prerequisite for the expression of the Cfr enzyme. This enzyme, in the presence of its substrate (the ribosome) and co-factor (SAM), produces the this compound modification, which is the direct cause of the resistance phenotype.

Logical Flow of Cfr-Mediated Resistance

Logical_Flow cfr_presence Presence of cfr gene cfr_expression Expression of Cfr methyltransferase cfr_presence->cfr_expression leads to a2503_modification Methylation of A2503 to this compound cfr_expression->a2503_modification catalyzes antibiotic_binding_blocked Steric hindrance of antibiotic binding to PTC a2503_modification->antibiotic_binding_blocked results in resistance_phenotype PhLOPSA multi-drug resistance phenotype antibiotic_binding_blocked->resistance_phenotype confers

Logical relationship from genotype to phenotype in Cfr resistance.

Conclusion and Future Directions

The methylation of A2503 to this compound by the Cfr enzyme is a potent and versatile mechanism of antibiotic resistance, affecting multiple classes of ribosome-targeting drugs. This technical guide has provided a comprehensive overview of the molecular basis of this resistance, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of this mechanism is essential for several reasons:

  • Surveillance and Diagnostics: The development of rapid molecular diagnostics for the cfr gene is crucial for clinical microbiology to guide appropriate antibiotic therapy.

  • Drug Discovery: The Cfr enzyme itself represents a novel target for the development of resistance-breaking drugs. Inhibitors of Cfr could potentially restore the efficacy of existing antibiotics.

  • Rational Drug Design: Knowledge of the steric hindrance mechanism can inform the design of new antibiotics that are less susceptible to this form of resistance, for example, by having smaller side chains or alternative binding modes that avoid the C8 position of A2503.

Future research should focus on the structural biology of the Cfr-ribosome complex to further elucidate the precise interactions that lead to resistance. Additionally, studies on the regulation of cfr gene expression and its horizontal transfer are needed to understand and potentially limit its dissemination. By continuing to unravel the complexities of this compound-mediated resistance, the scientific community can stay one step ahead in the ongoing battle against antibiotic-resistant bacteria.

References

An In-depth Technical Guide to Cfr Methyltransferase and 8-Methyladenosine Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and global spread of the Cfr methyltransferase present a significant challenge to antimicrobial chemotherapy. This enzyme confers resistance to multiple classes of antibiotics that target the peptidyl transferase center (PTC) of the bacterial ribosome. Cfr mediates this broad resistance through the site-specific methylation of the 23S ribosomal RNA (rRNA) at adenosine 2503 (A2503), leading to the formation of 8-methyladenosine (m8A). This modification sterically hinders the binding of antibiotics to the ribosome, rendering them ineffective. This technical guide provides a comprehensive overview of the Cfr methyltransferase, its mechanism of action, the formation of this compound, and the experimental protocols used to study this important resistance determinant.

The Cfr Methyltransferase: A Radical SAM Enzyme

The Cfr (Chloramphenicol-Florfenicol resistance) protein is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[1] Unlike typical methyltransferases that transfer a methyl group directly from SAM, radical SAM enzymes utilize a more complex mechanism involving the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. This radical then initiates the methylation reaction.[1]

Cfr specifically targets the universally conserved A2503 nucleotide in the 23S rRNA of the large ribosomal subunit.[2] The primary modification catalyzed by Cfr is the methylation at the C8 position of the adenine base, resulting in the formation of this compound (m8A).[3][4] Interestingly, Cfr has also been shown to possess a secondary, less efficient activity of methylating the C2 position of the same nucleotide, which can lead to the formation of 2,8-dimethyladenosine (m2m8A). The C8 methylation is the key modification responsible for the broad antibiotic resistance phenotype.

The homologous housekeeping enzyme, RlmN, also targets A2503 but exclusively methylates the C2 position to form 2-methyladenosine (m2A), a modification important for translational fidelity. The ability of Cfr to methylate the C8 position is the critical difference that leads to multidrug resistance.

Mechanism of Cfr-Mediated Antibiotic Resistance

The methylation of A2503 by Cfr confers a PhLOPSA phenotype, signifying resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. The mechanism of resistance is primarily based on steric hindrance. The addition of a methyl group at the C8 position of A2503 physically obstructs the binding of these antibiotics to their overlapping binding sites within the PTC.

Recent structural studies have provided a more nuanced understanding of this mechanism. High-resolution crystal and cryo-electron microscopy structures of Cfr-modified ribosomes have revealed that C8-methylation of A2503 can also induce allosteric conformational changes in neighboring nucleotides, such as A2062. This rearrangement further diminishes the binding affinity of certain antibiotics, thereby enhancing the resistance phenotype.

Quantitative Data on Cfr Activity and Resistance

The activity of Cfr and the resulting level of antibiotic resistance can be quantified through various experimental approaches. The following tables summarize key quantitative data reported in the literature.

ParameterValueOrganism/SystemReference
Turnover Number (k_cat)
Cfr (Wild-Type)3.45 x 10⁻² ± 3.2 x 10⁻³ min⁻¹In vitro assay
Cfr (Evolved Variant V4)2.25 x 10⁻² ± 1.3 x 10⁻³ min⁻¹In vitro assay
Methylation Efficiency
Cfr (Wild-Type)~40% conversion of m²A to m²m⁸AE. coli
Cfr (Evolved Variant V7)~90% conversion of m²A to m²m⁸AE. coli

Table 1: Kinetic and Efficiency Data for Cfr Methyltransferase.

AntibioticFold Increase in MIC with Cfr ExpressionHost OrganismReference
Chloramphenicol32T. thermophilus
Florfenicol64T. thermophilus
Lincomycin1024T. thermophilus
Clindamycin4096T. thermophilus
Linezolid>128S. aureus
Tiamulin128E. coli
Virginiamycin M164E. coli

Table 2: Cfr-Mediated Fold Increase in Minimum Inhibitory Concentrations (MICs) of Various Antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of antibiotics against Cfr-expressing bacteria.

Materials:

  • Bacterial strains (with and without Cfr expression vector)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This can be standardized by adjusting the optical density at 600 nm (OD₆₀₀) to a specific value (e.g., 0.08-0.1).

  • Prepare Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the antibiotic in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Analysis of m8A Formation by LC-MS/MS

This protocol describes the analysis of this compound in rRNA by liquid chromatography-tandem mass spectrometry.

Materials:

  • Purified total RNA or 23S rRNA from Cfr-expressing and control strains

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS grade water, acetonitrile, and formic acid

  • This compound and adenosine standards

  • LC-MS/MS system

Procedure:

  • RNA Digestion to Nucleosides:

    • To 1-5 µg of RNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

    • Resuspend the dried nucleosides in a suitable volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the resuspended sample onto a reverse-phase C18 column.

    • Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Perform mass spectrometry in positive ion mode.

    • Monitor for the specific precursor-to-product ion transitions for adenosine and this compound. The transition for both is typically the loss of the ribose sugar (m/z 268 → 136 for adenosine and m/z 282 → 150 for this compound).

  • Data Analysis:

    • Identify and quantify this compound by comparing its retention time and fragmentation pattern to a chemically synthesized standard.

Primer Extension Analysis of Cfr Methylation

This method detects the methylation at A2503 as a stop in reverse transcription.

Materials:

  • Total RNA from Cfr-expressing and control strains

  • A fluorescently or radioactively labeled DNA primer complementary to a region downstream of A2503 in the 23S rRNA.

  • Reverse transcriptase (e.g., AMV or SuperScript)

  • dNTPs and ddNTPs (for sequencing ladder)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Primer Annealing:

    • Mix the labeled primer with the total RNA sample.

    • Heat to 65°C for 5 minutes and then cool slowly to room temperature to allow the primer to anneal to the 23S rRNA template.

  • Reverse Transcription:

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase.

    • Add the master mix to the annealed primer-RNA template.

    • Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for AMV) for 1 hour.

    • For the sequencing ladder, perform separate reactions containing one of the four ddNTPs.

  • Analysis of cDNA Products:

    • Stop the reaction and precipitate the cDNA products.

    • Resuspend the cDNA in a formamide-based loading buffer.

    • Denature the samples by heating and then load them onto a denaturing polyacrylamide gel.

    • Run the gel until the desired resolution is achieved.

  • Visualization:

    • Visualize the bands using autoradiography (for radioactive labels) or a fluorescence scanner. A strong stop in the reverse transcription one nucleotide before the position of A2503 indicates methylation.

Visualizing Cfr Mechanisms and Workflows

Cfr Radical SAM Mechanism

Cfr_Mechanism Cfr_FeS Cfr-[4Fe-4S]¹⁺ Cfr_FeS_SAM Cfr-[4Fe-4S]¹⁺-SAM Cfr_FeS->Cfr_FeS_SAM + SAM (Radical Initiator) SAM1 S-Adenosylmethionine (SAM) Radical 5'-deoxyadenosyl radical (5'-dA•) Cfr_FeS_SAM->Radical Reductive Cleavage Met Methionine Cfr_FeS_SAM->Met Cfr_FeS_oxidized Cfr-[4Fe-4S]²⁺ Cfr_FeS_SAM->Cfr_FeS_oxidized A2503_radical A2503 radical Radical->A2503_radical H• abstraction from C8 A2503 A2503 in 23S rRNA H_atom H atom m8A2503 This compound (m⁸A) at A2503 A2503_radical->m8A2503 + Methyl group from SAM SAM2 S-Adenosylmethionine (SAM) (Methyl Donor) SAH S-Adenosylhomocysteine (SAH) SAM2->SAH Methyl Transfer

Caption: The radical SAM mechanism of Cfr for this compound formation.

Antibiotic Resistance Mechanism

Resistance_Mechanism Cfr Cfr Methyltransferase m8A2503 C8-methylation (m⁸A2503) Cfr->m8A2503 catalyzes A2503 A2503 in 23S rRNA Ribosome Bacterial Ribosome (PTC) m8A2503->Ribosome modifies No_Binding Blocked Antibiotic Binding m8A2503->No_Binding causes Binding Antibiotic Binding Ribosome->Binding Antibiotic PhLOPSA Antibiotics Antibiotic->Binding Antibiotic->No_Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Resistance Antibiotic Resistance Inhibition->Resistance prevented by Steric_Hindrance Steric Hindrance & Allosteric Changes No_Binding->Resistance

Caption: Cfr-mediated antibiotic resistance through steric hindrance.

Experimental Workflow for Cfr Characterization

Experimental_Workflow Start Start: Bacterial Strain (with/without Cfr) MIC_Assay 1. Antibiotic Susceptibility Testing (MIC) Start->MIC_Assay RNA_Extraction 2. Total RNA Extraction Start->RNA_Extraction Resistance_Phenotype Determine Resistance Phenotype MIC_Assay->Resistance_Phenotype LCMS 3a. LC-MS/MS Analysis of Nucleosides RNA_Extraction->LCMS Primer_Extension 3b. Primer Extension Analysis RNA_Extraction->Primer_Extension Identify_m8A Identify & Quantify This compound LCMS->Identify_m8A Confirm_Methylation Confirm A2503 Methylation Site Primer_Extension->Confirm_Methylation Conclusion Conclusion: Cfr-mediated m⁸A formation confers resistance Resistance_Phenotype->Conclusion Identify_m8A->Conclusion Confirm_Methylation->Conclusion

Caption: Workflow for characterizing Cfr activity and resistance.

Conclusion and Future Directions

The Cfr methyltransferase represents a significant and evolving threat to the efficacy of several classes of clinically important antibiotics. Its ability to confer broad cross-resistance through the formation of this compound at a critical site in the bacterial ribosome underscores the need for continued research in this area. The development of inhibitors targeting Cfr is a promising strategy to restore the activity of existing antibiotics. Furthermore, a deeper understanding of the regulation of cfr gene expression and its transfer between bacterial species is crucial for controlling its spread. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the biology of Cfr and to develop novel strategies to combat this important mechanism of antibiotic resistance.

References

8-Methyladenosine: A Urinary Biomarker for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Modified nucleosides, excreted in urine, are products of the turnover of various RNA species. Alterations in their urinary concentrations have been investigated as potential biomarkers for various pathological conditions, including cancer.[1][2][3] 8-Methyladenosine (m8A), a methylated purine nucleoside, is one such molecule that has garnered interest for its potential role in cellular processes and as a non-invasive biomarker. This technical guide provides a comprehensive overview of this compound, focusing on its quantification in urine, its potential biological significance, and experimental protocols for its analysis.

Quantitative Data on Urinary Nucleosides

The quantification of modified nucleosides in urine can provide valuable insights into disease states. While extensive data for this compound is still emerging, studies on other methylated nucleosides in cancer patients show significant alterations compared to healthy controls. The following tables summarize representative quantitative data for various methylated nucleosides in urine and serum, offering a comparative baseline for the potential diagnostic utility of this compound.

Table 1: Representative Concentrations of Methylated Adenosine Modifications in Serum from Healthy Controls and Cancer Patients

NucleosideHealthy Volunteers (n=99)Colorectal Cancer Patients (n=51)Gastric Cancer Patients (n=27)
N6-methyladenosine (m6A) (nM) 4.51 ± 1.085.57 ± 1.676.93 ± 1.38
N1-methyladenosine (m1A) (nM) 154.58 ± 21.10158.62 ± 24.79156.83 ± 27.07
N6,2′-O-dimethyladenosine (m6Am) (nM) 0.63 ± 0.371.13 ± 0.530.91 ± 0.57

Data adapted from a study on serum levels, highlighting the potential for methylated nucleosides as cancer biomarkers.[4]

Table 2: Urinary N6-methyladenosine (m6A) Levels in Patients with Type 2 Diabetes Mellitus (T2DM) and Diabetic Nephropathy (DN)

GroupNUrinary m6A (ng/ml)
Normal Glucose Tolerant (NGT) 5223.12 ± 7.52
T2DM 6220.39 ± 7.16
DN 7016.10 ± 6.48

This study demonstrates significantly decreased urinary m6A levels in patients with DN, suggesting its potential as a biomarker for this condition.[5]

Table 3: Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) Concentrations in Healthy Adults

GenderUrinary 8-OHdG (ng/mg creatinine)
Females 43.9 ± 42.1
Males 29.6 ± 24.5

While not this compound, this data for another modified nucleoside, 8-OHdG, provides an example of established normal ranges for a urinary biomarker.

Experimental Protocols

Accurate and reproducible quantification of this compound in urine is critical for its validation as a biomarker. The following sections detail the methodologies for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this application.

Synthesis of this compound Standard

An analytical standard is essential for the accurate quantification of this compound. A common synthesis method involves the palladium-catalyzed cross-coupling of 8-bromoadenosine with a methylating agent like trimethylaluminum. The resulting this compound should be purified by chromatography and its identity confirmed by mass spectrometry and NMR spectroscopy.

Urine Sample Preparation for LC-MS/MS Analysis

The goal of sample preparation is to remove interfering substances from the urine matrix and concentrate the analyte of interest. A typical protocol involves the following steps:

  • Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and then centrifuged at high speed (e.g., 13,000 rpm for 15 minutes at 4°C) to pellet cellular debris and precipitates.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a solvent like acetonitrile is added to the urine supernatant (e.g., in a 9:1 ratio of solvent to sample). The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • Supernatant Evaporation: The supernatant containing the nucleosides is carefully collected and evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: The dried residue is reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase, such as 2% acetonitrile in water.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [D3]-8-methyladenosine) should be added at the beginning of the sample preparation process to account for any loss of analyte during the procedure and to correct for matrix effects.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides high sensitivity and selectivity for the quantification of this compound.

  • Chromatographic Separation:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a Waters BEH HILIC column (2.1 × 100 mm, 1.7 µm), is often used for the separation of polar compounds like nucleosides.

    • Mobile Phase: A typical mobile phase consists of two eluents:

      • Eluent A: Water with an additive like 0.2% formic acid and 10 mM ammonium formate to improve ionization.

      • Eluent B: Acetonitrile with similar additives.

    • Gradient Elution: A gradient elution program is employed to separate this compound from other components in the sample. The gradient starts with a high percentage of organic solvent (Eluent B) and gradually increases the aqueous component (Eluent A).

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of nucleosides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated by its fragmentation in the mass spectrometer. This highly selective technique minimizes interference from other molecules.

    • Ion Transitions: The specific mass-to-charge (m/z) transitions for this compound and its internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For 1-methyladenosine, a transition of m/z 282 > 55 has been reported.

Signaling Pathways and Biological Function

The biological role of this compound is an active area of research. While the functions of other methylated adenosines, such as N6-methyladenosine (m6A), in regulating mRNA stability and translation are well-documented, the specific signaling pathways involving this compound are less understood.

One of the known interactions of this compound is with the 2-5A/RNase L system, a component of the innate immune response to viral infections. The introduction of this compound into the 2'-terminus of 2',5'-oligoadenylate (2-5A) analogs has been shown to dramatically shift the binding site of RNase L. This suggests that this compound may play a role in modulating the antiviral response.

Visualizations

Experimental Workflow for Urinary this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis urine Urine Sample centrifuge1 Centrifugation (13,000 rpm, 15 min, 4°C) urine->centrifuge1 supernatant1 Supernatant Collection centrifuge1->supernatant1 protein_precip Protein Precipitation (Acetonitrile) supernatant1->protein_precip centrifuge2 Centrifugation protein_precip->centrifuge2 supernatant2 Supernatant Evaporation centrifuge2->supernatant2 reconstitution Reconstitution supernatant2->reconstitution lc_separation HILIC Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for urinary this compound analysis.

Hypothesized Role of this compound in the RNase L Pathway

signaling_pathway cluster_activation RNase L Activation cluster_modulation Modulation by this compound cluster_degradation Viral RNA Degradation Interferon Interferon OAS 2'-5' Oligoadenylate Synthetase (OAS) Interferon->OAS induces two5A 2-5A OAS->two5A synthesizes RNaseL_inactive Inactive RNase L two5A->RNaseL_inactive binds to RNaseL_active Active RNase L RNaseL_inactive->RNaseL_active activates viral_RNA Viral RNA RNaseL_active->viral_RNA targets m8A This compound two5A_analog 2-5A Analog (with this compound) m8A->two5A_analog incorporated into two5A_analog->RNaseL_inactive modulates binding and activation degradation RNA Degradation viral_RNA->degradation

Caption: Hypothesized modulation of the RNase L pathway by this compound.

Conclusion

This compound holds promise as a urinary biomarker for monitoring health and disease. Its quantification, primarily through LC-MS/MS, offers a sensitive and specific approach for its detection. While research into its specific biological functions and signaling pathways is ongoing, its interaction with the RNase L pathway suggests a potential role in the innate immune response. Further studies are warranted to establish definitive reference ranges in healthy and diseased populations and to fully elucidate its clinical utility in diagnostics and drug development.

References

Methodological & Application

Application Note and Protocol for the Detection of 8-Methyladenosine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyladenosine (m8A) is a post-transcriptional RNA modification catalyzed by the Cfr methyltransferase. This modification has been identified as a key mechanism of antibiotic resistance in bacteria. The addition of a methyl group at the C8 position of adenosine 2503 in the 23S rRNA sterically hinders the binding of several classes of antibiotics to the peptidyl transferase center of the ribosome.[1][2] The accurate and sensitive detection and quantification of m8A are crucial for understanding its role in antibiotic resistance and for the development of novel therapeutics to overcome this resistance mechanism. This document provides a detailed protocol for the detection and quantification of this compound in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Overview

The detection of this compound by LC-MS/MS involves a multi-step process that begins with the isolation of total RNA from the sample of interest. The purified RNA is then enzymatically digested to its constituent nucleosides. These nucleosides are subsequently separated by liquid chromatography and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Quantification is achieved by comparing the signal of endogenous m8A to a standard curve generated from a synthetic this compound standard.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis RNA_Isolation Total RNA Isolation RNA_Quant RNA Quantification & Quality Control RNA_Isolation->RNA_Quant RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Quant->RNA_Digestion LC_Separation Liquid Chromatography Separation RNA_Digestion->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

Figure 1: Experimental workflow for the detection of this compound.

Experimental Protocols

Total RNA Isolation

High-quality total RNA is a prerequisite for the accurate quantification of m8A. It is recommended to use a commercial RNA isolation kit that employs a column-based purification method to minimize contamination from proteins, lipids, and DNA.

Materials:

  • Cells or tissue sample

  • TRIzol reagent or similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

Protocol:

  • Homogenize cells or tissue in TRIzol reagent according to the manufacturer's instructions.

  • Add chloroform, mix vigorously, and centrifuge to separate the phases.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol.

  • Air-dry the pellet briefly and resuspend in nuclease-free water.

  • For enhanced purity, further purify the RNA using a commercial column-based kit following the manufacturer's protocol.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Verify RNA integrity using gel electrophoresis or a bioanalyzer.

Enzymatic Digestion of RNA to Nucleosides

This protocol describes the complete digestion of RNA into individual nucleosides for LC-MS/MS analysis.

Materials:

  • Purified total RNA (1-5 µg)

  • Nuclease P1 (1 U/µL)

  • Bacterial Alkaline Phosphatase (BAP) (1 U/µL)

  • 10X Nuclease P1 Buffer (e.g., 100 mM ammonium acetate, pH 5.3)

  • 10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.5, 10 mM EDTA)

  • Nuclease-free water

Protocol:

  • In a nuclease-free microcentrifuge tube, combine the following:

    • Total RNA: 1-5 µg

    • 10X Nuclease P1 Buffer: 2 µL

    • Nuclease P1: 1 µL (1 Unit)

    • Nuclease-free water: to a final volume of 18 µL

  • Incubate the reaction mixture at 42°C for 2 hours.

  • Add the following to the reaction mixture:

    • 10X BAP Buffer: 2 µL

    • Bacterial Alkaline Phosphatase: 1 µL (1 Unit)

  • Incubate at 37°C for an additional 2 hours.

  • After digestion, the sample can be directly subjected to LC-MS/MS analysis. If necessary, samples can be stored at -80°C. For optimal results, it is recommended to filter the digested sample through a 0.22 µm spin filter to remove any precipitated enzymes prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The separation of nucleosides is typically achieved using reversed-phase liquid chromatography. The mass spectrometer is operated in positive electrospray ionization mode with MRM for targeted detection of this compound.

Instrumentation and Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water (LC-MS grade)

  • Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade)

  • Synthetic this compound standard (available from vendors such as Biosynth[3] or PubChem CID 171555[4])

LC Method:

ParameterValue
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Column Temperature40°C
Flow Rate0.3 mL/min
Injection Volume5 µL
Gradient Program
Time (min)% Mobile Phase B
0.02
5.020
5.195
7.095
7.12
10.02

MS Method:

The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations. The MRM transitions for this compound are based on its protonated molecule [M+H]⁺ and its characteristic fragment ions.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Temp500°C
Desolvation Gas Flow650 L/h
Cone Gas Flow50 L/h

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
282.1164.115100
282.1147.125100

Note: Collision energies should be optimized for the specific instrument being used.

Quantification and Data Analysis

Quantification of this compound is performed using a standard curve generated from a serial dilution of a synthetic this compound standard of known concentration.

Protocol:

  • Prepare a stock solution of this compound in nuclease-free water.

  • Perform a serial dilution to generate a series of standards with concentrations ranging from low nM to high µM, depending on the expected abundance in the samples.

  • Inject each standard into the LC-MS/MS system using the same method as for the samples.

  • Integrate the peak area for the m/z 282.1 -> 164.1 transition for each standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Integrate the peak area for the same transition in the digested RNA samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • The amount of this compound can be expressed as a ratio to one of the canonical nucleosides (e.g., adenosine) to normalize for variations in sample loading.

Mechanism of this compound-Mediated Antibiotic Resistance

The Cfr methyltransferase catalyzes the methylation of adenosine at position 2503 of the 23S rRNA within the peptidyl transferase center of the bacterial ribosome. This modification to this compound results in steric hindrance, which prevents the binding of several classes of antibiotics that target this site.

G A2503 Adenosine 2503 (in 23S rRNA) m8A2503 This compound 2503 Steric_Hindrance Steric Hindrance m8A2503->Steric_Hindrance Resistance Antibiotic Resistance m8A2503->Resistance Cfr Cfr Methyltransferase Cfr->A2503 Antibiotics Antibiotics (e.g., Lincosamides, Oxazolidinones) Binding_Site Antibiotic Binding Site Steric_Hindrance->Antibiotics Blocks Binding

Figure 2: Mechanism of Cfr-mediated antibiotic resistance.

This protocol provides a robust and sensitive method for the detection and quantification of this compound in RNA samples. The application of this method will aid in the study of antibiotic resistance mechanisms and the development of strategies to combat them.

References

Application Notes and Protocols for LC-MS/MS Quantification of 8-Methyladenosine in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyladenosine (m8A) is a post-transcriptional RNA modification primarily found in the 23S ribosomal RNA (rRNA) of certain bacteria at position A2503.[1] This modification is catalyzed by the Cfr methyltransferase, a radical S-adenosylmethionine (SAM) enzyme.[2][3][4] The presence of m8A in the peptidyl transferase center (PTC) of the ribosome confers resistance to a broad range of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype).[3] The mechanism of resistance is primarily attributed to steric hindrance, where the methyl group at the C8 position of adenosine physically blocks the binding of antibiotics to the ribosome. More recent structural studies suggest a dual mechanism involving both direct steric hindrance and allosteric rearrangements of the PTC.

Accurate quantification of this compound is crucial for understanding the prevalence and dynamics of Cfr-mediated antibiotic resistance and for the development of novel antimicrobial agents that can evade this resistance mechanism. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the detection and quantification of m8A in RNA. This document provides a detailed protocol for the quantification of this compound in bacterial RNA using LC-MS/MS.

Biological Pathway: Cfr-Mediated Antibiotic Resistance

The Cfr methyltransferase utilizes S-adenosylmethionine (SAM) as a methyl donor to modify adenosine at position 2503 of the 23S rRNA. This methylation event at the C8 position of the adenine base results in the formation of this compound. This modification within the peptidyl transferase center of the ribosome leads to a conformational change that prevents the binding of multiple classes of antibiotics, thus conferring a multidrug resistance phenotype.

cluster_0 Bacterial Ribosome (Peptidyl Transferase Center) cluster_1 Enzymatic Reaction cluster_2 Functional Outcome A2503_unmodified Adenosine (A2503 in 23S rRNA) A2503_modified This compound (m8A) A2503_unmodified->A2503_modified Methylation Binding_Blocked Antibiotic Binding Blocked (Steric Hindrance) A2503_modified->Binding_Blocked Causes Cfr Cfr Methyltransferase Cfr->A2503_unmodified Catalyzes Methylation SAH S-Adenosylhomocysteine (SAH) Cfr->SAH Byproduct SAM S-Adenosylmethionine (SAM) SAM->Cfr Methyl Donor Antibiotics PhLOPSA Antibiotics Antibiotics->A2503_modified Attempted Binding Resistance Antibiotic Resistance Binding_Blocked->Resistance Leads to

Caption: Cfr-mediated methylation of A2503 leading to antibiotic resistance.

Experimental Workflow for this compound Quantification

The overall workflow for the quantification of m8A in RNA involves several key steps, starting from the isolation of total RNA from bacterial cultures, followed by enzymatic digestion of the RNA into individual nucleosides. These nucleosides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry.

Start Bacterial Cell Culture RNA_Isolation Total RNA Isolation Start->RNA_Isolation RNA_QC RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC Digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) RNA_QC->Digestion Cleanup Sample Cleanup (Protein & Enzyme Removal) Digestion->Cleanup LC_Separation Liquid Chromatography (Separation of Nucleoside Isomers) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Standard Curve) MS_Detection->Data_Analysis End This compound Quantity Data_Analysis->End

Caption: General workflow for LC-MS/MS quantification of this compound in RNA.

Detailed Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in bacterial RNA. This protocol is adapted from established methods for the analysis of modified nucleosides.

Materials and Reagents
  • Bacterial strain of interest (e.g., E. coli expressing the cfr gene)

  • RNA isolation kit (e.g., PureLink RNA Mini Kit or similar)

  • Nuclease P1 (Sigma-Aldrich, Cat# N8630)

  • Alkaline Phosphatase (e.g., Calf Intestinal Phosphatase or bacterial alkaline phosphatase)

  • Ammonium bicarbonate

  • LC-MS grade water, acetonitrile, and formic acid

  • This compound standard: As a commercial standard may not be readily available, it can be synthesized.

  • Stable isotope-labeled internal standard: A stable isotope-labeled this compound is not commercially available. For absolute quantification, a custom synthesis would be required. Alternatively, a non-labeled this compound standard can be used to generate an external calibration curve. For relative quantification, other stable isotope-labeled nucleosides can be used as internal standards to control for sample processing and instrument variability.

RNA Isolation and Quality Control
  • Culture the bacterial strain of interest under the desired conditions.

  • Harvest the cells by centrifugation.

  • Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and intact ribosomal RNA bands.

Enzymatic Digestion of RNA to Nucleosides
  • In a microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 (e.g., 2 units) in a final volume of 25 µL of a buffer containing 10 mM ammonium acetate (pH 5.3).

  • Incubate the reaction at 37°C for 2 hours.

  • Add alkaline phosphatase (e.g., 2 units) and an appropriate buffer (e.g., 10X alkaline phosphatase buffer to a final concentration of 1X).

  • Incubate at 37°C for an additional 2 hours.

  • Terminate the reaction by adding a final concentration of 0.5% formic acid or by heat inactivation.

  • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet the enzymes and any precipitated material.

  • Carefully transfer the supernatant containing the nucleosides to a new tube or an LC-MS vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography: The separation of this compound from its isomers (e.g., N6-methyladenosine, 1-methyladenosine, 2-methyladenosine) is critical. A C18 reversed-phase column is commonly used.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase to elute the nucleosides. A shallow gradient is recommended for optimal separation of isomers.
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40°C
Injection Volume 5-10 µL

Tandem Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 282.1 (for this compound and its isomers)
Product Ions (Q3) The characteristic product ion for adenosine and its base-methylated isomers is the protonated adenine base at m/z 136.0. The fragmentation of the methylated base can yield specific product ions. For this compound, a key transition is m/z 282.1 -> 150.1, corresponding to the methylated adenine base. Further fragmentation can be monitored for confirmation.
Collision Energy (CE) Optimize by infusing an this compound standard.
Dwell Time 10-50 ms per transition
Quantification

Quantification is achieved by creating a standard curve using a serial dilution of the this compound standard. The peak area of the m/z 282.1 -> 150.1 transition for this compound in the samples is compared to the standard curve to determine its concentration. The final amount of this compound is typically normalized to the total amount of RNA used in the digestion.

Quantitative Data Summary

Currently, there is a lack of published studies providing absolute quantification of this compound in bacterial rRNA. The existing literature primarily focuses on the identification of this modification and its role in antibiotic resistance. The tables below provide a template for how such quantitative data should be presented.

Table 1: LC-MS/MS Parameters for Modified Nucleosides

NucleosidePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Example)
Adenosine (A)268.1136.115
This compound (m8A) 282.1 150.1 20
N6-Methyladenosine (m6A)282.1150.120
1-Methyladenosine (m1A)282.1150.120
2-Methyladenosine (m2A)282.1150.120

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Hypothetical Quantification of this compound in Bacterial rRNA

Bacterial StrainConditionThis compound (fmol/µg rRNA)Standard Deviation
E. coli with cfr geneNo antibiotic pressureData to be determinedData to be determined
E. coli with cfr geneAntibiotic selectionData to be determinedData to be determined
E. coli (wild type)N/ANot DetectedN/A

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in RNA. Accurate measurement of this modification is essential for research into antibiotic resistance mechanisms and for the development of new therapeutic strategies. The provided protocols and workflows offer a comprehensive guide for researchers in this field. The separation of this compound from its isomers by liquid chromatography is a critical step that requires careful optimization. The lack of a commercially available stable isotope-labeled internal standard for this compound necessitates the use of an external calibration curve for quantification or the custom synthesis of an appropriate internal standard.

References

Application Notes and Protocols for the Development of Antibodies Specific for 8-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of specific antibodies targeting 8-Methyladenosine (m8A), a modified nucleoside found in various RNA species. The following sections detail the necessary protocols, from antigen preparation to antibody validation, and include data interpretation guidelines.

Introduction

This compound (m8A) is a post-transcriptional RNA modification that has been identified in bacterial and eukaryotic RNAs, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] In bacteria, the Cfr methyltransferase-mediated formation of m8A in 23S rRNA confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome.[1][3] While its functions in eukaryotes are still under investigation, the presence of m8A in various RNA species suggests its potential role in regulating RNA stability, structure, and translation efficiency.[1] The development of specific antibodies against m8A is a critical step in elucidating its biological roles and exploring its potential as a biomarker or therapeutic target.

Antigen Preparation: Synthesis of this compound-KLH Conjugate

To elicit an immune response against the small molecule this compound, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). This process renders the hapten (m8A) immunogenic. A common method for this conjugation is through periodate oxidation of the ribose moiety of m8A, followed by reductive amination to link it to the primary amines of KLH.

Experimental Protocol: this compound-KLH Conjugation

Materials:

  • This compound (m8A)

  • Keyhole Limpet Hemocyanin (KLH)

  • Sodium meta-periodate (NaIO4)

  • Sodium borohydride (NaBH4)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Periodate Oxidation of this compound:

    • Dissolve 10 mg of this compound in 2 ml of 0.1 M sodium phosphate buffer, pH 7.0.

    • Add a freshly prepared solution of 0.1 M sodium meta-periodate in a 1.5-fold molar excess to the this compound solution.

    • Incubate the reaction mixture in the dark for 1 hour at room temperature with gentle stirring. This reaction cleaves the ribose ring, creating reactive aldehyde groups.

  • Conjugation to KLH:

    • Dissolve 10 mg of KLH in 2 ml of 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.

    • Add the periodate-oxidized this compound solution directly to the KLH solution.

    • Incubate the mixture for 2 hours at room temperature with gentle stirring.

  • Reduction of Schiff Bases:

    • Add 1 mg of sodium borohydride to the reaction mixture to reduce the Schiff bases formed between the aldehyde groups of the oxidized m8A and the amine groups of KLH, forming a stable covalent bond.

    • Continue the incubation for another 2 hours at room temperature.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against 4 liters of PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes.

    • After dialysis, centrifuge the solution at 10,000 x g for 10 minutes to remove any precipitate.

    • Determine the protein concentration of the this compound-KLH conjugate using a standard protein assay (e.g., Bradford or BCA).

    • The successful conjugation can be confirmed by UV-Vis spectrophotometry, observing the characteristic absorbance peaks for both the protein and the nucleoside.

G cluster_synthesis Antigen Synthesis Workflow m8A This compound oxidized_m8A Periodate Oxidation (NaIO4) m8A->oxidized_m8A dialdehyde_m8A m8A-dialdehyde oxidized_m8A->dialdehyde_m8A conjugation Reductive Amination (Schiff base formation) dialdehyde_m8A->conjugation KLH Keyhole Limpet Hemocyanin (KLH) KLH->conjugation conjugate_unstable Unstable m8A-KLH Conjugate conjugation->conjugate_unstable reduction Reduction (NaBH4) conjugate_unstable->reduction conjugate_stable Stable m8A-KLH Conjugate reduction->conjugate_stable purification Purification (Dialysis) conjugate_stable->purification final_product Purified m8A-KLH Immunogen purification->final_product

Workflow for the synthesis of the this compound-KLH immunogen.

Monoclonal Antibody Production using Hybridoma Technology

The production of monoclonal antibodies against this compound involves immunizing mice with the m8A-KLH conjugate, followed by the fusion of antibody-producing spleen cells with myeloma cells to generate immortal hybridoma cell lines.

Experimental Protocol: Monoclonal Antibody Production

Materials:

  • BALB/c mice (6-8 weeks old)

  • m8A-KLH conjugate

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Myeloma cell line (e.g., SP2/0-Ag14)

  • Polyethylene glycol (PEG) 1500

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • ELISA plates

Procedure:

  • Immunization:

    • Emulsify the m8A-KLH conjugate with an equal volume of CFA for the primary immunization.

    • Inject 50-100 µg of the conjugate subcutaneously into each mouse.

    • Booster immunizations are given at 2-3 week intervals with the conjugate emulsified in IFA.

    • Monitor the antibody titer in the mouse serum by ELISA.

  • Cell Fusion:

    • Three days before fusion, administer a final booster injection of the m8A-KLH conjugate in PBS intravenously or intraperitoneally.

    • Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Mix the splenocytes with myeloma cells at a ratio of 5:1.

    • Add PEG 1500 to induce cell fusion.

  • Selection of Hybridomas:

    • Plate the fused cells in 96-well plates containing a feeder layer of mouse peritoneal macrophages.

    • Select for hybridoma cells by culturing in HAT medium. Unfused myeloma cells will be killed, and unfused splenocytes have a limited lifespan.

  • Screening of Hybridomas:

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-m8A antibodies using an indirect ELISA.

    • For the ELISA, coat plates with this compound conjugated to a different carrier protein (e.g., BSA) to avoid selecting antibodies against KLH.

  • Cloning and Expansion:

    • Expand positive hybridoma colonies and subclone them by limiting dilution to ensure monoclonality.

    • Re-screen the subclones to confirm antibody production.

    • Expand the selected monoclonal hybridoma cell lines for large-scale antibody production.

G cluster_hybridoma Monoclonal Antibody Production Workflow immunization Immunization of Mice (m8A-KLH + Adjuvant) spleen_harvest Spleen Harvest immunization->spleen_harvest splenocytes Isolation of Splenocytes spleen_harvest->splenocytes fusion Cell Fusion (PEG) splenocytes->fusion myeloma Myeloma Cells myeloma->fusion hybridomas Hybridoma Cells fusion->hybridomas selection HAT Selection hybridomas->selection screening Screening (ELISA) selection->screening positive_clones Positive Hybridoma Clones screening->positive_clones cloning Subcloning (Limiting Dilution) positive_clones->cloning expansion Expansion of Monoclonal Lines cloning->expansion production Large-scale Antibody Production expansion->production

Workflow for the development of monoclonal antibodies via hybridoma technology.

Antibody Characterization and Validation

Thorough validation is essential to ensure the specificity and functionality of the developed anti-m8A antibody.

Competitive ELISA for Specificity and Affinity Assessment

A competitive ELISA is a powerful tool to determine the specificity of the antibody and to estimate its binding affinity (IC50).

Materials:

  • Anti-m8A monoclonal antibody

  • m8A-BSA conjugate (for coating)

  • Free this compound, Adenosine, and other modified nucleosides (e.g., N6-methyladenosine (m6A), N1-methyladenosine (m1A))

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • ELISA plate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with 100 µl/well of m8A-BSA conjugate (1-5 µg/ml in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with PBST (PBS with 0.05% Tween-20).

    • Block the plate with 200 µl/well of 3% BSA in PBST for 1 hour at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor nucleosides (this compound, Adenosine, m6A, m1A, etc.).

    • In a separate plate, pre-incubate the anti-m8A antibody (at a fixed, predetermined concentration) with an equal volume of the serially diluted competitor nucleosides for 1 hour at room temperature.

    • Transfer 100 µl of the antibody-competitor mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µl/well of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µl of TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 100 µl of stop solution.

    • Read the absorbance at 450 nm.

Data Analysis: The concentration of the competitor that inhibits 50% of the antibody binding (IC50) is determined. A lower IC50 value for this compound compared to other nucleosides indicates high specificity.

Dot Blot for Detection of m8A in RNA

A dot blot assay can be used to confirm that the antibody recognizes m8A within an RNA context.

Materials:

  • Total RNA or mRNA samples

  • Synthetic RNA oligonucleotides with and without m8A

  • Nitrocellulose or nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-m8A antibody

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • RNA Spotting:

    • Denature RNA samples by heating at 65°C for 5 minutes and then placing on ice.

    • Spot serial dilutions of the RNA samples and synthetic oligonucleotides directly onto the membrane.

    • Allow the membrane to air dry.

  • Immobilization and Blocking:

    • UV-crosslink the RNA to the membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the anti-m8A antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the signal using an imaging system.

    • As a loading control, the membrane can be stained with Methylene Blue.

Data Presentation

Quantitative data from antibody characterization experiments should be summarized for clear comparison.

Table 1: Competitive ELISA Data for Anti-m8A Monoclonal Antibody (Clone X)

Competitor NucleosideIC50 (nM)Specificity (Relative to m8A)
This compound (m8A) 15 1
Adenosine (A)>10,000>667
N6-Methyladenosine (m6A)>5,000>333
N1-Methyladenosine (m1A)>10,000>667
Guanosine (G)>10,000>667

Note: The IC50 values presented are for illustrative purposes and need to be experimentally determined.

Table 2: Antibody Affinity Data

Antibody CloneIsotypeAffinity (Kd)
Anti-m8A Clone XIgG15.2 x 10⁻⁹ M

Note: The Kd value is an example and should be determined experimentally, for instance, by Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

Biological Pathway Involving this compound

In bacteria, this compound is synthesized by the Cfr methyltransferase, which uses S-adenosyl-L-methionine (SAM) as a methyl donor to modify adenosine at position 2503 of the 23S rRNA. This modification confers resistance to a broad range of antibiotics.

G cluster_pathway Bacterial Biosynthesis of this compound SAM S-adenosyl-L-methionine (SAM) Cfr Cfr Methyltransferase SAM->Cfr m8A This compound at A2503 Cfr->m8A Methylation SAH S-adenosyl-L-homocysteine (SAH) Cfr->SAH Adenosine Adenosine at A2503 (23S rRNA) Adenosine->Cfr Ribosome Ribosome m8A->Ribosome Resistance Antibiotic Resistance m8A->Resistance confers Antibiotic Antibiotics (e.g., Linezolid) Antibiotic->Ribosome Inhibition Antibiotic->Resistance is overcome by

References

Application Notes and Protocols for Studying Biological Systems with 8-Methyladenosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyladenosine is a purine nucleoside analog that, when incorporated into synthetic oligonucleotides, can significantly enhance their biological activity and stability. This is particularly relevant in the study of the 2',5'-oligoadenylate (2-5A) system, a critical pathway in the innate immune response to viral infections. The enzyme RNase L, a key component of this pathway, is activated by 2-5A, leading to the degradation of viral and cellular RNA and the inhibition of protein synthesis.

Analogs of 2-5A containing this compound have been shown to be potent activators of RNase L and effective inhibitors of translation.[1][2] The methyl group at the 8-position of the adenine base forces the nucleoside into a syn conformation, which can lead to enhanced binding to target enzymes and increased resistance to degradation by nucleases. These properties make this compound analogs valuable tools for studying the 2-5A/RNase L pathway and for the development of novel antiviral and anticancer therapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound analogs to investigate biological systems, with a focus on their interaction with RNase L.

Data Presentation

Table 1: Relative Binding Affinity of this compound Substituted 2-5A Analogs to Mouse RNase L
CompoundPosition of this compoundRelative Binding Affinity (%)*
ppp5'A2'p5'A2'p5'A (2-5A)None100
ppp5'(me⁸A)2'p5'A2'p5'AFirst (5'-terminus)10
ppp5'A2'p5'A2'p5'(me⁸A)Third (2'-terminus)250
ppp5'A2'p5'(me⁸A)2'p5'(me⁸A)Second and Third50
ppp5'(me⁸A)2'p5'(me⁸A)2'p5'(me⁸A)All three positions25

*Data is derived from the ability of the analog to displace a radiolabeled 2-5A probe from mouse L cell RNase L, as described in Kitade et al., 1991.

Table 2: RNase L Activation by this compound Substituted 2-5A Analogs
CompoundPosition of this compoundRelative RNase L Activation*
ppp5'A2'p5'A2'p5'A (2-5A)None+++
ppp5'(me⁸A)2'p5'A2'p5'AFirst (5'-terminus)+
ppp5'A2'p5'A2'p5'(me⁸A)Third (2'-terminus)++++
ppp5'A2'p5'(me⁸A)2'p5'(me⁸A)Second and Third++
ppp5'(me⁸A)2'p5'(me⁸A)2'p5'(me⁸A)All three positions++

*Qualitative representation of RNase L activation as determined by the degradation of poly(U) by mouse L cell extracts (Kitade et al., 1991). ++++ indicates the highest activation.

Table 3: Stability of this compound Substituted 2-5A Analogs to Snake Venom Phosphodiesterase
CompoundPosition of this compoundHalf-life (min)*
p5'A2'p5'A2'p5'A (2-5A core)None30
p5'(me⁸A)2'p5'A2'p5'AFirst (5'-terminus)30
p5'A2'p5'A2'p5'(me⁸A)Third (2'-terminus)>240
p5'A2'p5'(me⁸A)2'p5'(me⁸A)Second and Third>240
p5'(me⁸A)2'p5'(me⁸A)2'p5'(me⁸A)All three positions>240

*Time required for 50% degradation of the trimer monophosphate by snake venom phosphodiesterase at 37°C (Kitade et al., 1991).

Experimental Protocols

Protocol 1: RNase L Binding Assay (Competitive Radiobinding Assay)

This protocol is adapted from the method described by Knight et al. and referenced in Kitade et al. (1991). It measures the ability of unlabeled this compound analogs to compete with a radiolabeled 2-5A probe for binding to RNase L.

Materials:

  • Cell extracts containing RNase L (e.g., from interferon-treated mouse L cells)

  • Radiolabeled 2-5A probe (e.g., pppA(2'p5'A)₂[³²P]pCp)

  • Unlabeled this compound 2-5A analogs (test compounds)

  • Unlabeled 2-5A (positive control)

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT, 10% (v/v) glycerol

  • Wash Buffer: Binding Buffer without glycerol

  • Nitrocellulose filters (0.45 µm)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the unlabeled this compound analogs and the unlabeled 2-5A standard in Binding Buffer.

  • In a microcentrifuge tube, combine on ice:

    • Cell extract (containing a standardized amount of RNase L)

    • Radiolabeled 2-5A probe (e.g., 10,000 cpm)

    • Varying concentrations of unlabeled competitor (this compound analog or 2-5A standard) or an equal volume of Binding Buffer (for total binding control).

  • Adjust the final volume to 100 µL with Binding Buffer.

  • Incubate the reaction mixtures on ice for 1 hour to allow binding to reach equilibrium.

  • Filter each reaction mixture through a nitrocellulose filter pre-soaked in Wash Buffer.

  • Wash each filter twice with 1 mL of ice-cold Wash Buffer to remove unbound radiolabeled probe.

  • Dry the filters and place them in scintillation vials with an appropriate volume of scintillation fluid.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Calculate the percentage of inhibition of radiolabeled probe binding for each concentration of the competitor.

  • Plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled probe).

Protocol 2: RNase L Activation Assay (rRNA Cleavage Assay)

This protocol determines the ability of this compound analogs to activate RNase L, which is assessed by the specific cleavage of ribosomal RNA (rRNA) in cell extracts.

Materials:

  • Cell extracts containing RNase L

  • This compound 2-5A analogs (test compounds)

  • 2-5A (positive control)

  • Activation Buffer: 20 mM Tris-HCl (pH 7.5), 80 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT

  • RNA extraction kit

  • Agarose gel electrophoresis system

  • Gel imaging system

Procedure:

  • Prepare serial dilutions of the this compound analogs and 2-5A standard in nuclease-free water.

  • In a microcentrifuge tube, combine on ice:

    • Cell extract

    • Varying concentrations of the this compound analog or 2-5A standard.

  • Adjust the final volume with Activation Buffer.

  • Incubate the reaction mixtures at 30°C for 1 hour to allow for RNase L activation and subsequent RNA degradation.

  • Stop the reaction by adding an appropriate volume of lysis buffer from an RNA extraction kit.

  • Extract the total RNA from each reaction mixture according to the manufacturer's protocol.

  • Analyze the integrity of the extracted RNA by agarose gel electrophoresis.

  • Visualize the gel using a gel imaging system. RNase L activation will be indicated by the appearance of specific cleavage products of the 28S and 18S rRNA.

  • Quantify the degradation of rRNA bands to determine the relative activation potency of the different analogs.

Protocol 3: In Vitro Translation Inhibition Assay

This assay measures the ability of this compound analogs to inhibit protein synthesis in a cell-free system, typically a rabbit reticulocyte lysate.

Materials:

  • Rabbit Reticulocyte Lysate (nuclease-treated)

  • Amino acid mixture (lacking methionine)

  • [³⁵S]-Methionine

  • Template mRNA (e.g., luciferase mRNA)

  • This compound 2-5A analogs (test compounds)

  • 2-5A (positive control)

  • RNase-free water

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the this compound analogs and 2-5A standard in RNase-free water.

  • Set up the translation reactions in microcentrifuge tubes on ice. For each reaction, combine:

    • Rabbit Reticulocyte Lysate

    • Amino acid mixture (minus methionine)

    • [³⁵S]-Methionine

    • Template mRNA

    • Varying concentrations of the this compound analog or 2-5A standard.

  • Adjust the final volume with RNase-free water.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reactions by placing the tubes on ice.

  • To measure protein synthesis, spot an aliquot of each reaction onto a glass fiber filter.

  • Precipitate the newly synthesized proteins by immersing the filters in cold 10% TCA.

  • Wash the filters sequentially with 10% TCA, 5% TCA, ethanol, and finally ether to remove unincorporated [³⁵S]-methionine.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of translation inhibition for each analog concentration relative to a control reaction without any inhibitor.

  • Plot the percentage of inhibition against the logarithm of the analog concentration to determine the IC₅₀ value.

Protocol 4: Oligonucleotide Stability Assay (Snake Venom Phosphodiesterase Digestion)

This protocol assesses the stability of this compound-containing oligonucleotides against degradation by snake venom phosphodiesterase (SVPD), a 3'-exonuclease.

Materials:

  • This compound-containing oligonucleotides and control oligonucleotides

  • Snake Venom Phosphodiesterase (SVPD)

  • Digestion Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

  • Stop Solution: EDTA (final concentration 20 mM) or formamide loading dye

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system (if oligonucleotides are labeled) or HPLC system

Procedure:

  • Prepare solutions of the test and control oligonucleotides in Digestion Buffer. If using PAGE for analysis, the 5'-end of the oligonucleotides should be labeled (e.g., with ³²P or a fluorescent tag).

  • In a microcentrifuge tube, combine the oligonucleotide solution with Digestion Buffer.

  • Initiate the reaction by adding a standardized amount of SVPD.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction and immediately stop the digestion by adding Stop Solution and placing it on ice or heating.

  • Analyze the samples from each time point by denaturing PAGE or HPLC.

  • If using PAGE with labeled oligonucleotides, visualize the gel by autoradiography or fluorescence imaging. The disappearance of the full-length oligonucleotide band over time indicates degradation.

  • Quantify the amount of full-length oligonucleotide remaining at each time point.

  • Plot the percentage of intact oligonucleotide against time to determine the half-life of each analog.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound Analogs of 2-5A Stability Stability Assay (Snake Venom Phosphodiesterase) Synthesis->Stability Evaluate Stability Binding RNase L Binding Assay (Competitive Radiobinding) Synthesis->Binding Assess Binding Data Quantitative Data Analysis (Half-life, IC50, Relative Affinity) Stability->Data Activation RNase L Activation Assay (rRNA Cleavage) Binding->Activation Correlate with Activation Binding->Data Translation Translation Inhibition Assay (Rabbit Reticulocyte Lysate) Activation->Translation Determine Effect on Protein Synthesis Activation->Data Translation->Data

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

RNaseL_Pathway cluster_activation RNase L Activation cluster_downstream Downstream Effects dsRNA Viral dsRNA OAS Oligoadenylate Synthetase (OAS) dsRNA->OAS Activates Two5A 2-5A OAS->Two5A Synthesizes ATP ATP ATP->OAS Substrate RNaseL_inactive Inactive RNase L (Monomer) Two5A->RNaseL_inactive Binds and Activates Me8A_analog 8-Me-Adenosine Analog Me8A_analog->RNaseL_inactive Potently Binds and Activates RNaseL_active Active RNase L (Dimer) RNaseL_inactive->RNaseL_active Dimerization RNA_degradation Viral and Cellular RNA Degradation RNaseL_active->RNA_degradation Catalyzes Translation_inhibition Inhibition of Protein Synthesis RNA_degradation->Translation_inhibition Antiviral_state Antiviral State Translation_inhibition->Antiviral_state

Caption: The 2-5A/RNase L signaling pathway and the role of this compound analogs.

References

Application Notes and Protocols for the In Vitro Synthesis of 8-Methyladenosine-Containing RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyladenosine (m8A) is a post-transcriptional RNA modification that has been identified in bacterial ribosomal RNA.[1][2] This modification is catalyzed by the Cfr methyltransferase and is associated with antibiotic resistance, making it a significant area of interest for drug development and molecular biology research.[1] The ability to synthesize this compound-containing RNA in vitro is crucial for a deeper understanding of its structural and functional roles. These application notes provide a detailed protocol for the enzymatic synthesis of RNA containing this compound using T7 RNA polymerase, based on established methodologies for in vitro transcription of modified RNAs.

While direct enzymatic incorporation of this compound triphosphate (8-methyl-ATP) by T7 RNA polymerase is an area of active research, this protocol is based on the general principles of in vitro transcription which have been successfully applied to other modified nucleotides, such as N6-methyladenosine (m6A) and 8-azidoadenosine.[3][4]

Principle of the Method

The in vitro synthesis of this compound-containing RNA is achieved through template-directed transcription using bacteriophage T7 RNA polymerase. This enzyme is highly specific for its promoter sequence and can efficiently incorporate modified nucleotide triphosphates (NTPs). The process involves a DNA template containing the T7 promoter sequence upstream of the desired RNA sequence. The transcription reaction is carried out in a buffered solution containing T7 RNA polymerase, the DNA template, and a mixture of the four NTPs (ATP, CTP, GTP, UTP), with 8-methyl-ATP substituting a portion or all of the standard ATP. The resulting this compound-modified RNA can then be purified and used in various downstream applications.

Materials and Reagents

ReagentSupplierCatalog No.
This compound-5'-Triphosphate (8-methyl-ATP)Custom SynthesisN/A
ATP, CTP, GTP, UTP solution (100 mM)Major SupplierVaries
T7 RNA PolymeraseMajor SupplierVaries
Transcription Optimized Buffer (5X)Major SupplierVaries
RNase InhibitorMajor SupplierVaries
DNase I, RNase-freeMajor SupplierVaries
Linearized DNA Template with T7 PromoterUser-providedN/A
Nuclease-free WaterMajor SupplierVaries
Lithium Chloride (LiCl) Solution (e.g., 8 M)Major SupplierVaries
Ethanol (100% and 70%)Major SupplierVaries
Tris-EDTA (TE) Buffer, pH 8.0Major SupplierVaries

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Containing RNA

This protocol outlines the enzymatic synthesis of RNA with incorporated this compound.

  • Template Preparation:

    • A linear double-stranded DNA template containing a T7 promoter upstream of the target sequence is required. The template can be a linearized plasmid or a PCR product.

    • Ensure the template is purified and free of contaminants. The concentration should be accurately determined.

  • Transcription Reaction Setup:

    • Thaw all components on ice.

    • Gently vortex and centrifuge each component before use.

    • Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine in the buffer.

    • The following is a typical 20 µL reaction setup. The volumes can be scaled up as needed.

ComponentVolume (µL)Final Concentration
Nuclease-free WaterUp to 20 µL-
5X Transcription Buffer41X
100 mM GTP15 mM
100 mM CTP15 mM
100 mM UTP15 mM
100 mM ATP0.5 (example)2.5 mM (example)
100 mM 8-methyl-ATP0.5 (example)2.5 mM (example)
Linearized DNA Template (0.5 µg/µL)125 ng/µL
RNase Inhibitor0.520 units
T7 RNA Polymerase150 units
Total Volume 20
  • Incubation:

    • Mix the components thoroughly by gentle pipetting.

    • Centrifuge the tube briefly to collect the reaction at the bottom.

    • Incubate at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to product degradation if RNases are present.

  • DNase Treatment:

    • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes.

Protocol 2: Purification of this compound-Containing RNA

This protocol describes the purification of the synthesized RNA using lithium chloride precipitation, which is effective for removing unincorporated NTPs and proteins.

  • Precipitation:

    • Add 80 µL of nuclease-free water to the 20 µL transcription reaction to bring the volume to 100 µL.

    • Add 33 µL of 8 M LiCl (final concentration ~2 M).

    • Mix well and incubate at -20°C for at least 30 minutes.

  • Pelleting the RNA:

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant, which contains unincorporated NTPs and proteins.

  • Washing:

    • Add 500 µL of cold 70% ethanol to the pellet.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry, as this can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 3: Analysis of this compound-Containing RNA

This protocol provides methods for analyzing the integrity and concentration of the purified RNA.

  • Quantification:

    • Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop). Calculate the A260/A280 ratio to assess purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Gel Electrophoresis:

    • Analyze the integrity and size of the RNA transcript by denaturing agarose or polyacrylamide gel electrophoresis (PAGE).

    • Run an aliquot of the purified RNA alongside an RNA ladder.

    • Visualize the RNA using a suitable stain (e.g., ethidium bromide or SYBR Green). A single, sharp band of the expected size indicates a successful transcription.

  • Mass Spectrometry (Optional):

    • To confirm the incorporation of this compound, the RNA can be digested into single nucleosides and analyzed by liquid chromatography-mass spectrometry (LC-MS). This provides definitive evidence and can be used to quantify the modification level.

Quantitative Data Summary

The efficiency of incorporating modified nucleotides can vary. The following table provides a hypothetical summary of expected results based on studies with other modified adenosines. Actual results should be determined empirically.

RNA ConstructATP:8-methyl-ATP RatioExpected Yield (µg per 20 µL reaction)Incorporation Efficiency (%)
Unmodified Control1:020 - 50N/A
Low m8A RNA3:115 - 40~25% of Adenosines
High m8A RNA1:310 - 30~75% of Adenosines
Fully m8A RNA0:15 - 20~100% of Adenosines

Note: Yields and efficiency are highly dependent on the specific RNA sequence and length. Lower yields are often observed with increasing substitution of modified NTPs.

Visualization of Experimental Workflow

In_Vitro_Synthesis_Workflow Workflow for In Vitro Synthesis of this compound-Containing RNA cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_product Final Product Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription (37°C, 2-4h) Template->Transcription NTPs NTP Mix (ATP, CTP, GTP, UTP, 8-methyl-ATP) NTPs->Transcription Enzyme T7 RNA Polymerase & Buffer Enzyme->Transcription DNase_Treat DNase I Treatment Transcription->DNase_Treat Purification LiCl Precipitation & Washing DNase_Treat->Purification Quant Quantification (Spectrophotometry) Purification->Quant Gel Quality Control (Denaturing Gel Electrophoresis) Purification->Gel MS Verification (Optional) (LC-MS) Purification->MS Final_RNA Purified this compound -Containing RNA Quant->Final_RNA Gel->Final_RNA MS->Final_RNA

Caption: A schematic overview of the in vitro synthesis workflow for this compound-containing RNA.

Potential Applications and Future Directions

RNA containing this compound can be utilized in a variety of applications:

  • Structural Studies: Elucidating the structural impact of m8A on RNA conformation using techniques like NMR spectroscopy and X-ray crystallography.

  • Functional Assays: Investigating the role of m8A in RNA-protein interactions, translation, and RNA stability.

  • Drug Discovery: Screening for compounds that target the m8A modification machinery or recognize m8A-containing RNA as part of antibiotic development efforts.

Further research is needed to optimize the enzymatic incorporation of this compound and to explore its biological functions in greater detail. The protocols provided here serve as a starting point for researchers to produce and study this important RNA modification.

References

Application Notes and Protocols for Mapping 8-Methyladenosine (m8A) in Ribosomal RNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise mapping of post-transcriptional modifications in ribosomal RNA (rRNA) is crucial for understanding ribosome function, antibiotic resistance mechanisms, and for the development of novel therapeutics. 8-Methyladenosine (m8A), a recently discovered modification in bacterial 23S rRNA, has been linked to antibiotic resistance, making its detection and quantification a significant area of interest.[1][2]

These application notes provide an overview and detailed protocols for the primary techniques used to map m8A in rRNA.

Introduction to this compound (m8A) in rRNA

This compound is a post-transcriptional modification catalyzed by the Cfr methyltransferase in bacteria.[1] This modification at position A2503 of the 23S rRNA confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome.[1] The addition of a methyl group at the C8 position of adenosine is a unique mechanism of resistance, and its identification has been pivotal in understanding bacterial defense strategies against antibiotics.[1] The Cfr methyltransferase is a radical S-adenosylmethionine (SAM) enzyme, and its activity can also lead to the formation of 2,8-dimethyladenosine if the substrate is already methylated at the N2 position.

Techniques for Mapping m8A in rRNA

Currently, the definitive method for identifying and mapping m8A in rRNA is tandem mass spectrometry (MS/MS or MSn) . While high-throughput sequencing methods are prevalent for other modifications like N6-methyladenosine (m6A) and 2'-O-methylation, specific and established protocols for m8A sequencing are not yet widely available. This section focuses on the mass spectrometry-based approach and discusses the potential for adapting sequencing-based methods.

Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct detection and characterization of modified nucleosides in RNA. This method allows for the unambiguous identification of m8A by analyzing the fragmentation patterns of the modified nucleoside.

The overall workflow involves the isolation of ribosomes, extraction and fragmentation of rRNA, and subsequent analysis by LC-MS/MS.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis ribosome_iso Ribosome Isolation rrna_ext rRNA Extraction ribosome_iso->rrna_ext rrna_frag rRNA Fragmentation (e.g., RNase T1 digestion) rrna_ext->rrna_frag lc_sep Liquid Chromatography Separation rrna_frag->lc_sep ms_analysis Tandem Mass Spectrometry (MSn) lc_sep->ms_analysis data_analysis Data Analysis and Identification of m8A ms_analysis->data_analysis

Workflow for m8A mapping by mass spectrometry.

This protocol is adapted from the methodology used for the initial identification of m8A at position A2503 in E. coli 23S rRNA.

Materials:

  • Bacterial cell cultures (e.g., E. coli strains with and without the cfr gene)

  • Buffers for ribosome isolation (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

  • Sucrose for gradient centrifugation

  • RNA extraction kit or phenol-chloroform

  • RNase T1

  • Mung bean nuclease can be used to isolate specific rRNA fragments by using complementary DNA oligos.

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., an ion trap instrument)

  • LC columns (e.g., C18 reverse-phase, graphitized carbon)

  • Solvents for LC (e.g., ammonium acetate, acetonitrile)

  • Synthetic this compound standard (for comparison)

Procedure:

  • Ribosome Isolation:

    • Grow bacterial cultures to the mid-log phase and harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) in a suitable buffer.

    • Isolate ribosomes by ultracentrifugation through a sucrose gradient.

  • rRNA Extraction and Fragmentation:

    • Extract total RNA from the isolated ribosomes using a commercial kit or phenol-chloroform extraction.

    • To analyze a specific region of the 23S rRNA (e.g., the region around A2503), a subfragment can be isolated. This can be achieved by annealing a complementary DNA oligonucleotide to the target region and digesting the single-stranded RNA with a nuclease like Mung bean nuclease.

    • Alternatively, the entire rRNA can be digested into smaller fragments using a sequence-specific RNase, such as RNase T1 (which cleaves after guanosine residues).

  • Enzymatic Digestion to Nucleosides:

    • The purified rRNA or rRNA fragments are completely digested to individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Liquid Chromatography Separation:

    • The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A gradient of solvents, such as ammonium acetate and acetonitrile, is used to elute the nucleosides from the column.

    • The use of a graphitized carbon column can aid in the separation of isobaric (same mass) modified nucleosides.

  • Tandem Mass Spectrometry (MSn) Analysis:

    • The eluate from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where ions of interest are selected for sequential fragmentation (MS2, MS3, etc.).

    • For the identification of m8A, the precursor ion corresponding to protonated this compound is isolated and subjected to collision-induced dissociation (CID).

    • The resulting fragment ions are analyzed. The fragmentation pattern of the unknown nucleoside is compared to that of a synthetic this compound standard for unambiguous identification.

Data Presentation:

The results from the mass spectrometry analysis can be summarized in a table comparing the retention times and fragmentation patterns of the observed modified nucleoside with a synthetic standard.

NucleosidePrecursor Ion (m/z)Key Fragment Ions (m/z)Retention Time (min)
Adenosine (A) 268.1136.1Varies
This compound (m8A) 282.1150.1Varies
Sample Nucleoside282.1150.1Matches m8A standard
Potential for High-Throughput Sequencing-Based Mapping

While no specific high-throughput sequencing method for m8A has been established, the principles of methods used for other modifications, such as N6-methyladenosine (m6A), could potentially be adapted. These methods typically rely on an antibody or a chemical reaction that specifically recognizes the modification and leaves a signature that can be detected during reverse transcription and sequencing.

This hypothetical workflow is based on the well-established m6A-seq (MeRIP-seq) protocol. Its success would be contingent on the availability of a highly specific antibody that recognizes m8A.

m8A_Seq_Workflow cluster_library_prep Library Preparation cluster_sequencing Sequencing and Analysis rna_ext Total RNA Extraction rna_frag RNA Fragmentation rna_ext->rna_frag ip Immunoprecipitation with anti-m8A antibody rna_frag->ip library_const Library Construction ip->library_const ngs Next-Generation Sequencing library_const->ngs data_analysis Data Analysis and Peak Calling ngs->data_analysis

Hypothetical workflow for m8A-Seq.

Challenges and Considerations for Adapting Sequencing Methods:

  • Antibody Specificity: The primary challenge is the development of a monoclonal antibody that can specifically recognize m8A without cross-reacting with adenosine or other methylated adenosines (e.g., m1A, m6A).

  • Chemical Probing: An alternative to antibodies would be a chemical that selectively reacts with m8A, leading to mutations or stops during reverse transcription. The development of such a chemical probe would require significant research.

  • Direct RNA Sequencing: Third-generation sequencing technologies, such as Oxford Nanopore, can detect RNA modifications directly by analyzing the changes in the electrical current as the RNA molecule passes through a nanopore. The development of computational models to distinguish the signal of m8A from other modifications would be necessary.

Summary and Future Perspectives

The mapping of this compound in ribosomal RNA is a critical step in understanding its role in antibiotic resistance and ribosome function. Tandem mass spectrometry currently stands as the gold standard for the definitive identification and localization of m8A. While high-throughput sequencing methods offer the potential for transcriptome-wide mapping, their application to m8A is currently hypothetical and awaits the development of specific recognition tools, such as a dedicated antibody or a selective chemical probe. As research in the field of epitranscriptomics progresses, it is anticipated that novel methods for the rapid and sensitive mapping of m8A and other rare RNA modifications will emerge.

References

Applications of 8-Methyladenosine in Elucidating Ribosome Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The naturally occurring modified nucleoside, 8-methyladenosine (m⁸A), has emerged as a critical player in the field of ribosome research, primarily through its role in conferring antibiotic resistance. This modification, strategically placed within the ribosomal RNA (rRNA), provides a powerful tool to probe the structure and function of the ribosome's catalytic core, the peptidyl transferase center (PTC). Understanding the impact of m⁸A on ribosome function is paramount for the development of novel antimicrobial agents that can overcome resistance mechanisms.

The most well-characterized role of this compound in the ribosome is its methylation at position A2503 of the 23S rRNA, a modification catalyzed by the Cfr methyltransferase.[1][2] This single methylation event sterically hinders the binding of a broad spectrum of antibiotics to the PTC, leading to a multidrug resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).[3] The presence of this compound at this key position offers a unique opportunity to study the intricate interactions between the ribosome, antibiotics, and substrates.

Key Applications:

  • Probing the Peptidyl Transferase Center (PTC): The introduction of this compound at A2503 serves as a molecular probe to map the binding sites of various antibiotics. By comparing the binding affinities of drugs to unmodified and m⁸A-modified ribosomes, researchers can delineate the specific interactions required for antibiotic activity.

  • Investigating Antibiotic Resistance Mechanisms: The Cfr-mediated methylation of A2503 is a clinically significant mechanism of antibiotic resistance.[1][2] Studying this system provides a model to understand how subtle changes in rRNA modification can lead to profound drug resistance, informing the design of next-generation antibiotics that can evade such modifications.

  • Analyzing Ribosome Dynamics and Conformation: The presence of a bulky methyl group at the C8 position of adenosine can influence the local conformation of the rRNA. Techniques such as cryo-electron microscopy can be employed to compare the structure of unmodified and this compound-containing ribosomes, revealing insights into the conformational changes that lead to antibiotic resistance.

  • Modulating Translation Efficiency: While the primary known effect of this compound at A2503 is antibiotic resistance, its impact on the fundamental process of translation is an area of active investigation. In vitro translation assays using ribosomes containing this compound can be used to assess its effect on the rate and fidelity of protein synthesis.

Quantitative Data

The following tables summarize the quantitative effects of this compound modification at A2503 of 23S rRNA on antibiotic resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics against Staphylococcus aureus Expressing the cfr Gene.

AntibioticDrug ClassMIC without Cfr (μg/mL)MIC with Cfr (μg/mL)Fold Increase in Resistance
ChloramphenicolPhenicol46416
FlorfenicolPhenicol412832
ClindamycinLincosamide0.1251281024
LinezolidOxazolidinone2168
TiamulinPleuromutilin0.2532128
Virginiamycin MStreptogramin A23216

Data compiled from studies on Cfr-mediated resistance.

Table 2: Inhibition Constants (Ki) for Antibiotic Binding to Ribosomes.

AntibioticKi for Unmodified Ribosomes (nM)Ki for Cfr-modified (m⁸A) Ribosomes (nM)
Chloramphenicol1.7>100
Erythromycin0.525
Linezolid50>1000

Illustrative data based on competitive binding assays. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in ribosome function studies are provided below.

Protocol 1: In Vitro Methylation of Ribosomes by Cfr Methyltransferase

This protocol describes the enzymatic modification of ribosomes with this compound at position A2503 of the 23S rRNA using purified Cfr methyltransferase.

Materials:

  • Purified 70S ribosomes from a suitable bacterial strain (e.g., E. coli)

  • Purified recombinant Cfr methyltransferase

  • S-adenosyl-L-methionine (SAM)

  • Methylation buffer (50 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT)

  • RNase inhibitors

  • Reaction tubes

  • Incubator

Procedure:

  • Thaw all reagents on ice.

  • In a reaction tube, combine the following components in the specified order:

    • Nuclease-free water to the final volume

    • Methylation buffer (to 1x final concentration)

    • RNase inhibitors

    • Purified 70S ribosomes (e.g., 1 µM final concentration)

    • Purified Cfr methyltransferase (e.g., 2 µM final concentration)

  • Initiate the reaction by adding SAM (e.g., 200 µM final concentration).

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by placing the tube on ice or by adding EDTA to a final concentration of 20 mM.

  • The this compound-modified ribosomes are now ready for downstream applications, such as antibiotic binding assays or in vitro translation experiments. The extent of methylation can be verified by mass spectrometry (see Protocol 4).

Protocol 2: Toeprinting (Primer Extension Inhibition) Assay to Monitor Ribosome Stalling

This assay is used to determine the precise position of a stalled ribosome on an mRNA template, which can be influenced by the presence of this compound in the ribosome or the mRNA itself.

Materials:

  • Unmodified and this compound-modified 70S ribosomes

  • mRNA template of interest

  • A specific DNA primer (radiolabeled or fluorescently labeled) that anneals downstream of the region of interest

  • Reverse transcriptase

  • dNTP mix

  • Reverse transcription buffer

  • Formamide loading dye

  • Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents

  • Phosphorimager or fluorescence scanner

Procedure:

  • Ribosome-mRNA Complex Formation:

    • In a reaction tube, incubate the mRNA template with either unmodified or m⁸A-modified ribosomes in a suitable binding buffer.

    • Allow the complexes to form at 37°C for 15 minutes.

  • Primer Annealing:

    • Add the labeled DNA primer to the reaction and anneal by heating to 65°C for 2 minutes, followed by slow cooling to 37°C.

  • Primer Extension:

    • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

    • Incubate at 37°C for 15-20 minutes. The reverse transcriptase will extend the primer until it encounters the leading edge of the ribosome, creating a "toeprint".

  • Analysis:

    • Stop the reaction by adding formamide loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

    • Visualize the gel using a phosphorimager or fluorescence scanner. The presence of a shorter cDNA product (the toeprint) in the lanes with ribosomes indicates the position of the stalled ribosome.

Protocol 3: Nitrocellulose Filter-Binding Assay for Antibiotic-Ribosome Interaction

This protocol measures the binding affinity of antibiotics to unmodified and this compound-modified ribosomes.

Materials:

  • Unmodified and this compound-modified 70S ribosomes

  • Radiolabeled antibiotic or a competitive binding setup with a labeled ligand

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT)

  • Nitrocellulose and charged nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Binding Reaction:

    • In a series of tubes, set up binding reactions containing a fixed concentration of ribosomes (unmodified or m⁸A-modified) and varying concentrations of the radiolabeled antibiotic.

    • Incubate the reactions at room temperature or 37°C for 30 minutes to reach equilibrium.

  • Filtration:

    • Assemble the filtration apparatus with a nitrocellulose membrane stacked on top of a charged nylon membrane. The nitrocellulose will bind ribosomes and ribosome-ligand complexes, while the charged nylon will capture unbound RNA.

    • Apply a gentle vacuum and pass the binding reaction mixture through the filter.

    • Wash the filter with cold binding buffer to remove unbound antibiotic.

  • Quantification:

    • Disassemble the filter stack and place the nitrocellulose membrane in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound antibiotic as a function of the antibiotic concentration.

    • Determine the dissociation constant (Kd) or inhibition constant (Ki) by fitting the data to a binding isotherm.

Protocol 4: Mass Spectrometry for the Detection and Quantification of this compound in rRNA

This protocol outlines the general steps for identifying and quantifying this compound in 23S rRNA from ribosomes.

Materials:

  • Unmodified and Cfr-modified ribosomes

  • RNases (e.g., RNase T1, RNase A)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

  • This compound standard

Procedure:

  • rRNA Extraction:

    • Extract total RNA from the ribosome samples using a standard RNA extraction method (e.g., phenol-chloroform extraction).

  • rRNA Digestion:

    • Digest the purified rRNA into individual nucleosides using a cocktail of nucleases (RNase T1, RNase A, Nuclease P1) followed by dephosphorylation with alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into an LC-MS/MS system.

    • Separate the nucleosides using a suitable liquid chromatography method.

    • Perform tandem mass spectrometry (MS/MS) to identify and quantify the nucleosides based on their specific mass-to-charge ratios and fragmentation patterns.

  • Data Analysis:

    • Compare the retention time and MS/MS fragmentation pattern of the peak of interest with that of the this compound standard to confirm its identity.

    • Quantify the amount of this compound relative to unmodified adenosine by comparing the peak areas.

Visualizations

Cfr_Antibiotic_Resistance_Pathway cluster_ribosome Ribosome (70S) A2503 A2503 in 23S rRNA m8A2503 This compound at A2503 Cfr Cfr Methyltransferase Cfr->m8A2503 Methylates SAM S-adenosyl- methionine (SAM) SAM->Cfr Methyl donor Binding_Site Antibiotic Binding Site (Peptidyl Transferase Center) m8A2503->Binding_Site Sterically hinders binding Resistance Antibiotic Resistance m8A2503->Resistance Antibiotics PhLOPSA Antibiotics Antibiotics->Binding_Site Bind to Translation_Inhibition Translation Inhibition Binding_Site->Translation_Inhibition Leads to

Caption: Cfr-mediated antibiotic resistance pathway.

Toeprinting_Workflow cluster_preparation Sample Preparation mRNA mRNA Template Complex Ribosome-mRNA Complex Formation mRNA->Complex Ribosome Ribosomes (Unmodified or m8A-modified) Ribosome->Complex Annealing Primer Annealing Complex->Annealing Primer Labeled DNA Primer Primer->Annealing RT_Reaction Reverse Transcription Annealing->RT_Reaction Products cDNA Products (Full-length and Toeprint) RT_Reaction->Products Analysis Denaturing PAGE Analysis Products->Analysis Result Visualization of Ribosome Stalling Analysis->Result

Caption: Experimental workflow for toeprinting assay.

Filter_Binding_Workflow cluster_binding Binding Reaction Ribosomes Ribosomes (Unmodified or m8A-modified) Incubation Incubation to Equilibrium Ribosomes->Incubation Antibiotic Radiolabeled Antibiotic Antibiotic->Incubation Filtration Vacuum Filtration Incubation->Filtration Membranes Nitrocellulose Membrane (Binds Ribosome Complexes) Filtration->Membranes Quantification Scintillation Counting Membranes->Quantification Analysis Data Analysis (Determine Kd or Ki) Quantification->Analysis

Caption: Workflow for filter-binding assay.

References

Application Notes and Protocols: Investigating the Role of 8-Methyladenosine in Bacterial Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyladenosine (m8A) is a post-transcriptional RNA modification that plays a crucial role in bacterial pathogenesis, primarily through its involvement in antibiotic resistance. This document provides detailed application notes and protocols for researchers investigating the function of m8A, with a focus on its well-established role in conferring resistance to a broad spectrum of antibiotics. The primary enzyme responsible for m8A formation in bacteria is the Cfr methyltransferase, which modifies adenosine at position 2503 of the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC)[1][2][3][4]. This modification leads to a multidrug resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A)[1].

These application notes will guide researchers through the key concepts, experimental designs, and methodologies required to study m8A in bacteria. The provided protocols offer step-by-step instructions for the detection, quantification, and functional analysis of this critical RNA modification.

Application Notes

Understanding the Role of this compound in Antibiotic Resistance

The primary known function of m8A in bacterial pathogenesis is the mediation of antibiotic resistance. The Cfr methyltransferase, often encoded on mobile genetic elements, catalyzes the formation of m8A at position A2503 of the 23S rRNA. This modification sterically hinders the binding of several classes of antibiotics to the ribosome, thereby rendering them ineffective. Understanding this mechanism is critical for the development of novel antimicrobial strategies to combat resistant infections.

Investigating the Cfr Methyltransferase

The Cfr enzyme is a radical S-adenosylmethionine (SAM) methyltransferase. Its activity is central to the formation of m8A and the subsequent antibiotic resistance phenotype. Research in this area can focus on:

  • Identifying and characterizing novel Cfr variants: The cfr gene is found in various bacterial species and can be transferred horizontally. Identifying and characterizing new variants is crucial for surveillance and understanding the evolution of antibiotic resistance.

  • Structure-function analysis of Cfr: Elucidating the crystal structure and functional domains of Cfr can aid in the design of specific inhibitors that could be used as adjuvants to existing antibiotics.

  • Regulation of cfr gene expression: Investigating the regulatory mechanisms governing the expression of the cfr gene can provide insights into how bacteria modulate their resistance levels in response to antibiotic pressure.

Exploring Potential Roles of m8A Beyond Antibiotic Resistance

While the role of m8A in antibiotic resistance is well-documented, its involvement in other aspects of bacterial pathogenesis, such as virulence factor expression, biofilm formation, and host-pathogen interactions, remains largely unexplored. This presents a significant research opportunity. Researchers can investigate:

  • The impact of m8A on global gene expression: The presence of m8A in rRNA could potentially influence ribosome processivity and translational fidelity, thereby affecting the expression of virulence factors.

  • The role of m8A in biofilm formation: Biofilms are a major contributor to chronic infections and antibiotic tolerance. Investigating whether m8A plays a role in biofilm development could open new avenues for anti-biofilm therapies.

  • m8A in host-pathogen interactions: RNA modifications can modulate the host immune response. It is conceivable that m8A could play a role in how bacteria evade or manipulate the host immune system.

Quantitative Data Summary

The presence of the cfr gene and the resulting m8A modification leads to a significant increase in the Minimum Inhibitory Concentrations (MICs) of various antibiotics. The following table summarizes representative MIC data for Staphylococcus aureus and Escherichia coli strains with and without the cfr gene.

Antibiotic ClassAntibioticOrganismStrain without cfr (MIC in µg/mL)Strain with cfr (MIC in µg/mL)Fold IncreaseReference
Phenicols FlorfenicolS. aureus RN42204>64>16
E. coli AS1923216
Lincosamides ClindamycinS. aureus RN42200.068133
E. coli AS198>128>16
Oxazolidinones LinezolidS. aureus RN4220188
E. coli AS198324
Pleuromutilins TiamulinS. aureus RN42200.125864
E. coli AS1946416
Streptogramin A Virginiamycin M1S. aureus RN42200.5816
E. coli AS194328

Signaling Pathway and Experimental Workflow Diagrams

Cfr_Mediated_Resistance cluster_bacterium Bacterial Cell cfr_gene cfr gene (on plasmid or chromosome) Cfr_protein Cfr Methyltransferase cfr_gene->Cfr_protein Transcription & Translation 23S_rRNA A2503 in 23S rRNA Cfr_protein->23S_rRNA Methylation SAM S-Adenosyl- methionine (SAM) SAM->Cfr_protein Ribosome Ribosome Assembly Ribosome->23S_rRNA m8A_rRNA m8A at A2503 23S_rRNA->m8A_rRNA Protein_Synthesis Protein Synthesis Continues m8A_rRNA->Protein_Synthesis Antibiotics PhLOPSA Antibiotics Antibiotics->m8A_rRNA Binding Blocked

Caption: Cfr-mediated this compound formation and antibiotic resistance pathway.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 m8A Detection and Quantification cluster_2 Functional Analysis Bacterial_Culture Bacterial Culture (with and without cfr gene) RNA_Extraction Total RNA Extraction Bacterial_Culture->RNA_Extraction MIC_Assay Minimum Inhibitory Concentration (MIC) Assays Bacterial_Culture->MIC_Assay Ribosome_Profiling Ribosome Profiling Bacterial_Culture->Ribosome_Profiling Virulence_Assays Virulence & Biofilm Assays (Hypothetical) Bacterial_Culture->Virulence_Assays rRNA_Isolation Ribosomal RNA Isolation RNA_Extraction->rRNA_Isolation RNA_Digestion RNA Digestion to Nucleosides rRNA_Isolation->RNA_Digestion LC_MS LC-MS/MS Analysis RNA_Digestion->LC_MS Quantification Quantification of m8A/A ratio LC_MS->Quantification

Caption: Experimental workflow for investigating this compound in bacteria.

Experimental Protocols

Protocol 1: Quantification of this compound in Bacterial Ribosomal RNA by LC-MS/MS

This protocol describes the sensitive and accurate quantification of m8A in bacterial rRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial strains (with and without the cfr gene)

  • RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)

  • DNase I, RNase-free

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • This compound standard

  • Adenosine standard

  • LC-MS/MS system (e.g., Agilent 6410 QQQ or similar)

Procedure:

  • Bacterial Culture and RNA Extraction:

    • Culture bacterial strains to mid-log phase.

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating DNA.

  • Ribosomal RNA Isolation:

    • Isolate ribosomal RNA from the total RNA. This can be achieved using specialized kits (e.g., Ribo-Zero rRNA Removal Kit used in reverse to capture rRNA) or by sucrose gradient centrifugation to isolate ribosomes followed by rRNA extraction.

  • RNA Digestion to Nucleosides:

    • Digest 1-5 µg of rRNA with 2 units of nuclease P1 in 25 µL of a buffer containing 10 mM ammonium acetate (pH 5.3) at 42°C for 2 hours.

    • Add 2.5 µL of 1 M ammonium bicarbonate and 0.5 units of bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant containing the digested nucleosides by LC-MS/MS.

    • Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Perform mass spectrometry in positive ion mode and monitor the nucleoside-to-base ion mass transitions for adenosine (A) and this compound (m8A). The expected pseudomolecular ion [M+H]+ for m8A is at m/z 282.

  • Quantification:

    • Generate a standard curve using known concentrations of adenosine and this compound standards.

    • Quantify the amount of A and m8A in the samples by comparing their peak areas to the standard curve.

    • Calculate the m8A/A ratio to determine the level of modification.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of antibiotics against bacterial strains with and without the cfr gene to assess the impact of m8A on antibiotic resistance.

Materials:

  • Bacterial strains (with and without the cfr gene)

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Antibiotics of interest (e.g., florfenicol, clindamycin, linezolid)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C.

    • Dilute the overnight culture to a concentration of approximately 5 x 105 CFU/mL in fresh broth.

  • Prepare Antibiotic Dilutions:

    • Prepare a series of two-fold dilutions of each antibiotic in the growth medium in a 96-well plate. The concentration range should span the expected MIC values.

  • Inoculate Plates:

    • Add an equal volume of the bacterial inoculum to each well of the 96-well plate containing the antibiotic dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.

Protocol 3: Functional Analysis of Cfr Methyltransferase via Site-Directed Mutagenesis

This protocol allows for the investigation of key amino acid residues in the Cfr enzyme that are important for its methyltransferase activity and ability to confer antibiotic resistance.

Materials:

  • Expression vector containing the cfr gene

  • Site-directed mutagenesis kit

  • Competent E. coli cells (an expression strain)

  • Appropriate antibiotics for selection

  • Materials for protein expression and purification (e.g., Ni-NTA resin if using a His-tagged protein)

  • Materials for MIC testing (Protocol 2)

  • Materials for m8A quantification (Protocol 1)

Procedure:

  • Site-Directed Mutagenesis:

    • Design primers to introduce specific point mutations into the cfr gene within the expression vector.

    • Perform site-directed mutagenesis using a commercial kit according to the manufacturer's instructions.

    • Transform the mutated plasmids into competent E. coli and select for transformants.

    • Verify the desired mutation by DNA sequencing.

  • Protein Expression and Purification (Optional):

    • Transform the wild-type and mutant cfr plasmids into an expression strain of E. coli.

    • Induce protein expression and purify the Cfr proteins if in vitro activity assays are to be performed.

  • Functional Analysis:

    • Transform the wild-type and mutant cfr plasmids into a suitable bacterial strain for MIC testing (e.g., a strain known to be sensitive to the antibiotics of interest).

    • Perform MIC assays (Protocol 2) to determine the effect of the mutations on the antibiotic resistance phenotype.

    • Quantify the level of m8A in the rRNA of strains expressing the wild-type and mutant Cfr proteins (Protocol 1) to directly assess the impact of the mutations on methyltransferase activity.

Future Directions and Conclusion

The study of this compound in bacterial pathogenesis is a rapidly evolving field. While its role in antibiotic resistance is well-established, future research should focus on uncovering its potential involvement in other virulence-related processes. The development of novel techniques for the site-specific detection and manipulation of m8A will be crucial for these endeavors. The protocols and application notes provided here serve as a foundation for researchers to explore the multifaceted role of this important RNA modification and to contribute to the development of new strategies to combat bacterial infections.

References

8-Methyladenosine: A Tool for Investigating RNA Modification and Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

8-Methyladenosine (m⁸A) is a post-transcriptional RNA modification primarily known for its role in conferring antibiotic resistance in bacteria.[1] This modification, catalyzed by the radical SAM methyltransferase Cfr, occurs at position A2503 of the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC) of the ribosome.[1] The presence of a methyl group at the C8 position of adenosine sterically hinders the binding of several classes of antibiotics to the ribosome, leading to a multidrug resistance phenotype.[1] While not as widespread or extensively studied as other modifications like N⁶-methyladenosine (m⁶A), m⁸A serves as a critical molecule for studying mechanisms of antibiotic resistance, ribosome function, and the enzymatic activity of radical SAM methyltransferases.

Applications in Research and Drug Development

  • Probing Antibiotic Binding Sites: The targeted introduction or removal of m⁸A in rRNA can be used to probe the specific interactions between antibiotics and their ribosomal targets. By comparing the binding affinities of drugs to m⁸A-modified and unmodified ribosomes, researchers can elucidate the mechanism of action of existing antibiotics and screen for novel compounds that are effective against resistant strains.

  • Investigating Ribosome Structure and Function: The presence of the bulky methyl group at the C8 position can induce local conformational changes in the rRNA.[1] Studying these structural alterations provides insights into the flexibility and dynamics of the PTC and its role in peptide bond formation.

  • Enzyme Mechanism Studies: The Cfr methyltransferase utilizes a radical-based mechanism to methylate A2503.[1] Synthetic this compound and its analogs can be used as standards and probes in biochemical and structural studies to understand the catalytic mechanism of Cfr and other related radical SAM enzymes.

  • Drug Development Target: The Cfr methyltransferase itself is a potential target for the development of new antimicrobial agents. High-throughput screening for inhibitors of Cfr activity can be facilitated by assays that detect the formation of this compound.

Quantitative Data Summary

Table 1: Impact of this compound Analogs on RNase L Activity

2-5A AnalogRelative Binding Affinity to RNase LTranslation Inhibition (Relative to 2-5A)
p5'A2'p5'A2'p5'(me⁸A)StrongestSeveral times more effective
p5'A2'p5'(me⁸A)2'p5'(me⁸A)Moderate-
p5'(me⁸A)2'p5'(me⁸A)2'p5'(me⁸A)Moderate-
p5'(me⁸A)2'p5'A2'p5'AWeak-

Data summarized from a study on this compound-substituted analogues of 2-5A, which activates RNase L.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the palladium-catalyzed cross-coupling of a tetraalkyltin with a halogenated purine nucleoside.

Materials:

  • Halogenated purine nucleoside (e.g., 8-bromoadenosine)

  • Tetraalkyltin reagent (e.g., tetramethyltin)

  • Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous solvent (e.g., dioxane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve the halogenated purine nucleoside in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the tetraalkyltin reagent to the solution.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Verify the product identity and purity using positive ion electrospray ionization mass spectrometry (ESI/MS) and ¹H and ¹³C NMR spectroscopy.

Protocol 2: Analysis of this compound in RNA by Mass Spectrometry

This protocol outlines the general workflow for identifying m⁸A in RNA isolated from bacterial cells.

Materials:

  • E. coli strains with and without the cfr gene

  • Lysis buffer

  • Enzymes for RNA digestion (e.g., RNase T1, nuclease P1)

  • LC-MS/MS system with an ion trap mass spectrometer

  • Porous graphitized carbon (PGC) column for chromatography

Procedure:

  • RNA Isolation: Isolate total RNA from E. coli strains expressing and lacking the Cfr methyltransferase.

  • RNA Digestion: Digest the isolated RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1).

  • Chromatographic Separation: Separate the resulting nucleosides using nano-liquid chromatography (nano-LC) on a PGC column. This stationary phase is effective in resolving isobaric adenosine modifications like m²A and m⁸A.

  • Mass Spectrometry Analysis:

    • Perform online electrospray ionization tandem mass spectrometry (ESI-MSⁿ) on the separated nucleosides using an ion trap mass spectrometer.

    • Acquire MS/MS (MS²) spectra to confirm the mass of the modified adenosine.

    • Perform further fragmentation (up to MS⁵) to unambiguously determine the position of the methyl group. The fragmentation pattern of authentic this compound standard should be compared to the experimental sample.

Visualizations

experimental_workflow Workflow for m8A Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture (cfr+ and cfr-) rna_isolation Total RNA Isolation bacterial_culture->rna_isolation rna_digestion RNA Digestion to Nucleosides rna_isolation->rna_digestion lc_separation nano-LC Separation (PGC Column) rna_digestion->lc_separation Inject Nucleoside Mix ms_analysis ESI-MSn Analysis lc_separation->ms_analysis data_interpretation Data Interpretation and Structure Elucidation ms_analysis->data_interpretation

Caption: Workflow for the identification of this compound in RNA.

cfr_mechanism Cfr-mediated Antibiotic Resistance cluster_no_cfr Without Cfr cluster_with_cfr With Cfr cfr_gene cfr Gene cfr_protein Cfr Methyltransferase cfr_gene->cfr_protein Expression a2503 A2503 cfr_protein->a2503 Methylates sam S-adenosylmethionine (SAM) sam->cfr_protein ribosome Ribosome (23S rRNA) ribosome->a2503 Contains m8a_a2503 m8A at A2503 a2503->m8a_a2503 protein_synthesis Protein Synthesis a2503->protein_synthesis Inhibits antibiotics Antibiotics (e.g., Phleomycins, Lincosamides) m8a_a2503->antibiotics Blocks Binding resistance Antibiotic Resistance m8a_a2503->resistance antibiotics->a2503 Binds cell_death Bacterial Cell Death protein_synthesis->cell_death

Caption: Mechanism of Cfr-mediated antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: 8-Methyladenosine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 8-Methyladenosine (8-mA) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?

When conducting multiple reaction monitoring (MRM) experiments for this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The most common product ion results from the cleavage of the glycosidic bond, leading to the methylated adenine base.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
This compound282.1150.1The product ion corresponds to the protonated 8-methyladenine base after the loss of the ribose sugar.

Q2: Which type of liquid chromatography (LC) column is best suited for separating this compound?

The choice of LC column depends on the sample matrix and the presence of other similar compounds.

  • Reversed-Phase (e.g., C18): C18 columns are commonly used for nucleoside analysis. However, co-elution with isobaric modifications like N2-methyladenosine can be a challenge.[1]

  • Porous Graphitized Carbon (PGC): PGC columns offer a different selectivity and can be effective in resolving isobaric adenosine modifications that are difficult to separate on C18 columns.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds like nucleosides and can provide higher sensitivity due to the use of organic-rich mobile phases that enhance ESI efficiency.[2]

Q3: How can I improve the sensitivity of my this compound measurement?

To enhance sensitivity, several MS parameters can be optimized. These include declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP).[2][3] Additionally, optimizing ion source parameters such as temperature, ion spray voltage, and gas flows (nebulizer, turbo, and curtain gas) is crucial. The use of HILIC chromatography can also improve sensitivity by enhancing desolvation and ionization efficiency in the ion source.

Q4: What is the expected fragmentation pattern for this compound?

In tandem mass spectrometry (MS/MS), the primary fragmentation of this compound involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar and the formation of the protonated 8-methyladenine base as the major product ion. Further fragmentation of the base can occur, but the transition from the precursor ion to the protonated base is the most intense and commonly used for quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Inefficient Ionization:

    • Solution: Optimize mass spectrometer source parameters. Infuse a standard solution of this compound to tune settings such as ion spray voltage, source temperature, and gas flows to maximize the signal.

  • Incorrect MS/MS Transition:

    • Solution: Verify the precursor and product ion m/z values. For this compound, the transition is typically m/z 282.1 → 150.1.

  • Sample Degradation:

    • Solution: Ensure proper sample handling and storage. Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage. Use RNase inhibitors during RNA extraction.

  • Poor Chromatographic Peak Shape:

    • Solution: Ensure mobile phase compatibility with your column. For HILIC, ensure proper salt concentration and pH. For reversed-phase, check the pH and organic modifier percentage.

Issue 2: High Background Noise or Interfering Peaks

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents:

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.

  • Matrix Effects:

    • Solution: Improve sample cleanup procedures. If analyzing RNA, ensure complete digestion to nucleosides and consider a solid-phase extraction (SPE) cleanup step. The use of a stable isotope-labeled internal standard for this compound can help correct for matrix-induced ion suppression or enhancement.

  • Co-elution with Isobaric Compounds:

    • Solution: Modify the LC gradient to improve separation. If using a C18 column, consider switching to a PGC or HILIC column for alternative selectivity.

Issue 3: Poor Reproducibility and Inconsistent Quantification

Possible Causes and Solutions:

  • Inaccurate Pipetting:

    • Solution: Calibrate pipettes regularly. When adding internal standards, ensure accurate and consistent volumes are dispensed.

  • Incomplete Enzymatic Digestion:

    • Solution: Optimize the digestion protocol. Ensure the correct buffer conditions, temperature, and incubation time for the nucleases and phosphatases used.

  • Variable Sample Recovery:

    • Solution: Incorporate a stable isotope-labeled internal standard at the beginning of the sample preparation workflow to account for losses during extraction, purification, and digestion.

Experimental Protocols

Protocol 1: RNA Digestion to Nucleosides

This protocol describes the enzymatic digestion of RNA into its constituent nucleosides for LC-MS/MS analysis.

  • RNA Quantification: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Digestion Reaction Setup: In an RNase-free tube, combine the following:

    • RNA sample (1-5 µg)

    • Nuclease P1 (2 Units) in 20 mM ammonium acetate, pH 5.3

    • Bacterial Alkaline Phosphatase (2 Units) in 50 mM Tris-HCl, pH 8.0

    • Incubate the reaction at 37°C for 2 hours.

  • Sample Cleanup: After incubation, centrifuge the sample at high speed to pellet any precipitated protein. Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

The following tables summarize starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Example Liquid Chromatography Parameters

ParameterSetting 1: Reversed-Phase (C18)Setting 2: Porous Graphitized Carbon (PGC)
Column Phenomenex Luna C18(2) (2 x 250 mm, 5 µm)PGC analytical column (150 mm x 75 µm, 5 µm)
Mobile Phase A 40 mM Ammonium Acetate, pH 6.00.1% Formic Acid in Water
Mobile Phase B 40% Acetonitrile in Water90% Acetonitrile, 0.1% Formic Acid
Flow Rate 250 µL/minNano-flow rate (e.g., 300 nL/min)
Column Temp. 40°CAmbient or as optimized
Gradient 0-2 min: 0% B, 2-27 min: 0-25% B, 27-37 min: 25-60% B0-10 min: 10-20% B, 10-20 min: 20-50% B, 20-25 min: 50-90% B

Table 2: Example Mass Spectrometry Parameters (Positive Ion Mode)

These parameters were optimized for an ion trap mass spectrometer and should be adapted for other instrument types (e.g., triple quadrupoles).

ParameterOptimized Value
Drying Gas Flow 4 L/min
Dry Gas Temperature 325°C
Skimmer Voltage 40 V
Capillary Exit 112.2 V
Lens 1 Voltage -50 V
Lens 2 Voltage -60 V
Chip Emitter Voltage 1850 V
Fragmentation Amplitude (CID) 0.4 V (MS) to 0.6 V (MSn)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis rna_extraction RNA Extraction rna_quant RNA Quantification rna_extraction->rna_quant digestion Enzymatic Digestion to Nucleosides rna_quant->digestion cleanup Sample Cleanup digestion->cleanup lc_sep LC Separation cleanup->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Quantification vs. Internal Standard ms_detect->quant

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Tree start Low or No Signal for this compound q1 Is there a signal for the internal standard (IS)? start->q1 a1_yes Problem is likely with the endogenous analyte q1->a1_yes Yes a1_no Problem is systemic or in sample prep after IS spike q1->a1_no No q3 Check Sample Prep: - RNA quality - Digestion efficiency a1_yes->q3 q2 Check MS Parameters: - Source settings - MRM transitions a1_no->q2 q4 Check LC System: - Column integrity - Mobile phases - Potential clogs q2->q4

Caption: Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: 8-Methyladenosine (m8A) Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of 8-Methyladenosine (m8A) antibodies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m8A) and why is its detection important?

This compound (m8A) is a post-transcriptional RNA modification where a methyl group is added to the N8 position of adenosine. It is known to be catalyzed by the Cfr methyltransferase in bacteria, which confers resistance to several classes of antibiotics by altering the A2503 site of the 23S rRNA in the peptidyl transferase center of the ribosome[1][2][3][4][5]. Its presence has also been noted in tRNA. Accurate detection and quantification of m8A are crucial for understanding mechanisms of antibiotic resistance and its potential roles in other cellular processes.

Q2: My m8A antibody is showing high background or non-specific binding. What are the common causes?

High background is a frequent issue when working with antibodies against modified nucleosides. The primary causes include:

  • Cross-reactivity with other methylated nucleosides: Due to structural similarities, antibodies raised against m8A may also recognize other modifications like N6-methyladenosine (m6A) or N1-methyladenosine (m1A), which can be more abundant.

  • Cross-reactivity with unmodified adenosine (A): Although designed to be specific for the methylated form, some antibodies may exhibit weak binding to the much more prevalent unmodified adenosine, leading to high background.

  • Binding to the mRNA cap structure: Some antibodies targeting modified adenosines have been shown to cross-react with the N7-methylguanosine (m7G) cap at the 5' end of mRNAs.

  • Issues with experimental protocol: Insufficient blocking, improper antibody concentrations, or inadequate washing steps during immunoprecipitation or blotting can all contribute to high background.

Q3: How can I validate the specificity of my this compound antibody?

A multi-step validation process is highly recommended to ensure the specificity of your m8A antibody. This typically involves:

  • Dot Blot Analysis: This is a straightforward initial test to check for binding to m8A and potential cross-reactivity with other modified and unmodified nucleosides.

  • Competitive ELISA: This quantitative method helps to determine the antibody's preference for m8A over other similar molecules.

  • Immunoprecipitation (IP/RIP) followed by qPCR or Mass Spectrometry: This confirms that the antibody can enrich for known m8A-containing RNA sequences from a complex mixture.

A logical workflow for antibody validation is presented below.

Antibody Validation Workflow cluster_0 Initial Specificity Screening cluster_1 Quantitative Validation cluster_2 Functional Validation cluster_3 Outcome start Obtain m8A Antibody dot_blot Dot Blot Analysis (m8A, m6A, m1A, A oligos) start->dot_blot Test 1 comp_elisa Competitive ELISA (Determine IC50 values) dot_blot->comp_elisa If specific affinity Determine Binding Affinity (Kd) (e.g., Microfluidics/SPR) comp_elisa->affinity rip_seq m8A-RIP/eCLIP (in known m8A-expressing cells) affinity->rip_seq If high affinity ms_analysis LC-MS/MS of enriched RNA rip_seq->ms_analysis Confirm enrichment validated Antibody Validated for Use ms_analysis->validated

Caption: A logical workflow for the validation of this compound antibody specificity.

Quantitative Data on Antibody Specificity

As of late 2025, there is a lack of published, peer-reviewed quantitative data comparing the binding affinities and cross-reactivity of commercially available this compound antibodies. To address this, we provide standardized protocols for you to generate this crucial validation data in your own laboratory. The following tables are presented as templates for you to populate with your experimental results.

Table 1: Competitive ELISA Results for m8A Antibody Specificity

This table should be used to record the half-maximal inhibitory concentration (IC50) of your m8A antibody in the presence of various competitors. A lower IC50 value indicates a higher binding affinity.

Competitor NucleosideIC50 (nM)Relative Cross-reactivity (%) vs. m8A
This compound (m8A)[Your Data]100%
N6-Methyladenosine (m6A)[Your Data][Calculate]
N1-Methyladenosine (m1A)[Your Data][Calculate]
Adenosine (A)[Your Data][Calculate]
Guanosine (G)[Your Data][Calculate]

To calculate Relative Cross-reactivity (%): (IC50 of m8A / IC50 of Competitor) x 100

Table 2: Binding Affinity of m8A Antibody

This table is for recording the equilibrium dissociation constant (Kd), which is a direct measure of the antibody's binding affinity to its target. A lower Kd value signifies a stronger interaction.

TargetAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (Kd) (nM)
This compound (m8A)[Your Data][Your Data][Your Data]

Experimental Protocols

Protocol 1: Dot Blot for m8A Antibody Specificity

This protocol allows for a rapid, semi-quantitative assessment of your antibody's specificity.

Materials:

  • Nitrocellulose or PVDF membrane

  • Synthetic RNA or DNA oligonucleotides containing a single m8A, m6A, m1A, or unmodified A.

  • m8A primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • UV cross-linker

Procedure:

  • Sample Preparation: Prepare serial dilutions of your synthetic oligonucleotides (e.g., 100 ng, 50 ng, 25 ng) in RNase-free water.

  • Spotting: Carefully spot 1-2 µL of each dilution onto the membrane. Mark the positions with a pencil.

  • Cross-linking: Allow the spots to air dry completely. Cross-link the RNA/DNA to the membrane using a UV cross-linker according to the manufacturer's instructions.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the m8A antibody in blocking buffer (a starting dilution of 1:1000 is common). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane four times for 10 minutes each with wash buffer.

  • Detection: Apply the ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager.

Protocol 2: Competitive ELISA for Quantitative Specificity Analysis

This protocol quantifies the specificity of the m8A antibody by measuring its binding to an m8A-coated plate in the presence of competing free nucleosides.

Materials:

  • 96-well high-binding ELISA plate

  • m8A-conjugated BSA (for coating)

  • Free nucleosides: m8A, m6A, m1A, Adenosine, Guanosine

  • m8A primary antibody

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Wash Buffer (PBST: Phosphate-Buffered Saline with 0.05% Tween-20)

  • TMB substrate and Stop Solution

Procedure:

  • Coating: Coat the wells of the ELISA plate with 100 µL of m8A-BSA (1-5 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Preparation of Competitors: Prepare serial dilutions of the free nucleosides (m8A, m6A, m1A, A, G) in blocking buffer. A typical range would be from 1 µM to 0.01 nM.

  • Competition Step: Mix the m8A primary antibody (at a constant, pre-determined concentration, e.g., its EC50) with an equal volume of each competitor dilution. Incubate this mixture for 1-2 hours at room temperature.

  • Incubation in Plate: After washing the blocked plate, add 100 µL of the antibody-competitor mixture to the appropriate wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Use a sigmoidal dose-response curve fit to determine the IC50 for each competitor.

Protocol 3: m8A RNA Immunoprecipitation (m8A-RIP)

This protocol is for enriching m8A-containing RNA from total cellular RNA.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (with protease and RNase inhibitors)

  • m8A antibody and isotype control IgG

  • Protein A/G magnetic beads

  • RIP Wash Buffer (high and low salt)

  • Elution Buffer

  • RNA purification kit

Procedure:

  • Cell Lysis: Harvest cells and prepare a whole-cell lysate using a suitable lysis buffer on ice.

  • Pre-clearing: To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Immunoprecipitation: Add the m8A antibody (or IgG control) to the pre-cleared lysate. Incubate overnight at 4°C with rotation.

  • Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.

  • Washing: Pellet the beads and wash them sequentially with low salt buffer, high salt buffer, and then again with low salt buffer to remove non-specifically bound proteins and RNA.

  • Elution: Elute the RNA from the beads using an appropriate elution buffer (e.g., containing Proteinase K to digest the antibody and binding proteins).

  • RNA Purification: Purify the eluted RNA using a standard RNA purification kit (e.g., phenol-chloroform extraction followed by ethanol precipitation or a column-based kit).

  • Downstream Analysis: The enriched RNA can be analyzed by RT-qPCR to check for enrichment of known m8A-containing transcripts (e.g., 23S rRNA in bacteria expressing Cfr) or by high-throughput sequencing (m8A-RIP-seq).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Background in Dot Blot 1. Antibody concentration too high.2. Insufficient blocking.3. Inadequate washing.4. Cross-reactivity with other modifications.1. Titrate the primary antibody to find the optimal concentration.2. Increase blocking time to 2 hours or use a different blocking agent (e.g., commercial blocking solutions).3. Increase the number and duration of wash steps. Add a high-salt wash if necessary.4. Perform a competitive dot blot by pre-incubating the antibody with free m8A nucleoside. The signal should be significantly reduced.
No Signal in Dot Blot 1. Insufficient amount of modified RNA spotted.2. Antibody not suitable for this application.3. Inefficient UV cross-linking.4. Inactive secondary antibody or substrate.1. Increase the amount of synthetic oligo spotted on the membrane.2. Check the antibody datasheet for validated applications. Try a different antibody if necessary.3. Ensure the UV cross-linker bulbs are functional and the correct energy setting is used.4. Use fresh secondary antibody and substrate. Test with a positive control.
Low Yield in m8A-RIP 1. Low abundance of m8A in the sample.2. Inefficient immunoprecipitation.3. RNA degradation.4. Antibody not suitable for IP.1. Use a positive control cell line known to have m8A (e.g., bacteria expressing the Cfr methyltransferase).2. Optimize antibody concentration and incubation times. Ensure proper mixing during incubation.3. Use RNase inhibitors throughout the protocol and work in an RNase-free environment.4. Use an antibody that has been validated for immunoprecipitation.
High Background in m8A-RIP (non-specific RNA pulled down) 1. Non-specific binding of RNA to beads or IgG.2. Insufficient washing stringency.3. Antibody cross-reactivity with highly abundant RNAs or other modifications (e.g., m6A).1. Always include an isotype IgG control. Perform a pre-clearing step with beads before adding the primary antibody.2. Increase the number of washes and/or the salt concentration in the wash buffers.3. Validate antibody specificity using dot blot and competitive ELISA. If cross-reactivity is suspected, results must be interpreted with caution.

Signaling and Functional Pathways

The most well-characterized pathway involving m8A is its role in antibiotic resistance, mediated by the Cfr methyltransferase.

Cfr_Pathway cluster_0 Molecular Mechanism cluster_1 Functional Consequence cfr_gene cfr Gene cfr_protein Cfr Methyltransferase (Radical SAM Enzyme) cfr_gene->cfr_protein Expression a2503 A2503 in 23S rRNA cfr_protein->a2503 Methylates ribosome Bacterial Ribosome (50S Subunit) ribosome->a2503 Contains m8a_ribosome m8A-modified Ribosome a2503->m8a_ribosome Becomes m8A2503 translation Protein Synthesis (Translation) m8a_ribosome->translation Continues antibiotics Antibiotics (e.g., Linezolid, Clindamycin) antibiotics->a2503 Binds & Inhibits Translation antibiotics->m8a_ribosome Binding Sterically Hindered resistance Antibiotic Resistance translation->resistance Leads to

Caption: The Cfr methyltransferase pathway leading to antibiotic resistance via this compound modification of 23S rRNA.

References

Overcoming instability of 8-Methyladenosine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methyladenosine (m8A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during sample preparation and analysis of this unique RNA modification.

Frequently Asked Questions (FAQs)

Q1: Is this compound (m8A) known to be inherently unstable during sample preparation?

While concerns about the stability of modified nucleosides are valid, there is currently limited direct evidence in the scientific literature to suggest that this compound (m8A) is exceptionally unstable under standard analytical conditions. In fact, some research has indicated that the incorporation of m8A into an oligonucleotide can increase its resistance to enzymatic degradation by snake venom phosphodiesterase.[1] However, like all nucleosides, m8A can be susceptible to degradation under harsh chemical conditions, such as extreme pH and high temperatures, which can lead to the cleavage of the N-glycosidic bond.[2] Therefore, careful handling and adherence to best practices for RNA and nucleoside analysis are crucial.

Q2: What are the primary degradation pathways for methylated purines that I should be aware of?

The primary concern for all nucleosides, including methylated purines like m8A, is the hydrolysis of the N-glycosidic bond, which separates the nucleobase from the ribose sugar. This is particularly relevant under acidic conditions.[2] While 8-methylation occurs on the purine ring itself and not on the nitrogen involved in the glycosidic bond, extreme pH can still promote this degradation. Additionally, although less common for this compound, other methylated adenosine isomers, like N1-methyladenosine (m1A), can undergo rearrangements (e.g., Dimroth rearrangement to N6-methyladenosine, m6A) under certain pH conditions.[3][4] While this specific rearrangement is not expected for m8A due to the C-N bond, it highlights the general sensitivity of modified nucleosides to chemical transformations.

Q3: Can the presence of m8A in an RNA strand affect its overall stability?

Q4: How can I minimize potential degradation of m8A during RNA extraction?

To minimize the risk of any degradation of modified nucleosides during RNA extraction, it is essential to follow best practices for RNA handling. This includes:

  • Working in an RNase-free environment: Use certified RNase-free reagents and consumables, and decontaminate work surfaces and equipment.

  • Rapid sample processing: Minimize the time between sample collection and RNA extraction to prevent endogenous nuclease activity.

  • Use of chaotropic agents: Employ lysis buffers containing guanidinium salts to effectively denature proteins, including RNases.

  • Avoiding high temperatures: Perform extraction steps on ice or at 4°C whenever possible.

Q5: What are the key considerations for enzymatic hydrolysis of RNA to nucleosides for m8A analysis?

For accurate quantification of m8A, complete and gentle enzymatic hydrolysis is critical. Key considerations include:

  • Enzyme purity: Use high-purity nucleases (like nuclease P1) and phosphatases (like bacterial alkaline phosphatase) to avoid contamination with other enzymes that could degrade m8A.

  • Optimal buffer conditions: Ensure the pH and ionic strength of the digestion buffer are optimal for the activity of all enzymes used.

  • Incubation time and temperature: Optimize incubation times to ensure complete digestion without promoting any potential side reactions or degradation.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the analysis of this compound.

Issue 1: Low or no detectable m8A signal in mass spectrometry analysis.
Potential Cause Troubleshooting Steps
Incomplete RNA Hydrolysis 1. Verify the activity of your nuclease P1 and alkaline phosphatase. 2. Optimize the enzyme-to-RNA ratio and incubation time. 3. Ensure the buffer conditions (pH, co-factors) are optimal for the enzymes.
Degradation during Sample Preparation 1. Review your RNA extraction and hydrolysis protocols. Ensure all steps were performed at low temperatures and under RNase-free conditions. 2. Check the pH of all buffers used. Avoid strongly acidic or alkaline conditions.
Mass Spectrometer Settings 1. Optimize MS parameters specifically for this compound, including ion source settings and fragmentation energy. 2. Confirm that the mass transition (m/z) you are monitoring for m8A is correct. The protonated molecule [M+H]+ for m8A is m/z 282.1195.
Chromatographic Issues 1. Ensure proper separation of m8A from other isobaric adenosine modifications (e.g., m2A) by using a suitable chromatography column, such as a porous graphitized carbon (PGC) column. 2. Check for peak broadening or tailing, which could indicate issues with the column or mobile phase.
Issue 2: Inconsistent quantification of m8A across replicates.
Potential Cause Troubleshooting Steps
Variable RNA Quality 1. Assess the integrity of your starting RNA material using a Bioanalyzer or similar method. Ensure consistent quality across all samples.
Pipetting Inaccuracies 1. Calibrate your pipettes regularly. 2. Use low-retention pipette tips for handling small volumes of samples and standards.
Inconsistent Hydrolysis Efficiency 1. Ensure precise and consistent addition of enzymes and buffers to all samples. 2. Mix samples thoroughly but gently after adding reagents.
Matrix Effects in Mass Spectrometry 1. Use a stable isotope-labeled internal standard for m8A if available to normalize for variations in ionization efficiency. 2. Optimize your sample cleanup procedure to remove interfering substances.

Experimental Protocols

Protocol 1: General Protocol for RNA Extraction for Modified Nucleoside Analysis

This protocol is a general guideline and may need optimization for specific sample types.

  • Homogenization: Homogenize the cell or tissue sample in a lysis buffer containing a strong denaturant (e.g., guanidinium thiocyanate) and a reducing agent (e.g., β-mercaptoethanol) on ice.

  • Phase Separation: Add chloroform, mix vigorously, and centrifuge to separate the aqueous phase (containing RNA) from the organic phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

  • Resuspension: Air-dry the pellet briefly and resuspend the RNA in RNase-free water.

  • Quality Control: Assess RNA integrity and concentration using a spectrophotometer and agarose gel electrophoresis or a Bioanalyzer.

Protocol 2: Enzymatic Hydrolysis of RNA to Nucleosides
  • Sample Preparation: To 1-5 µg of total RNA in an RNase-free microcentrifuge tube, add nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3).

  • Nuclease P1 Digestion: Add 1-2 units of nuclease P1 and incubate at 42°C for 2 hours.

  • Phosphatase Treatment: Add alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0) and 1-2 units of bacterial alkaline phosphatase.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sample Cleanup: The resulting nucleoside mixture can be filtered (e.g., using a 10 kDa molecular weight cutoff filter) to remove the enzymes before LC-MS/MS analysis.

Visualizations

Experimental_Workflow_for_m8A_Analysis cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Sample Biological Sample RNA_Extraction RNA Extraction Sample->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Hydrolysis RNA Hydrolysis to Nucleosides RNA_QC->Hydrolysis Cleanup Sample Cleanup Hydrolysis->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Low or Inconsistent m8A Signal Check_Hydrolysis Check RNA Hydrolysis Efficiency Start->Check_Hydrolysis Check_Degradation Investigate Sample Degradation Check_Hydrolysis->Check_Degradation Yes Optimize_Hydrolysis Optimize Enzyme Concentration & Incubation Check_Hydrolysis->Optimize_Hydrolysis No Check_MS Verify LC-MS/MS Performance Check_Degradation->Check_MS Yes Improve_Handling Improve RNA Handling & Storage Check_Degradation->Improve_Handling No Calibrate_MS Optimize & Calibrate Mass Spectrometer Check_MS->Calibrate_MS No Successful_Analysis Successful m8A Analysis Check_MS->Successful_Analysis Yes Optimize_Hydrolysis->Successful_Analysis Improve_Handling->Successful_Analysis Calibrate_MS->Successful_Analysis

References

Technical Support Center: 8-Methyladenosine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyladenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. One common approach involves the reaction of 8-bromoadenosine with a methylating agent, such as trimethylaluminum or a tetraalkyltin compound, in the presence of a palladium catalyst.[1][2] Another reported method is a lead ion-catalyzed ligation reaction, which is particularly useful for preparing this compound-substituted analogues of 2-5A.[3][4]

Q2: I am experiencing low yields in my palladium-catalyzed synthesis of this compound from 8-bromoadenosine. What are the potential causes and solutions?

A2: Low yields in palladium-catalyzed cross-coupling reactions for this compound synthesis can stem from several factors. Ineffective catalyst systems are a primary concern; therefore, it is advisable to screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands.[5] The choice of base is also critical and should be appropriate for the specific reaction conditions. Furthermore, ensuring an inert atmosphere is crucial, as oxygen can deactivate the Pd(0) catalyst. Catalyst instability at high temperatures can lead to the formation of palladium black and reduced activity; using a lower catalyst loading or a more thermally stable ligand can mitigate this issue.

Q3: What are common side reactions to be aware of during the synthesis of this compound?

A3: In palladium-catalyzed cross-coupling reactions, several side reactions can occur. Homocoupling of the starting materials is a possibility, especially if the reaction conditions are not optimal. Dehalogenation, the reduction of the 8-bromoadenosine starting material, can also compete with the desired cross-coupling reaction. Additionally, with unprotected adenosine, there is a potential for arylation at the N6-position, although reaction conditions can be optimized to favor C8-arylation.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves chromatographic techniques. One reported method utilizes recrystallization from water to obtain an analytically pure product. For more complex mixtures or to separate this compound from its analogues, column chromatography is often employed.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling of 8-Bromoadenosine

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling of 8-bromoadenosine with a methylating agent.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Ensure the catalyst is properly handled under an inert atmosphere.
Inappropriate reaction conditions- Optimize the reaction temperature; some reactions may require heating while others proceed at room temperature.- Screen different solvents or solvent mixtures.
Poor quality starting materials- Verify the purity of 8-bromoadenosine and the methylating agent.
Low Yield Suboptimal catalyst/ligand combination- Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., TPPTS, dppf).
Incorrect base- Test a range of bases (e.g., carbonates, phosphates, organic bases) to find the most effective one for your system.
Catalyst decomposition- If palladium black is observed, consider using a lower reaction temperature or a more robust catalyst system.
Presence of Side Products Homocoupling- Adjust the stoichiometry of the reactants.- Lower the catalyst loading.
Dehalogenation of 8-bromoadenosine- Use a milder reducing agent if one is present in the reaction mixture.- Ensure the reaction is not running for an excessively long time.
N6-methylation- For unprotected adenosine, reaction conditions can be tuned (e.g., choice of base) to favor C8 selectivity.
Difficult Purification Co-elution of product and impurities- Optimize the chromatography conditions (e.g., solvent system, column material).- Consider a different purification technique, such as recrystallization.

Experimental Protocols

Detailed Methodology for Palladium-Catalyzed Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound from 8-bromoadenosine.

Materials:

  • 8-bromoadenosine

  • Trimethylaluminum (or another suitable methylating agent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve 8-bromoadenosine in the anhydrous solvent in a flame-dried flask.

  • Add the palladium catalyst to the solution.

  • Slowly add the trimethylaluminum solution to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Allow the reaction to stir at the appropriate temperature for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with a saturated solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be optimized for each specific setup.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Synthesis start Low Yield or No Product check_catalyst Check Catalyst Activity - Fresh catalyst? - Inert atmosphere? start->check_catalyst check_conditions Verify Reaction Conditions - Temperature? - Solvent? start->check_conditions check_reagents Assess Reagent Purity - Starting materials pure? start->check_reagents optimize_catalyst Optimize Catalyst System - Screen Pd sources - Screen ligands check_catalyst->optimize_catalyst optimize_base Optimize Base check_conditions->optimize_base side_reactions Side Reactions Observed? check_reagents->side_reactions optimize_catalyst->side_reactions optimize_base->side_reactions homocoupling Homocoupling: - Adjust stoichiometry - Lower catalyst loading side_reactions->homocoupling Yes dehalogenation Dehalogenation: - Milder conditions - Shorter reaction time side_reactions->dehalogenation Yes purification Purification Issues? side_reactions->purification No homocoupling->purification dehalogenation->purification optimize_chromatography Optimize Chromatography - New solvent system - Different column purification->optimize_chromatography Yes recrystallize Consider Recrystallization purification->recrystallize Yes success Successful Synthesis purification->success No optimize_chromatography->success recrystallize->success

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Palladium_Catalyzed_Methylation Palladium-Catalyzed Methylation of 8-Bromoadenosine cluster_reactants Reactants cluster_catalyst Catalytic Cycle 8-Bromoadenosine 8-Bromoadenosine Oxidative Addition Oxidative Addition 8-Bromoadenosine->Oxidative Addition Methylating Agent\n(e.g., Trimethylaluminum) Methylating Agent (e.g., Trimethylaluminum) Transmetalation Transmetalation Methylating Agent\n(e.g., Trimethylaluminum)->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration This compound This compound Reductive Elimination->this compound

Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle for this compound synthesis.

References

Best practices for quantifying 8-Methyladenosine in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the accurate quantification of 8-Methyladenosine (m8A) in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantifying global this compound levels in biological samples?

A1: The gold standard for accurate and sensitive quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the precise measurement of m8A levels in total RNA or enriched mRNA fractions after enzymatic digestion of the RNA into individual nucleosides.

Q2: What are the critical steps in sample preparation for this compound analysis?

A2: Key steps include:

  • High-quality RNA extraction: It is crucial to start with pure, intact RNA. Use of RNase inhibitors and proper storage at -80°C is essential.

  • Enrichment of RNA species (optional): For studies focusing on mRNA, poly(A) selection is recommended to remove abundant ribosomal RNA (rRNA), which can interfere with the analysis.

  • Enzymatic digestion: Complete digestion of RNA into single nucleosides is critical for accurate quantification. A combination of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Calf Intestinal Phosphatase) is typically used.

  • Sample cleanup: Removal of proteins and salts post-digestion is necessary to prevent contamination of the LC-MS/MS system and ion suppression.

Q3: How can I distinguish this compound from other isobaric adenosine modifications?

A3: Isobaric modifications, such as N1-methyladenosine (m1A) and N6-methyladenosine (m6A), have the same mass as this compound and can interfere with quantification. Chromatographic separation is key to resolving these isomers. The use of a suitable HPLC column and an optimized gradient elution can separate these compounds, allowing for their individual detection and quantification by the mass spectrometer. Additionally, the fragmentation patterns of these isomers upon collision-induced dissociation (CID) in the mass spectrometer are distinct and can be used for unambiguous identification.

Q4: What are the expected mass transitions for this compound in an MRM assay?

A4: In positive ion mode electrospray ionization (ESI), this compound will be detected as the protonated molecule [M+H]⁺ at m/z 282.1. A characteristic fragment ion is observed at m/z 150.1, which corresponds to the 8-methylated adenine base. Therefore, the primary multiple reaction monitoring (MRM) transition to monitor is m/z 282.1 → 150.1 .

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Low or No this compound Signal
Potential Cause Recommended Solution
Degraded RNA Sample Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure proper sample handling and storage to prevent RNA degradation.
Incomplete Enzymatic Digestion Optimize digestion conditions, including enzyme concentration, buffer composition, incubation time, and temperature. Ensure the pH of the reaction is optimal for the enzymes used.
Sample Loss During Cleanup Use low-binding tubes and pipette tips. If using solid-phase extraction, ensure the cartridge is appropriate for nucleoside retention and elution.
Suboptimal LC-MS/MS Parameters Optimize MS parameters, including ion source settings (e.g., spray voltage, gas temperatures) and collision energy for the m/z 282.1 → 150.1 transition.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) to normalize for matrix effects and extraction losses.
Problem 2: High Background Noise or Interfering Peaks
Potential Cause Recommended Solution
Contaminated Reagents or Solvents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh buffers and solutions. Run a blank injection of your mobile phase to check for contamination.
Carryover from Previous Injections Implement a robust needle wash protocol between samples. Inject a blank solvent after a high-concentration sample to check for carryover.
Co-elution of Isobaric Interferences Optimize the chromatographic method to improve the separation of this compound from other isomers. This may involve changing the column, mobile phase composition, or gradient profile.
In-source Fragmentation Optimize ion source conditions to minimize fragmentation before the mass analyzer. This can include adjusting temperatures and voltages.
Problem 3: Poor Peak Shape and Reproducibility
Potential Cause Recommended Solution
Column Overloading Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Ensure the mobile phase is compatible with the column and the analyte. Check the pH of the mobile phase.
Column Degradation Replace the HPLC column if it has been used extensively or shows signs of degradation (e.g., high backpressure, peak splitting).
Inconsistent Sample Preparation Ensure all samples are processed identically. Use an internal standard to monitor for variability in sample preparation.

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA to Nucleosides
  • To 1-5 µg of total RNA in an RNase-free microcentrifuge tube, add nuclease-free water to a final volume of 20 µL.

  • Add 2.5 µL of 10X Nuclease P1 Buffer (e.g., 100 mM Ammonium Acetate, pH 5.3).

  • Add 1 µL of Nuclease P1 (1 U/µL).

  • Incubate at 42°C for 2 hours.

  • Add 3 µL of 10X Calf Intestinal Phosphatase (CIP) Buffer.

  • Add 1 µL of Calf Intestinal Phosphatase (1 U/µL).

  • Incubate at 37°C for 2 hours.

  • Proceed to sample cleanup or dilute the sample for direct LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for nucleoside separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0-20% B over 10 minutes is a good starting point. The gradient should be optimized to achieve baseline separation of this compound from other nucleosides and potential interferences.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 282.1 → 150.1

      • Adenosine (for normalization): m/z 268.1 → 136.1

    • Collision Energy: This needs to be optimized for your specific instrument. A starting point could be based on values used for similar nucleosides, typically in the range of 10-25 eV.

    • Ion Source Parameters: Optimize spray voltage, nebulizer gas, and drying gas temperature and flow for maximum signal intensity.

Quantitative Data

While extensive quantitative data for this compound in various biological samples is still emerging, the following table presents representative concentrations of other methylated adenosine modifications found in human serum, which can serve as a reference for expected concentration ranges.[1]

Nucleoside Healthy Controls (nM) Colorectal Cancer Patients (nM) Gastric Cancer Patients (nM)
N6-methyladenosine (m6A) 4.51 ± 1.085.57 ± 1.676.93 ± 1.38
N1-methyladenosine (m1A) 154.58 ± 21.10158.62 ± 24.79156.83 ± 27.07
N6,2′-O-dimethyladenosine (m6Am) 0.63 ± 0.371.13 ± 0.530.91 ± 0.57

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Complex Biological Sample RNA_Extraction Total RNA Extraction Biological_Sample->RNA_Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Extraction->Enzymatic_Digestion Sample_Cleanup Sample Cleanup Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation Sample_Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for quantifying this compound.

troubleshooting_workflow Start Low or No m8A Signal Check_RNA Assess RNA Integrity Start->Check_RNA RNA_OK RNA Intact? Check_RNA->RNA_OK Degraded_RNA Improve RNA Extraction/Handling RNA_OK->Degraded_RNA No Check_Digestion Review Digestion Protocol RNA_OK->Check_Digestion Yes Degraded_RNA->Check_RNA Digestion_OK Digestion Complete? Check_Digestion->Digestion_OK Optimize_Digestion Optimize Enzyme Ratio, Time, Temperature Digestion_OK->Optimize_Digestion No Check_MS Verify MS Parameters Digestion_OK->Check_MS Yes Optimize_Digestion->Check_Digestion MS_OK MS Parameters Optimized? Check_MS->MS_OK Optimize_MS Optimize Source and Collision Energy MS_OK->Optimize_MS No Check_Matrix Investigate Matrix Effects MS_OK->Check_Matrix Yes Optimize_MS->Check_MS Matrix_OK Matrix Effects Present? Check_Matrix->Matrix_OK Use_IS Use Stable Isotope Internal Standard Matrix_OK->Use_IS Yes

References

Avoiding artifacts in 8-Methyladenosine sequencing experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-Methyladenosine (m8A) sequencing. Our goal is to help you identify and mitigate common artifacts to ensure high-quality, reliable experimental results.

Troubleshooting Guides

This section addresses specific issues that can arise during an m8A sequencing experiment, from initial quality control to final data analysis.

Problem 1: Low Yield of Immunoprecipitated (IP) RNA

Symptoms:

  • Insufficient material for library preparation after m8A immunoprecipitation.

  • Low concentration of the final sequencing library.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Suboptimal Antibody Performance - Ensure the use of a high-quality, m8A-specific antibody validated for immunoprecipitation. - Optimize the antibody-to-bead ratio and the amount of antibody used for the IP.Polyclonal antibodies may offer higher capture efficiency due to binding multiple epitopes, but monoclonals can provide higher specificity.[1]
Inefficient Cell Lysis - Use a lysis buffer appropriate for your cell or tissue type that effectively solubilizes proteins while preserving RNA integrity and protein-RNA interactions.[1] - Ensure complete cell disruption.Harsh lysis buffers can denature the antibody or the m8A-containing RNA structure, reducing IP efficiency.
RNA Degradation - Start with high-quality RNA with a high RNA Integrity Number (RIN > 7).[2][3] - Use RNase inhibitors throughout the protocol. - Maintain a cold environment (4°C) during all incubation and wash steps.RNA degradation can significantly reduce the amount of full-length, modifiable RNA available for immunoprecipitation.[3]
Insufficient Starting Material - Aim for an optimal amount of starting total RNA, typically between 1-3 mg for every 0.2-0.5 ml of sample volume.Low starting material can lead to inefficient enrichment and higher background.
Inefficient Washing or Elution - Optimize wash buffer composition to reduce non-specific binding without disrupting the specific antibody-RNA interaction. - Ensure the elution buffer is effective at releasing the RNA from the antibody-bead complex.Overly stringent washes can lead to the loss of specifically bound RNA.

Experimental Workflow for Troubleshooting Low IP Yield

low_yield_troubleshooting start Low IP RNA Yield qc_rna Check RNA Quality (RIN > 7?) start->qc_rna check_lysis Evaluate Lysis Efficiency qc_rna->check_lysis If RNA OK increase_input Increase Starting RNA Amount qc_rna->increase_input If RNA Degraded, Re-extract check_lysis->start If Inefficient, Adjust Buffer optimize_ab Optimize Antibody Concentration check_lysis->optimize_ab If Lysis OK optimize_wash Optimize Wash/Elution Conditions optimize_ab->optimize_wash If Still Low success Successful IP optimize_ab->success If Yield Improves optimize_wash->increase_input If Still Low optimize_wash->success If Yield Improves increase_input->success

Troubleshooting workflow for low immunoprecipitated RNA yield.
Problem 2: High Background or Non-Specific Binding in IP

Symptoms:

  • High signal in negative control samples (e.g., IgG control).

  • Enrichment of known unmodified transcripts.

  • Poor correlation between biological replicates.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Antibody Cross-Reactivity - Use a highly specific monoclonal antibody if possible. - Perform dot blot or ELISA assays to validate antibody specificity against m8A and other methylated adenosines (e.g., m6A, m1A). - Check the immunogen sequence for homology with other proteins using tools like NCBI-BLAST.An antibody's affinity for other structurally similar modifications can lead to significant off-target immunoprecipitation.
Insufficient Blocking - Pre-block beads with BSA and/or yeast tRNA to reduce non-specific binding of RNA. - Ensure the blocking step is performed for an adequate duration.Inadequate blocking can lead to RNA binding directly to the beads or non-specific antibody interactions.
Inadequate Washing - Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).Finding the right balance is key; overly harsh washing can elute the target RNA.
Excess Antibody or Beads - Titrate the amount of antibody and beads to find the optimal ratio that maximizes specific signal while minimizing background.Too much antibody or beads can increase the chances of non-specific interactions.
Reassociation of Molecules Post-Lysis - Perform immunoprecipitation promptly after cell lysis. - Consider cross-linking strategies to fix in vivo interactions, though this requires optimization.Studies have shown that RNA-binding proteins can reassociate with RNA after cell lysis, leading to artifacts.

high_background_troubleshooting start High Background Signal validate_ab Validate Antibody Specificity start->validate_ab validate_ab->start If Cross-reactive, Change Antibody optimize_blocking Optimize Blocking Steps validate_ab->optimize_blocking If Ab is Specific optimize_washing Optimize Washing Conditions optimize_blocking->optimize_washing If Still High success Low Background optimize_blocking->success If Background Reduces titrate_reagents Titrate Antibody and Beads optimize_washing->titrate_reagents If Still High optimize_washing->success If Background Reduces titrate_reagents->success

Overview of the m8A-seq experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key quality control (QC) metrics I should check for my m8A-seq data?

A: You should assess QC at multiple stages:

  • Initial RNA: Check the RNA Integrity Number (RIN); a value > 7 is generally recommended.

  • Library Preparation: Use a Bioanalyzer or similar tool to check the library size distribution and look for adapter dimers.

  • Post-Sequencing: Key metrics include Phred quality scores (Q30 > 80% is desirable), yield (number of bases generated), and error rate. Tools like FastQC can provide a comprehensive overview of sequencing quality.

Q2: How can I distinguish true m8A peaks from false positives?

A: Differentiating true peaks from artifacts is crucial for accurate biological interpretation.

  • Use a control sample: An input control (without immunoprecipitation) is essential for peak calling algorithms to model the background read distribution.

  • Peak calling software: Use peak calling software like MACS2, which is designed for enrichment-based sequencing data.

  • Motif analysis: True m8A sites may be enriched for specific sequence motifs. The presence of such a motif within a peak can increase confidence in its validity.

  • Replicate consistency: True peaks should be consistently present across biological replicates.

  • Orthogonal validation: Validate a subset of identified peaks using an independent method, such as site-specific RT-qPCR after m8A-IP.

Q3: My m8A antibody shows some cross-reactivity with m6A. How can I mitigate this?

A: Antibody cross-reactivity is a known challenge in immunoprecipitation experiments.

  • Stringent washes: Increasing the stringency of your wash steps can help remove weakly bound, off-target RNA.

  • Use a well-characterized antibody: Whenever possible, use a monoclonal antibody with validated high specificity for m8A over other modifications like m6A.

  • Bioinformatic analysis: If you suspect m6A cross-reactivity, you can compare your m8A peak locations with known m6A databases. A high degree of overlap may suggest a lack of specificity.

Q4: What is the optimal RNA fragment size for an m8A-seq experiment?

A: The optimal fragment size is typically between 100-200 nucleotides. This size range offers a good balance between resolution for peak calling and efficiency of immunoprecipitation and library construction. It's important to ensure that fragmentation is consistent across all samples to avoid introducing bias.

Q5: How should I normalize my m8A-seq data?

A: Normalization is critical for comparing m8A enrichment across different samples and genes.

  • Input normalization: The most common method is to normalize the IP signal against the input control. This accounts for variations in gene expression and other technical biases.

  • Spike-in controls: For absolute quantification, synthetic RNA with and without m8A modifications can be spiked into the samples at a known concentration. This allows for normalization of IP efficiency.

  • Library size normalization: Methods like TPM (Transcripts Per Million) or RPKM/FPKM (Reads/Fragments Per Kilobase of transcript per Million mapped reads) can be used for the input samples to account for differences in sequencing depth. However, for the IP samples, normalization to input is generally preferred.

Detailed Experimental Protocol: m8A RNA Immunoprecipitation (m8A-IP)

This protocol provides a general framework for the immunoprecipitation of m8A-containing RNA. Optimization of specific steps, such as antibody and bead concentrations, may be necessary.

  • Preparation of Antibody-Bead Conjugates:

    • Resuspend Protein A/G magnetic beads in IP buffer.

    • Wash the beads three times with IP buffer.

    • Resuspend the beads in IP buffer containing an RNase inhibitor and the anti-m8A antibody.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the antibody to bind to the beads.

  • RNA Fragmentation and IP Reaction:

    • Fragment total RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

    • Add the fragmented RNA to the antibody-bead conjugates.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to capture m8A-containing RNA fragments.

  • Washing:

    • Wash the beads multiple times with a series of wash buffers of increasing stringency to remove non-specifically bound RNA. A typical wash series might include a low-salt buffer, a high-salt buffer, and a LiCl buffer.

    • Perform each wash for 5 minutes at 4°C with gentle rotation.

  • Elution:

    • Elute the bound RNA from the antibody-bead complex using an appropriate elution buffer (e.g., containing Proteinase K to digest the antibody).

    • Incubate at a suitable temperature (e.g., 50-55°C) to facilitate elution.

  • RNA Purification:

    • Purify the eluted RNA using a standard RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.

    • The purified RNA is now ready for library preparation and sequencing.

References

Technical Support Center: Enrichment of 8-Methyladenosine (m8A)-Containing RNA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The enrichment and transcriptome-wide mapping of 8-methyladenosine (m8A) is an emerging field of research. The following guide is based on established principles for the enrichment of other RNA modifications, such as N6-methyladenosine (m6A), and the availability of a specific antibody for m8A. As this is a novel application, optimization of the described protocols will likely be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for enriching this compound (m8A)-containing RNA fragments?

A1: The primary and most direct strategy for enriching m8A-containing RNA fragments is methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq or m8A-seq). This technique utilizes an antibody that specifically recognizes and binds to m8A within RNA molecules, allowing for the isolation of these fragments from a total RNA population.

Q2: Is there a commercially available antibody for m8A enrichment?

A2: Yes, a rabbit monoclonal antibody to this compound (m8A) is commercially available and has been shown to be suitable for immunoprecipitation (IP)[1]. This is a critical reagent for performing m8A-RIP-seq.

Q3: What are the key steps in an m8A-RIP-seq experiment?

A3: The key steps involve:

  • Isolation of high-quality total RNA from your sample.

  • Fragmentation of the RNA to a suitable size (typically ~100-200 nucleotides).

  • Immunoprecipitation of m8A-containing RNA fragments using an anti-m8A antibody.

  • Washing to remove non-specifically bound RNA.

  • Elution of the enriched m8A-containing RNA fragments.

  • Library preparation for high-throughput sequencing.

  • Sequencing and bioinformatic analysis to identify m8A peaks.

Q4: Can I use a chemical-based method to enrich for m8A RNA?

A4: Currently, there are no well-established chemical-based enrichment methods specifically for m8A. While the chemical properties of the C8 position on adenosine have been studied, a selective chemical ligation or pulldown strategy for m8A in a complex RNA mixture has not been widely reported[2][3]. Research in this area is ongoing.

Q5: How much starting material (total RNA) do I need for an m8A-RIP-seq experiment?

A5: The optimal amount of starting material can vary. For standard MeRIP-seq protocols for m6A, a higher amount of total RNA (in the microgram range) is often recommended to ensure sufficient yield of enriched fragments. However, with the availability of a high-affinity monoclonal antibody for m8A, it may be possible to work with lower input amounts. It is advisable to start with a sufficient quantity and optimize based on your specific sample type and the efficiency of the immunoprecipitation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of enriched RNA 1. Inefficient immunoprecipitation. 2. Low abundance of m8A in the sample. 3. Suboptimal antibody-to-bead ratio. 4. Incomplete elution of RNA from the beads.1. Ensure the anti-m8A antibody is validated for IP. Optimize antibody concentration and incubation time. 2. Increase the amount of starting total RNA. 3. Titrate the amount of antibody and protein A/G beads to find the optimal ratio. 4. Ensure the elution buffer and conditions are appropriate to disrupt the antibody-m8A interaction without degrading the RNA.
High background (non-specific binding) 1. Insufficient washing after immunoprecipitation. 2. Cross-reactivity of the antibody with other modifications or unmodified adenosine. 3. Non-specific binding of RNA to the beads.1. Increase the number and stringency of wash steps. Use wash buffers with appropriate salt concentrations and detergents. 2. Verify the specificity of the anti-m8A antibody through dot blot analysis with other modified and unmodified nucleosides. 3. Pre-clear the RNA sample by incubating it with beads alone before adding the antibody.
Poor enrichment of known m8A-containing transcripts (if any are known) 1. Inefficient RNA fragmentation. 2. m8A modification is located in a region of strong secondary structure, making it inaccessible to the antibody.1. Optimize RNA fragmentation conditions (e.g., time, temperature) to achieve the desired fragment size range. Verify fragmentation on a gel. 2. Perform RNA fragmentation under denaturing conditions to improve the accessibility of the m8A sites.
Sequencing library preparation failure 1. Insufficient amount of enriched RNA. 2. Poor quality of the eluted RNA (degradation).1. See "Low yield of enriched RNA" section. Consider using a library preparation kit designed for low-input samples. 2. Ensure all solutions are RNase-free and work in an RNase-free environment. Assess RNA integrity after elution using a Bioanalyzer or similar instrument.

Experimental Protocols

Protocol: this compound RNA Immunoprecipitation (m8A-RIP)

This protocol is adapted from established MeRIP-seq methods and should be optimized for your specific experimental conditions.

1. RNA Preparation and Fragmentation:

  • Isolate total RNA using a standard method (e.g., TRIzol). Ensure high purity and integrity (RIN > 7).

  • Fragment 10-100 µg of total RNA to an average size of 100-200 nucleotides using a suitable method (e.g., magnesium-based fragmentation buffer, enzymatic fragmentation).

  • Verify the fragment size distribution using gel electrophoresis or a Bioanalyzer.

  • Purify the fragmented RNA.

2. Immunoprecipitation:

  • Prepare protein A/G magnetic beads by washing them with IP buffer.

  • Incubate the beads with 5-10 µg of anti-m8A antibody[1] in IP buffer for 1-2 hours at 4°C with rotation to allow for antibody-bead conjugation.

  • Wash the antibody-conjugated beads to remove unbound antibody.

  • Add the fragmented RNA to the antibody-conjugated beads. Also, set aside a small fraction of the fragmented RNA as an "input" control.

  • Incubate for 2-4 hours or overnight at 4°C with rotation to allow the antibody to capture m8A-containing RNA fragments.

3. Washing and Elution:

  • Wash the beads 3-5 times with wash buffer to remove non-specifically bound RNA. Use a magnetic stand to separate the beads from the supernatant.

  • Elute the enriched RNA from the beads using an appropriate elution buffer (e.g., a buffer containing a high concentration of a competing free m8A nucleoside or a buffer that disrupts antibody-antigen interactions).

  • Purify the eluted RNA and the input control RNA.

4. Quality Control and Downstream Processing:

  • Assess the yield and quality of the enriched RNA.

  • Validate the enrichment of a known m8A-containing transcript (if available) by RT-qPCR, comparing the immunoprecipitated sample to the input.

  • Proceed with library preparation for high-throughput sequencing using a kit suitable for your sequencing platform.

Visualizations

m8A_RIP_Seq_Workflow cluster_prep RNA Preparation cluster_ip Immunoprecipitation cluster_post_ip Post-IP Processing cluster_analysis Analysis TotalRNA Total RNA Isolation Fragmentation RNA Fragmentation (~100-200 nt) TotalRNA->Fragmentation Input Input Control Fragmentation->Input IP Immunoprecipitation Fragmentation->IP LibraryPrep Library Preparation Input->LibraryPrep Beads Protein A/G Beads BeadAbComplex Bead-Antibody Complex Beads->BeadAbComplex Antibody Anti-m8A Antibody Antibody->BeadAbComplex BeadAbComplex->IP Wash Washing IP->Wash Elution Elution Wash->Elution EnrichedRNA Enriched m8A RNA Elution->EnrichedRNA EnrichedRNA->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics

Caption: Workflow for this compound RNA Immunoprecipitation Sequencing (m8A-RIP-Seq).

Troubleshooting_Logic Start Low Yield of Enriched RNA? CheckAb Is Antibody Validated for IP? Start->CheckAb Yes CheckRNA Sufficient Starting RNA? CheckAb->CheckRNA Yes Sol_Ab Source a validated antibody. CheckAb->Sol_Ab No CheckElution Optimal Elution Conditions? CheckRNA->CheckElution Yes Sol_RNA Increase total RNA input. CheckRNA->Sol_RNA No Sol_Elution Optimize elution buffer/time. CheckElution->Sol_Elution No Success Yield Improved CheckElution->Success Yes

Caption: Troubleshooting logic for low yield in m8A-RIP experiments.

References

Technical Support Center: High-Throughput Screening of 8-Methyladenosine (m8A)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for high-throughput screening (HTS) of 8-Methyladenosine (m8A).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the high-throughput screening of this compound.

Q1: What are the primary methods suitable for high-throughput screening of this compound?

A1: The primary methods adaptable for HTS of m8A fall into two main categories: immunoassay-based approaches and mass spectrometry-based approaches.

  • Immunoassay-based methods, such as ELISA (Enzyme-Linked Immunosorbent Assay), are often cost-effective and scalable for HTS. These assays rely on a specific antibody that recognizes and binds to m8A. The signal generated is proportional to the amount of m8A in the sample. A protocol for an N6-methyladenosine (m6A) ELISA has been described that can be adapted for m8A, given the availability of a specific antibody.[1][2][3][4][5]

  • Mass Spectrometry (MS)-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high sensitivity and specificity for the absolute quantification of m8A. Recent advancements in automation have made MS platforms more suitable for high-throughput applications.

Q2: My ELISA assay shows high background noise. What are the possible causes and solutions?

A2: High background in an ELISA can obscure the specific signal. Here are common causes and troubleshooting steps:

  • Cause: Non-specific binding of the primary or secondary antibody.

    • Solution: Increase the number of wash steps after antibody incubations. Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk) in your blocking buffer. Consider testing different blocking buffers.

  • Cause: Cross-reactivity of the primary antibody with unmodified adenosine or other methylated nucleosides.

    • Solution: Verify the specificity of your anti-m8A antibody. You can perform a dot blot with unmodified adenosine and other methylated nucleosides to check for cross-reactivity.

  • Cause: Contamination of reagents or plates.

    • Solution: Use sterile, high-quality reagents and plates. Ensure that all buffers are freshly prepared and filtered.

Q3: I am observing significant well-to-well variability in my 384-well plate. How can I improve consistency?

A3: Well-to-well variability is a common challenge in HTS. Here are some strategies to improve reproducibility:

  • Cause: Inconsistent liquid handling.

    • Solution: Ensure that your automated liquid handlers are properly calibrated. Use low-retention pipette tips. For manual or semi-automated steps, be consistent with pipetting technique and timing.

  • Cause: "Edge effects" where wells on the perimeter of the plate behave differently.

    • Solution: Avoid using the outer wells for samples and standards. Instead, fill them with a buffer or blank solution to create a more uniform environment across the plate.

  • Cause: Temperature or evaporation gradients across the plate.

    • Solution: Use plate sealers to minimize evaporation, especially during long incubation steps. Ensure uniform temperature distribution in your incubator.

Q4: My mass spectrometry-based assay has low sensitivity for m8A. How can I enhance signal detection?

A4: Low sensitivity in LC-MS/MS can be due to several factors from sample preparation to instrument settings.

  • Cause: Inefficient ionization of this compound.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature.

  • Cause: Matrix effects from complex biological samples.

    • Solution: Improve your sample purification protocol. This could involve solid-phase extraction (SPE) or immunoaffinity purification using an anti-m8A antibody to enrich for m8A-containing molecules prior to LC-MS/MS analysis.

  • Cause: Suboptimal chromatography.

    • Solution: Adjust the mobile phase composition and gradient to improve the separation of m8A from other components in the sample. Ensure the column is not degraded.

Q5: How do I choose between an immunoassay and a mass spectrometry-based HTS for m8A?

A5: The choice depends on the specific goals of your screening campaign.

  • Choose an Immunoassay (ELISA) when:

    • You need to screen a very large number of compounds and cost is a major consideration.

    • Relative quantification of m8A levels is sufficient for your primary screen.

    • A highly specific antibody for m8A is available.

  • Choose a Mass Spectrometry-based assay when:

    • Absolute and highly accurate quantification of m8A is required.

    • You need to screen a smaller, more focused library of compounds.

    • You want to simultaneously quantify other modified nucleosides.

Data Presentation

Table 1: Comparison of High-Throughput Screening Methods for this compound

FeatureImmunoassay (ELISA-based)Mass Spectrometry (LC-MS/MS-based)
Principle Antibody-based detectionDirect detection of mass-to-charge ratio
Throughput High (384-well or 1536-well plates)Moderate to High (with automation)
Sensitivity Nanogram to picogram rangePicogram to femtogram range
Quantification RelativeAbsolute
Cost per Sample LowHigh
Equipment Standard plate readerLiquid chromatograph, tandem mass spectrometer
Key Advantage Scalability and cost-effectivenessHigh specificity and accuracy
Potential Challenge Antibody specificity and cross-reactivityMatrix effects and lower throughput

Experimental Protocols

High-Throughput this compound ELISA Protocol (Adapted from m6A ELISA protocols)

This protocol is for the relative quantification of m8A in RNA samples and is suitable for a 96-well or 384-well format.

Materials:

  • RNA samples

  • Anti-8-Methyladenosine (m8A) antibody

  • HRP-conjugated secondary antibody

  • ELISA plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Procedure:

  • RNA Coating: Dilute RNA samples in coating buffer to a final concentration of 100-200 ng/µL. Add 50 µL of the diluted RNA to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times with wash buffer. Dilute the anti-m8A antibody in blocking buffer according to the manufacturer's recommendation. Add 100 µL of the diluted antibody to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with wash buffer. Dilute the HRP-conjugated secondary antibody in blocking buffer. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

High-Throughput this compound Quantification by LC-MS/MS

This protocol outlines the general steps for the absolute quantification of m8A. Automation of liquid handling and sample preparation is key for high-throughput application.

Materials:

  • RNA samples

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS grade water and acetonitrile

  • Formic acid

  • This compound standard

  • LC-MS/MS system

Procedure:

  • RNA Digestion:

    • To 1-5 µg of RNA, add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to digest the RNA into nucleosides.

  • Sample Cleanup: Remove proteins and enzymes by filtration or precipitation.

  • LC Separation:

    • Inject the digested sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and unmodified adenosine.

  • Quantification:

    • Generate a standard curve using a known concentration of the this compound standard.

    • Calculate the amount of m8A in the samples by comparing their peak areas to the standard curve.

Visualizations

HTS_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Library Compound Library (384-well plate) Assay_Plate Assay Plate (Addition of RNA, Compounds, Reagents) Compound_Library->Assay_Plate RNA_Sample_Prep RNA Sample Preparation RNA_Sample_Prep->Assay_Plate Incubation Incubation Assay_Plate->Incubation Signal_Detection Signal Detection (Plate Reader or Mass Spectrometer) Incubation->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification ELISA_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions High_Background High Background Signal Nonspecific_Binding Non-specific Antibody Binding High_Background->Nonspecific_Binding Cross_Reactivity Antibody Cross-Reactivity High_Background->Cross_Reactivity Contamination Reagent/Plate Contamination High_Background->Contamination Optimize_Washing Increase Wash Steps Nonspecific_Binding->Optimize_Washing Optimize_Blocking Optimize Blocking Buffer Nonspecific_Binding->Optimize_Blocking Verify_Specificity Verify Antibody Specificity Cross_Reactivity->Verify_Specificity Use_Sterile_Reagents Use Fresh, Sterile Reagents Contamination->Use_Sterile_Reagents Method_Selection cluster_elisa Considerations for ELISA cluster_ms Considerations for MS Decision Choosing an HTS Method for m8A ELISA Immunoassay (ELISA) Decision->ELISA High Throughput/Low Cost MS Mass Spectrometry (LC-MS/MS) Decision->MS High Specificity/Accuracy Large_Scale Large Scale Screen ELISA->Large_Scale Relative_Quant Relative Quantification is Sufficient ELISA->Relative_Quant Cost_Effective Cost-Effective ELISA->Cost_Effective High_Accuracy High Accuracy/Absolute Quantification MS->High_Accuracy Focused_Library Focused Compound Library MS->Focused_Library Multiplexing Multiplexing with other Modifications MS->Multiplexing

References

Validation & Comparative

Validating 8-Methyladenosine: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of RNA modifications such as 8-Methyladenosine (m8A) are crucial for understanding their biological roles and potential as therapeutic targets. This guide provides a comprehensive comparison of two orthogonal methods for validating the presence of m8A: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and antibody-based immunoassays, offering insights into their principles, performance, and detailed experimental protocols.

The validation of modified nucleosides like this compound relies on employing orthogonal methods to ensure the accuracy and reliability of the results.[1] This approach utilizes multiple, independent techniques to mitigate the risk of method-specific biases and enhance confidence in the analytical data.[1] The two most prominent orthogonal approaches for this purpose are the highly specific and quantitative mass spectrometry-based methods and the sensitive, high-throughput antibody-based assays.

Method Comparison at a Glance

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the accurate identification and quantification of RNA modifications due to its high specificity and ability to distinguish between isomeric modifications.[2] In contrast, antibody-based methods like ELISA and Dot Blot offer high sensitivity and are well-suited for high-throughput screening, albeit with a dependency on the availability of highly specific antibodies.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Antibody-Based Assays (ELISA, Dot Blot)
Principle Separation of nucleosides by chromatography followed by mass-based detection and fragmentation for structural confirmation.Specific antibody binding to the target modified nucleoside, followed by enzymatic or fluorescent signal detection.
Specificity Very High. Can distinguish between isomers (e.g., this compound vs. N6-methyladenosine).[3]Dependent on antibody cross-reactivity. Potential for off-target binding.
Sensitivity High, with detection limits typically in the low ng/mL to pg/mL range.[4]Very High, often with detection limits in the pg/mL to sub-ng/mL range.
Quantification Absolute and highly accurate.Relative or semi-quantitative (Dot Blot). ELISA can be quantitative with a standard curve.
Throughput Lower, sample-by-sample analysis.High, suitable for screening large numbers of samples in 96-well plates.
Cost Higher initial instrument cost and operational expenses.Lower equipment cost and generally more cost-effective for large sample numbers.
Sample Requirement Typically requires 100-200 ng of mRNA.Can be as low as 25 ng of mRNA for ELISA.

Experimental Workflows

The validation of this compound using these orthogonal methods involves distinct experimental workflows, from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Workflow cluster_2 Antibody-Based Workflow RNA_Isolation Total RNA Isolation mRNA_Purification mRNA Purification RNA_Isolation->mRNA_Purification Enzymatic_Digestion Enzymatic Digestion to Nucleosides mRNA_Purification->Enzymatic_Digestion RNA_Immobilization RNA Immobilization (ELISA Plate / Membrane) mRNA_Purification->RNA_Immobilization LC_Separation LC Separation Enzymatic_Digestion->LC_Separation MS_Detection MS/MS Detection & Quantification LC_Separation->MS_Detection Antibody_Incubation Primary & Secondary Antibody Incubation RNA_Immobilization->Antibody_Incubation Signal_Detection Signal Detection & Analysis Antibody_Incubation->Signal_Detection

Caption: Orthogonal workflows for this compound validation.

Detailed Experimental Protocols

The following protocols are adapted from established methods for modified nucleosides and can be specifically tailored for the detection of this compound.

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol details the steps for the accurate quantification of this compound in mRNA.

1. RNA Isolation and mRNA Purification:

  • Isolate total RNA from cells or tissues using a commercial kit (e.g., PureLink RNA Mini Kit).

  • Purify mRNA from total RNA using oligo(dT)-magnetic beads (e.g., Dynabeads mRNA Purification Kit). This step is crucial to reduce contamination from highly abundant rRNAs.

2. Enzymatic Digestion of mRNA to Nucleosides:

  • In a sterile microcentrifuge tube, combine 100-200 ng of mRNA with nuclease P1 (2 units) in a final volume of 20 µL of nuclease P1 buffer (10 mM ammonium acetate, pH 5.3).

  • Incubate at 42°C for 2 hours.

  • Add 2.5 µL of ammonium bicarbonate buffer (1 M) and bacterial alkaline phosphatase (1 unit).

  • Incubate at 37°C for 2 hours to dephosphorylate the nucleoside monophosphates.

3. LC-MS/MS Analysis:

  • Centrifuge the digested sample at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial.

  • Inject the sample into an LC-MS/MS system (e.g., Thermo Q Exactive coupled with a Vanquish UHPLC system).

  • Liquid Chromatography: Separate the nucleosides on a C18 reverse-phase column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Perform mass analysis in positive ion mode. Use selected reaction monitoring (SRM) to detect the specific mass transition for this compound (precursor ion m/z 282.1 -> product ion m/z 150.1).

  • Quantification: Generate a standard curve using a serial dilution of a pure this compound standard. Calculate the amount of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Detection of this compound by ELISA

This protocol provides a method for the relative quantification of this compound in mRNA populations.

1. RNA Sample Preparation:

  • Purify mRNA from total RNA as described in the LC-MS/MS protocol.

  • Quantify the mRNA concentration accurately.

2. ELISA Procedure:

  • Add 90 µL of RNA binding solution to each well of a 96-well plate.

  • Add 25-50 ng of mRNA to each well. Include positive and negative control RNAs.

  • Incubate the plate at 37°C for 2 hours to allow the RNA to bind to the wells.

  • Wash each well four times with 1X PBST (PBS with 0.1% Tween-20).

  • Add 100 µL of the primary antibody solution (anti-8-Methyladenosine antibody, diluted in blocking buffer) to each well. The optimal antibody concentration should be determined empirically.

  • Incubate for 1 hour at room temperature.

  • Wash the wells four times with 1X PBST.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature.

  • Wash the wells four times with 1X PBST.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.

  • Stop the reaction by adding 100 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of this compound in the sample.

Protocol 3: Semi-Quantitative Detection of this compound by Dot Blot

This protocol offers a simple and rapid method for the semi-quantitative analysis of global this compound levels.

1. RNA Sample Preparation:

  • Purify and quantify mRNA as described previously.

  • Prepare a serial dilution of the mRNA samples (e.g., 50 ng/µL, 10 ng/µL, 2 ng/µL).

2. Dot Blot Procedure:

  • Denature the serially diluted mRNA at 95°C for 3 minutes and then immediately chill on ice.

  • Spot 2 µL of each denatured mRNA sample directly onto a nitrocellulose or nylon membrane.

  • UV-crosslink the RNA to the membrane.

  • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-8-Methyladenosine antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane four times with TBST.

  • Apply an ECL substrate and detect the chemiluminescent signal using an imaging system. The intensity of the dots provides a semi-quantitative measure of the this compound levels.

Signaling Pathways and Logical Relationships

The validation of this compound relies on a logical progression from initial screening to rigorous quantification, often involving the interplay of different methodologies.

cluster_0 Initial Screening & Hypothesis Generation cluster_1 Confirmation & Quantification cluster_2 Validation & Further Investigation Dot_Blot Dot Blot Assay LC_MS LC-MS/MS Quantification Dot_Blot->LC_MS Confirmation of global changes ELISA ELISA ELISA->LC_MS Quantitative validation Biological_Assays Functional Biological Assays LC_MS->Biological_Assays Informing functional studies

Caption: Logical workflow for this compound validation.

References

A Tale of Two Modifications: Unraveling the Functional Divergence of 8-Methyladenosine and N6-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of post-transcriptional regulation, chemical modifications to RNA molecules serve as a critical layer of control over gene expression. Among the more than 170 known RNA modifications, methylation of adenosine is a recurring theme. This guide provides a detailed comparison of two such modifications: 8-Methyladenosine (8-mA) and N6-methyladenosine (m6A).

While both are simple additions of a methyl group to an adenosine nucleotide, the current body of scientific knowledge reveals a stark contrast in their biological significance and prevalence. N6-methyladenosine stands as the most abundant internal modification in eukaryotic mRNA, a central player in a dynamic regulatory network. In contrast, this compound is primarily documented in specific, niche contexts: as a synthetic tool in biochemical assays and as a rare, specialized modification in bacterial rRNA. This guide will objectively present the known functional effects, supporting experimental data, and methodologies for studying each, underscoring the vast differences in their understood roles within cellular biology.

This compound (8-mA): A Tool and a Target in Specific Contexts

This compound is the result of a methyl group addition at the 8th position of the purine ring of adenosine. To date, its natural occurrence in eukaryotes has not been established. Instead, its functional significance has been explored in two distinct areas: as a synthetic component to probe a key innate immunity pathway and as a bacterial defense mechanism against antibiotics.

Functional Effects of this compound

The primary functional data for 8-mA comes from studies using synthetic analogs of 2',5'-oligoadenylate (2-5A). 2-5A is a crucial second messenger in the interferon-induced antiviral response, activating RNase L, which then degrades viral and cellular RNA to halt protein synthesis. Substituting adenosine with 8-mA in synthetic 2-5A molecules has been shown to enhance both the stability and the biological activity of these analogs.

Another key role for 8-mA is in conferring antibiotic resistance in bacteria. The Cfr methyltransferase adds a methyl group to adenosine at position 2503 of the 23S rRNA, a critical site within the peptidyl transferase center of the ribosome. This modification sterically hinders the binding of several classes of antibiotics, leading to a multidrug resistance phenotype.

Context System Effect of this compound Quantitative Data Reference
RNase L Activation In vitro (Mouse Liver Extract)Enhanced binding to and activation of RNase L, leading to increased inhibition of translation.Analogs with 8-mA at the 2'-terminus were several times more effective than 2-5A as translation inhibitors.[Kitade et al., 1991][1][2][3]
Oligonucleotide Stability In vitroIncreased resistance of 2-5A analogs to degradation by snake venom phosphodiesterase.-[Kitade et al., 1991][1][2]
Antibiotic Resistance Bacteria (E. coli expressing Cfr)Methylation of A2503 in 23S rRNA confers resistance to multiple classes of antibiotics targeting the ribosome.-[Giessing et al., 2009]
Experimental Protocols for this compound Research

1. Synthesis of this compound-Substituted 2-5A Analogs

This protocol is based on a lead ion-catalyzed ligation reaction.

  • Starting Materials: 8-bromoadenosine, trimethylaluminum, palladium catalyst, adenosine-5'-phosphorimidazolidate.

  • Step 1: Synthesis of this compound: 8-bromoadenosine is reacted with trimethylaluminum in the presence of a palladium catalyst to yield this compound.

  • Step 2: Oligonucleotide Ligation: this compound-5'-monophosphate is reacted with adenosine-5'-phosphorimidazolidate in the presence of lead ions (Pb2+) in an aqueous solution. This catalyzes the formation of the 2'-5' phosphodiester bonds. The specific sequence and position of the 8-mA residue are controlled by the choice of reactants.

  • Step 3: Phosphorylation: The resulting 2-5A monophosphate analogs are enzymatically or chemically converted to their 5'-triphosphate active forms.

  • Step 4: Purification: The final products are purified using high-performance liquid chromatography (HPLC).

2. RNase L Activity Assay

This assay measures the ability of 2-5A or its analogs to activate RNase L, which then cleaves a substrate RNA.

  • Materials: Mouse L cell extract (as a source of RNase L), 2-5A or 8-mA analog, radiolabeled substrate RNA (e.g., poly(U)-[32P]pCp), 2-5A core-agarose beads.

  • Step 1: RNase L Immobilization: RNase L from the cell extract is affinity-bound to 2-5A core-agarose beads.

  • Step 2: Activation: The immobilized RNase L is incubated with varying concentrations of 2-5A or the 8-mA analog.

  • Step 3: Cleavage Reaction: The radiolabeled substrate RNA is added to the reaction mixture. Activated RNase L cleaves the substrate.

  • Step 4: Analysis: The reaction is stopped, and the RNA is precipitated. The amount of radioactivity remaining in the supernatant (cleaved fragments) or the degradation of rRNA on a gel is measured to determine RNase L activity.

3. Detection of this compound in Bacterial rRNA by Mass Spectrometry

This method identifies and locates the 8-mA modification in ribosomal RNA.

  • Step 1: Ribosome Isolation: Ribosomes are harvested from bacterial cells (e.g., E. coli with and without the cfr gene).

  • Step 2: rRNA Extraction: 23S rRNA is purified from the isolated ribosomes.

  • Step 3: Enzymatic Digestion: The purified rRNA is digested into single nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

  • Step 4: LC-MS/MS Analysis: The resulting nucleoside mixture is separated by nano-liquid chromatography (nano-LC) and analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The mass and fragmentation pattern of this compound (m/z 282 for the [M+H]+ ion) are compared to a chemically synthesized standard to confirm its identity and quantity.

Visualizing the Roles of this compound

8_mA_RNase_L_Pathway cluster_InterferonResponse Interferon Response cluster_RNaseL_Activation RNase L Activation dsRNA Viral dsRNA OAS OAS dsRNA->OAS Activates 2-5A 2-5A Synthesis OAS->2-5A Synthesizes ATP ATP ATP->2-5A RNaseL_inactive RNase L (Inactive) 2-5A->RNaseL_inactive Binds & Activates RNaseL_active RNase L (Active) RNaseL_inactive->RNaseL_active Dimerization RNA_Degradation RNA Degradation (Antiviral State) RNaseL_active->RNA_Degradation Catalyzes 8mA_analog 8-mA Analog (Synthetic) 8mA_analog->RNaseL_inactive Potently Activates 8_mA_Antibiotic_Resistance Cfr Cfr Methyltransferase A2503 A2503 in 23S rRNA Cfr->A2503 Methylates Ribosome Bacterial Ribosome (50S subunit) m8A2503 This compound (m8A) at A2503 A2503->m8A2503 Binding_Blocked Antibiotic Binding Site Blocked m8A2503->Binding_Blocked Antibiotics Antibiotics (e.g., Linezolid, Chloramphenicol) Antibiotics->A2503 Binds to Antibiotics->m8A2503 Binding Inhibited Protein_Synthesis Protein Synthesis Continues Binding_Blocked->Protein_Synthesis m6A_Pathway cluster_Nucleus Nucleus cluster_Writers Writers (Methylation) cluster_Erasers Erasers (Demethylation) cluster_Cytoplasm Cytoplasm mRNA_pre pre-mRNA mRNA_A mRNA (A) mRNA_pre->mRNA_A mRNA_m6A mRNA (m6A) mRNA_A->mRNA_m6A Removes mRNA_A->mRNA_m6A Adds Export Nuclear Export mRNA_m6A->Export YTHDC1 Reader: YTHDC1 mRNA_m6A->YTHDC1 Binds METTL3 METTL3/14 FTO FTO/ALKBH5 Splicing Alternative Splicing mRNA_m6A_cyto mRNA (m6A) Export->mRNA_m6A_cyto YTHDC1->Splicing YTHDF1 Reader: YTHDF1 mRNA_m6A_cyto->YTHDF1 Binds YTHDF2 Reader: YTHDF2 mRNA_m6A_cyto->YTHDF2 Binds Translation Translation ↑ YTHDF1->Translation Decay Decay ↑ YTHDF2->Decay

References

Unveiling Antibody Specificity: A Comparative Guide to the Cross-reactivity of Adenosine Analog Antibodies with 8-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and molecular biology, the specificity of antibodies is paramount for the accuracy and reliability of experimental results. This guide provides a comparative analysis of the cross-reactivity of commercially available adenosine analog antibodies with 8-Methyladenosine (8-meA), a modified nucleoside implicated in bacterial antibiotic resistance. While direct quantitative comparisons are sparse in publicly available literature, this guide synthesizes available specificity data and outlines a robust experimental protocol for researchers to perform their own comparative analyses.

Understanding the Landscape of Adenosine Analog Antibody Specificity

The following table summarizes the reported specificity of several adenosine analog antibodies. It is important to note that cross-reactivity with this compound is often not reported in manufacturer's datasheets or validation studies, highlighting a critical gap in the available data.

Table 1: Summary of Reported Specificity of Adenosine Analog Antibodies

Antibody TargetAntibody TypeReported Non-Cross-ReactivityReported Cross-Reactivity with this compoundSource
N1-methyladenosine (m1A) Rabbit MonoclonalUnmodified adenosine, N6-methyladenosine, 2'-O-methyladenosineNot Reported[1]
N6-methyladenosine (m6A) Rabbit MonoclonalUnmodified adenosine, N6-dimethyladenosine, N1-methyladenosine, 2'-O-methyladenosineNot Reported[2]
N6-methyladenosine (m6A) Recombinant MonoclonalNon-methylated adenosineNot Reported[3]
Anti-Adenosine Rabbit PolyclonalSpecific for Adenosine and N6-MethyladenosineNot Reported

Note: "Not Reported" indicates that data on cross-reactivity with this compound was not found in the reviewed sources. Researchers should assume potential cross-reactivity until experimentally verified.

Experimental Protocol: Determining Antibody Cross-Reactivity using Competitive ELISA

To quantitatively assess the cross-reactivity of an antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This technique measures the ability of this compound (the competitor) to inhibit the binding of the antibody to its target antigen.

Materials:
  • High-binding 96-well microtiter plates

  • Antibody of interest (e.g., anti-m1A, anti-m6A, or anti-adenosine)

  • Target antigen conjugate (e.g., m1A-BSA, m6A-BSA, or Adenosine-BSA)

  • This compound

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:
  • Antigen Coating:

    • Dilute the target antigen conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare a series of dilutions of this compound in Blocking Buffer.

    • In separate tubes, pre-incubate a fixed, optimized concentration of the primary antibody with each dilution of this compound (and a zero-competitor control) for 1 hour at room temperature.

    • Add 100 µL of the antibody/competitor mixture to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Target Antigen / IC₅₀ of this compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological significance of this compound, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection A Antigen Coating B Blocking A->B C Pre-incubation: Antibody + 8-meA D Incubation in Coated Wells C->D E Secondary Antibody Incubation F Substrate Addition E->F G Signal Measurement F->G

Caption: Workflow for Competitive ELISA.

Cfr_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) rRNA 23S rRNA (A2503) Modified_rRNA This compound at A2503 rRNA->Modified_rRNA Cfr Cfr Methyltransferase (Radical SAM Enzyme) Cfr->rRNA Methylation SAM S-adenosylmethionine (SAM) SAM->Cfr Resistance Antibiotic Resistance (e.g., Phleomycins, Lincosamides, Streptogramins, Pleuromutilins) Modified_rRNA->Resistance

Caption: this compound in Antibiotic Resistance.

Conclusion

While direct comparative data on the cross-reactivity of various adenosine analog antibodies with this compound is limited, this guide provides researchers with the necessary framework and methodology to conduct their own robust assessments. The provided competitive ELISA protocol offers a clear path to generating quantitative cross-reactivity data, ensuring the specificity and reliability of future research. Understanding the potential for cross-reactivity is a critical step in the validation of immunological assays and is essential for the accurate study of modified nucleosides in biological systems. The discovery of this compound's role in antibiotic resistance underscores the importance of developing highly specific tools to investigate its function.[4]

References

Comparative Analysis of 8-Methyladenosine Levels in Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of RNA modifications in bacteria is paramount for developing novel therapeutics. Among these modifications, 8-methyladenosine (m8A), a methylation of adenosine at the N8 position, has emerged as a critical factor in antibiotic resistance.

This guide provides a comparative analysis of this compound levels in different bacterial strains, based on currently available scientific literature. While direct quantitative comparisons of m8A levels across a wide range of bacteria are not yet extensively documented, this analysis focuses on the presence of the genetic determinant for m8A synthesis—the cfr gene—and the established methodologies for its detection.

Presence of the cfr Gene and Potential for this compound Modification

The primary enzyme responsible for this compound formation in bacteria is the Cfr methyltransferase. This enzyme catalyzes the methylation of adenosine at position 2503 of the 23S ribosomal RNA (rRNA), a key site for the binding of several classes of antibiotics[1][2][3][4]. The presence of the cfr gene is therefore a strong indicator of a bacterium's potential to produce m8A and exhibit associated antibiotic resistance.

Bacterial SpeciesGram TypePresence of cfr Gene / m8A PotentialNotes
Escherichia coliGram-negativeReported PresenceThe cfr gene has been expressed in E. coli for research purposes, and m8A has been directly detected and quantified in these engineered strains[1].
Staphylococcus aureusGram-positiveReported PresenceThe cfr gene has been identified in clinical isolates of S. aureus, contributing to multidrug resistance.
Staphylococcus sciuriGram-positiveReported PresenceThe cfr gene was first discovered in this species.
Thermus thermophilusGram-negativeEngineered PresenceEngineered strains expressing a Cfr-like methylase have been shown to achieve up to 70% C8-methylation of A2503.
Bacillus spp.Gram-positivePotential PresenceCfr-like genes have been identified in the order Bacillales, suggesting a natural reservoir for this modification.

Experimental Protocols: Quantification of this compound

The gold standard for the detection and quantification of RNA modifications like m8A is liquid chromatography-mass spectrometry (LC-MS/MS). The following protocol is a summary of the methodology used for the analysis of m8A in E. coli rRNA.

1. Ribosomal RNA (rRNA) Isolation and Digestion:

  • Isolate total RNA from bacterial cultures.

  • Purify 23S rRNA using methods such as sucrose gradient centrifugation.

  • Digest the purified rRNA to nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.

2. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase liquid chromatography. A C18 column is often employed.

  • Perform mass spectrometry in positive ion mode.

  • Use tandem mass spectrometry (MS/MS or MSn) for the specific detection and fragmentation of this compound. The transition of the protonated molecular ion [M+H]+ to specific fragment ions is monitored for quantification. For this compound, this would involve tracking the fragmentation pattern of the ion with an m/z corresponding to methylated adenosine.

  • Quantification is achieved by comparing the peak area of m8A to that of a known amount of a stable isotope-labeled internal standard or by creating a standard curve with a synthesized this compound standard.

Cfr-Mediated Methylation and Antibiotic Resistance Pathway

The methylation of A2503 in the 23S rRNA by the Cfr methyltransferase has a direct consequence on the efficacy of several classes of antibiotics that target the peptidyl transferase center (PTC) of the ribosome.

Cfr_Pathway cluster_ribosome Bacterial Ribosome (50S subunit) cluster_resistance Antibiotic Action & Resistance A2503 A2503 in 23S rRNA m8A2503 This compound (m8A) at A2503 A2503->m8A2503 PTC Peptidyl Transferase Center Antibiotics PhLOPSa Antibiotics (e.g., Linezolid) Binding_Site Antibiotic Binding Site (at PTC including A2503) Antibiotics->Binding_Site Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding_Site->Protein_Synthesis_Inhibition Leads to Protein_Synthesis_Continues Protein Synthesis Continues Binding_Site->Protein_Synthesis_Continues Allows Steric_Hindrance Steric Hindrance Steric_Hindrance->Binding_Site Blocks Antibiotic Binding Cfr Cfr Methyltransferase Cfr->m8A2503 Methylates SAM S-adenosyl methionine (SAM) SAM->Cfr Methyl Donor m8A2503->Steric_Hindrance Causes

Caption: Cfr methyltransferase-mediated this compound modification pathway leading to antibiotic resistance.

References

Unveiling the Mechanism of Cfr-Mediated Antibiotic Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of the cfr (chloramphenicol-florfenicol resistance) gene poses a significant threat to the efficacy of several classes of antibiotics. This guide provides a comprehensive comparison of the Cfr-mediated resistance mechanism with other alternatives, supported by experimental data and detailed protocols. We will delve into the molecular basis of this resistance, its impact on antibiotic susceptibility, and the experimental workflows used to validate its role.

Cfr and 8-Methyladenosine: A Potent Partnership in Antibiotic Resistance

The cfr gene encodes a radical S-adenosylmethionine (SAM) methyltransferase that modifies the 23S ribosomal RNA (rRNA) at a critical position.[1][2] Specifically, the Cfr enzyme catalyzes the methylation of the C8 position of adenosine 2503 (A2503), resulting in the formation of this compound (m8A2503).[1][3] This seemingly subtle modification occurs within the peptidyl transferase center (PTC) of the ribosome, the very heart of protein synthesis and a primary target for numerous antibiotics.[3]

The prevailing model for Cfr-mediated resistance is a "direct steric clash," where the newly introduced methyl group physically obstructs the binding of antibiotics to the ribosome. Evidence also suggests that for some antibiotic classes, an allosteric rearrangement of the PTC, induced by the m8A2503 modification, may further contribute to reduced drug affinity. This multi-drug resistance phenotype is often referred to as PhLOPSA, conferring resistance to Ph enicols, L incosamides, O xazolidinones, P leuromutilins, and S treptogramin A antibiotics.

Performance Comparison: Cfr-Positive vs. Cfr-Negative Strains

The most direct way to assess the impact of the cfr gene is by comparing the Minimum Inhibitory Concentrations (MICs) of various antibiotics against bacterial strains with and without the gene. The following tables summarize quantitative data from studies on Staphylococcus aureus and Escherichia coli.

Table 1: Comparative MICs for Staphylococcus aureus Strains

AntibioticCfr-Negative S. aureus MIC (µg/mL)Cfr-Positive S. aureus MIC (µg/mL)Fold Increase
Linezolid2168
Florfenicol≤1>128>128
Clindamycin≤0.25>128>512
Tiamulin≤0.5>128>256
Chloramphenicol4 - 8128 - 25616 - 64

Data compiled from multiple sources, specific values may vary between studies.

Table 2: Comparative MICs for Escherichia coli Strains

AntibioticCfr-Negative E. coli MIC (µg/mL)Cfr-Positive E. coli MIC (µg/mL)Fold Increase
Linezolid412832
Florfenicol4512128
Clindamycin4>1024>256
Tiamulin284
Chloramphenicol881

Data compiled from multiple sources, specific values may vary between studies.

Comparison with Alternative Resistance Mechanisms

Cfr-mediated resistance is not the only mechanism by which bacteria can evade ribosome-targeting antibiotics. Understanding these alternatives is crucial for developing effective countermeasures.

Table 3: Comparison of Antibiotic Resistance Mechanisms Targeting the 50S Ribosomal Subunit

MechanismGene(s)Mode of ActionSpectrum of Resistance
rRNA Methylation (Cfr) cfrMethylation of A2503 at C8 position in 23S rRNA, causing steric hindrance.PhLOPSA antibiotics.
rRNA Methylation (Erm) ermDimethylation of A2058 in 23S rRNA, preventing macrolide, lincosamide, and streptogramin B binding.Macrolides, Lincosamides, Streptogramin B (MLSB).
Target Site Mutation 23S rRNA, rplC, rplDPoint mutations in the 23S rRNA gene or genes encoding ribosomal proteins L3 and L4, altering the antibiotic binding site.Primarily oxazolidinones, but can affect other classes.
Efflux Pumps msr(A), mef(A)Actively transport antibiotics out of the bacterial cell.Macrolides, Streptogramins.

Experimental Protocols

Validating the role of cfr in antibiotic resistance relies on standardized and reproducible experimental procedures. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antibiotics

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute each antibiotic in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

Construction of a Cfr-Expressing Bacterial Strain

This protocol describes the introduction of a plasmid carrying the cfr gene into a recipient bacterial strain, such as S. aureus or E. coli, via electroporation.

Materials:

  • Recipient bacterial cells (e.g., S. aureus RN4220, E. coli DH5α)

  • Plasmid DNA containing the cfr gene under a suitable promoter

  • Electroporator and electroporation cuvettes (0.1 or 0.2 cm gap)

  • Growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) broth for E. coli)

  • Selective agar plates containing an appropriate antibiotic for plasmid selection

  • Ice-cold sterile 10% glycerol

Procedure:

  • Preparation of Electrocompetent Cells:

    • Grow an overnight culture of the recipient strain.

    • Inoculate fresh broth with the overnight culture and grow to early- to mid-logarithmic phase (OD600 of 0.4-0.6).

    • Chill the cells on ice and harvest by centrifugation at 4°C.

    • Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol to remove salts.

    • Resuspend the final pellet in a small volume of 10% glycerol. The cells are now electrocompetent and can be used immediately or stored at -80°C.

  • Electroporation:

    • Thaw the electrocompetent cells on ice.

    • Mix a small aliquot of the cells (e.g., 50 µL) with the cfr-carrying plasmid DNA (10-100 ng).

    • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

    • Apply a single electrical pulse using the electroporator. Optimal settings will vary depending on the bacterial species and electroporator.

  • Recovery and Selection:

    • Immediately add recovery medium (e.g., SOC broth) to the cuvette and transfer the cell suspension to a microfuge tube.

    • Incubate at 37°C with shaking for 1-2 hours to allow for the expression of the antibiotic resistance marker on the plasmid.

    • Plate serial dilutions of the recovered cells onto selective agar plates.

    • Incubate the plates overnight at 37°C. Colonies that grow on the selective plates have successfully taken up the cfr-carrying plasmid.

    • Confirm the presence of the cfr gene in the transformants by PCR.

Visualizing the Pathways and Processes

To better understand the complex relationships and workflows involved in studying Cfr-mediated resistance, the following diagrams have been generated using Graphviz.

Cfr_Resistance_Pathway cluster_0 Bacterial Cell cluster_1 Mechanism of Resistance cfr_gene cfr gene (on plasmid or chromosome) Cfr_protein Cfr Methyltransferase cfr_gene->Cfr_protein Transcription & Translation m8A_rRNA 23S rRNA (m8A2503) Cfr_protein->m8A_rRNA Methylation during assembly SAM S-Adenosyl- methionine (SAM) SAM->Cfr_protein Ribosome_Assembly Ribosome Assembly Ribosome_50S Mature 50S Ribosomal Subunit Ribosome_Assembly->Ribosome_50S rRNA_23S 23S rRNA (A2503) rRNA_23S->Ribosome_Assembly m8A_rRNA->Ribosome_Assembly Binding_Site Peptidyl Transferase Center (PTC) m8A_rRNA->Binding_Site Steric Hindrance Antibiotic PhLOPSA Antibiotic Antibiotic->Binding_Site Binds to Inhibition Inhibition Binding_Site->Inhibition Leads to Resistance Resistance Binding_Site->Resistance Results in Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Cfr-mediated antibiotic resistance signaling pathway.

Experimental_Workflow start Start: Hypothesis Cfr confers resistance construct_vector Construct cfr-expression vector start->construct_vector transform_host Transform recipient strain (e.g., S. aureus, E. coli) construct_vector->transform_host select_transformants Select for transformants on antibiotic plates transform_host->select_transformants verify_cfr Verify presence of cfr gene (PCR) select_transformants->verify_cfr mic_testing Perform MIC testing (Broth Microdilution) verify_cfr->mic_testing compare_mic Compare MICs: Cfr-positive vs. Cfr-negative (wild-type) mic_testing->compare_mic analyze_data Analyze fold-increase in MICs compare_mic->analyze_data conclusion Conclusion: Validate role of Cfr in resistance analyze_data->conclusion

Caption: Experimental workflow for validating Cfr's role.

Logical_Relationship Cfr_Gene Presence of cfr Gene Cfr_Protein Expression of Cfr Protein Cfr_Gene->Cfr_Protein leads to m8A_Formation Formation of This compound (m8A) at A2503 Cfr_Protein->m8A_Formation catalyzes Steric_Hindrance Steric Hindrance at PTC m8A_Formation->Steric_Hindrance causes Reduced_Binding Reduced Antibiotic Binding Steric_Hindrance->Reduced_Binding results in Antibiotic_Resistance PhLOPSA Antibiotic Resistance Reduced_Binding->Antibiotic_Resistance confers

Caption: Logical relationship of Cfr-mediated resistance.

References

Validating 8-Methyladenosine Biosynthesis: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of RNA with an 8-methyladenosine (m8A) moiety is a critical process in the development of antibiotic resistance, catalyzed by the radical S-adenosylmethionine (SAM) methyltransferase Cfr. Validating the biosynthesis of this modification is paramount for understanding its role in microbial physiology and for the development of novel therapeutic interventions. This guide provides a comparative overview of isotopic labeling strategies coupled with mass spectrometry to definitively identify and quantify m8A, offering detailed experimental protocols and data presentation formats to aid in your research endeavors.

Comparison of Isotopic Labeling Strategies

The choice of isotopic labeling strategy is crucial for unequivocally tracing the path of the methyl group from its donor to the adenosine target. The two primary approaches involve metabolic labeling with stable isotopes, which are then detected by mass spectrometry.

StrategyLabeled PrecursorPrincipleAdvantagesDisadvantages
¹³C-Methyl Methionine Labeling [¹³C-methyl]-L-methionineCells are cultured in a medium where standard methionine is replaced with methionine containing a heavy carbon isotope (¹³C) in its methyl group. The ¹³C-labeled methyl group is then transferred by methyltransferases, including Cfr, to the C8 position of adenosine in RNA.[1][2]- Directly traces the methyl group transfer. - High specificity for methylation events. - Relatively straightforward to implement in cell culture.[1][2]- Does not label the entire nucleoside, only the transferred methyl group. - Potential for isotopic dilution from endogenous unlabeled methionine pools.
Full Nucleoside Labeling (¹³C/¹⁵N) ¹³C-glucose and/or ¹⁵N-ammonium saltsCells are grown in a medium containing heavy isotopes of carbon and/or nitrogen, leading to the incorporation of these isotopes into the entire ribonucleoside structure, including adenosine.- Labels the entire adenosine molecule, providing a distinct mass shift for the entire modified nucleoside. - Can be used for absolute quantification when combined with a known amount of unlabeled standard.- More complex and expensive due to the need for specialized media. - Requires extensive metabolic incorporation, which can take several cell doublings. - Does not specifically label the methyl group, requiring careful interpretation to confirm methylation.

Experimental Workflows and Protocols

To validate m8A biosynthesis, a multi-step experimental workflow is required, encompassing isotopic labeling, RNA extraction and digestion, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_labeling Isotopic Labeling cluster_analysis Analysis A Cell Culture B Introduction of Labeled Precursor A->B Growth Phase E RNA Extraction B->E Harvest Cells F RNA Digestion to Nucleosides E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: A generalized experimental workflow for the validation of this compound biosynthesis using isotopic labeling.

Detailed Experimental Protocol: ¹³C-Methyl Methionine Labeling

This protocol is a composite based on established methods for labeling RNA modifications.[1]

1. Cell Culture and Labeling:

  • Culture the bacterial strain of interest (e.g., E. coli expressing the cfr gene) in a defined minimal medium.

  • When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.5), pellet the cells by centrifugation and wash them with a methionine-free medium.

  • Resuspend the cells in a fresh, pre-warmed methionine-free medium supplemented with [¹³C-methyl]-L-methionine at a final concentration of 100-200 µM.

  • Incubate the culture for a sufficient period to allow for the incorporation of the label into newly synthesized RNA. This time can be optimized, but an incubation of 4-24 hours is a reasonable starting point.

2. RNA Extraction and Digestion:

  • Harvest the cells by centrifugation and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial RNA purification kit).

  • To isolate ribosomal RNA (rRNA), which is the primary target of Cfr, consider a further purification step such as sucrose gradient centrifugation or a specialized rRNA isolation kit.

  • Quantify the purified RNA using a spectrophotometer.

  • Digest 1-5 µg of RNA to single nucleosides using a cocktail of nuclease P1 (1-2 units) and alkaline phosphatase (1-2 units) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) at 37°C for 2-4 hours.

3. LC-MS/MS Analysis:

  • Perform chromatographic separation of the nucleosides using a reverse-phase C18 column.

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 20% B over 20 minutes is a good starting point.

  • Couple the LC system to a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) for targeted quantification of unlabeled and labeled m8A.

Table of MRM Transitions for m8A Detection:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Unlabeled m8A282.1150.115-20
¹³C-labeled m8A283.1151.115-20

Note: The exact collision energies should be optimized for the specific instrument used.

The Biosynthesis of this compound by Cfr

The Cfr methyltransferase utilizes a unique radical SAM mechanism to methylate the C8 position of adenosine at nucleotide A2503 of the 23S rRNA. This mechanism involves the generation of a 5'-deoxyadenosyl radical from one molecule of SAM, which then abstracts a hydrogen atom from a second molecule of SAM to generate a methylene radical. This radical then attacks the C8 position of adenosine.

Cfr_Mechanism SAM1 S-Adenosylmethionine (SAM) FeS [4Fe-4S] Cluster SAM1->FeS Reductive Cleavage dARadical 5'-deoxyadenosyl radical FeS->dARadical SAM2 S-Adenosylmethionine (SAM) dARadical->SAM2 H-atom abstraction MethyleneRadical Methylene Radical SAM2->MethyleneRadical Adenosine Adenosine (A2503 in 23S rRNA) MethyleneRadical->Adenosine Attack at C8 m8A This compound Adenosine->m8A

Caption: The radical SAM mechanism of the Cfr methyltransferase for this compound biosynthesis.

Data Presentation and Interpretation

Quantitative data from the LC-MS/MS analysis should be presented in a clear and structured format to allow for easy comparison. The primary metric for validation is the ratio of the labeled m8A to the total m8A (labeled + unlabeled).

Table of Expected Mass Shifts and Isotopic Ratios:

Labeling StrategyLabeled NucleosideExpected Mass Shift (Δm/z)Expected Isotopic Ratio (Labeled/Unlabeled)
¹³C-Methyl Methionine¹³C-m8A+1Dependent on labeling efficiency and turnover rate.
¹³C-Glucose¹³C₁₀-m8A+10Dependent on the number of cell doublings and metabolic flux.
¹⁵N-Ammonium Salts¹⁵N₅-m8A+5Dependent on the number of cell doublings and metabolic flux.
Dual ¹³C/¹⁵N¹³C₁₀¹⁵N₅-m8A+15Dependent on the number of cell doublings and metabolic flux.

A significant increase in the abundance of the isotopically labeled m8A in cells expressing a functional Cfr enzyme compared to a control (e.g., a strain with an inactive or deleted cfr gene) provides strong evidence for its biosynthetic activity.

By employing these isotopic labeling strategies and analytical methods, researchers can confidently validate the biosynthesis of this compound, paving the way for a deeper understanding of its biological significance and the development of targeted inhibitors.

References

A Researcher's Guide to 8-Methyladenosine Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 8-Methyladenosine (m8A) are critical for understanding its roles in biological processes, such as antibiotic resistance. This guide provides a side-by-side comparison of the primary techniques for m8A detection, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in selecting the most suitable method for your research needs.

At a Glance: Comparing this compound Detection Techniques

The two principal methods for the detection and quantification of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Each technique offers distinct advantages and is suited to different experimental goals.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation of digested nucleosides by liquid chromatography followed by mass-based identification and quantification.Specific antibody-based detection of this compound in a sample.
Quantification Absolute and highly accurate quantification.Semi-quantitative to quantitative, relative to a standard curve.
Sensitivity High (fmol to pmol range).High (pg/ml to ng/ml range).
Specificity Very high, based on mass-to-charge ratio.High, dependent on antibody specificity.
Sample Input Typically requires micrograms of RNA.Can be performed with smaller sample volumes.
Throughput Lower throughput, sample-by-sample analysis.High throughput, suitable for screening multiple samples in 96-well plates.
Instrumentation Requires specialized and expensive LC-MS/MS equipment.Requires a standard plate reader.
Primary Use Case Gold standard for validation and precise quantification of m8A levels.Screening, and relative quantification of m8A in multiple samples.

In-Depth Analysis of Detection Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the accurate quantification of nucleoside modifications. This technique offers high sensitivity and specificity, allowing for the precise measurement of m8A levels in a given RNA sample. The methodology involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by tandem mass spectrometry.

  • RNA Isolation: Isolate total RNA from the sample of interest using a standard method like TRIzol extraction, followed by quality assessment using a spectrophotometer and gel electrophoresis.

  • mRNA Purification (Optional): If focusing on mRNA modifications, purify the mRNA from the total RNA using oligo(dT)-magnetic beads.

  • RNA Digestion:

    • To 1-2 µg of RNA, add nuclease P1 (2U) in a buffer containing 10 mM ammonium acetate (pH 5.3).

    • Incubate at 42°C for 2 hours.

    • Add bacterial alkaline phosphatase (0.002 U) and incubate for an additional 2 hours at 37°C to dephosphorylate the nucleosides.

  • LC-MS/MS Analysis:

    • Inject the digested sample into an LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Perform mass spectrometry analysis in positive ion mode. The specific mass transition for this compound is m/z 282 → 150.[1]

    • Quantify the amount of m8A by comparing the peak area to a standard curve generated with known concentrations of a synthetic this compound standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_isolation RNA Isolation rna_digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) rna_isolation->rna_digestion lc_separation Liquid Chromatography (C18 Column) rna_digestion->lc_separation Inject Digested Nucleosides ms_detection Mass Spectrometry (m/z 282 -> 150) lc_separation->ms_detection quantification Quantification vs. Standard Curve ms_detection->quantification

LC-MS/MS workflow for m8A detection.
Immunoassay-Based Detection (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method that utilizes a specific antibody to detect and quantify this compound. This technique is particularly useful for screening a large number of samples and for determining the relative abundance of m8A. The availability of specific monoclonal antibodies against m8A has made this a viable and accessible detection method.[2]

  • Coating: Coat a 96-well plate with a synthetic this compound conjugate or the RNA sample overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Antibody Incubation:

    • Add the prepared samples and a standard curve of known this compound concentrations to the wells.

    • Add the anti-8-Methyladenosine primary antibody (e.g., Rabbit Monoclonal [EPR20836-125-1]) and incubate for 2 hours at room temperature.[2]

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB substrate. The colorimetric reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a plate reader.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the absorbance values against the standard curve.

cluster_plate_prep Plate Preparation cluster_detection Detection Steps coating Coat Plate with Sample/Antigen blocking Block Non-specific Sites coating->blocking primary_ab Add Primary Antibody (anti-m8A) blocking->primary_ab secondary_ab Add HRP-conjugated Secondary Antibody primary_ab->secondary_ab substrate Add TMB Substrate secondary_ab->substrate readout Measure Absorbance at 450 nm substrate->readout

ELISA workflow for m8A detection.

The Role of this compound in Antibiotic Resistance

A key biological context for this compound is its role in conferring antibiotic resistance in bacteria. The enzyme Cfr methyltransferase catalyzes the methylation of adenosine at position 8 of the 23S ribosomal RNA.[3] This modification sterically hinders the binding of several classes of antibiotics to the ribosome, thereby leading to resistance.[3]

cluster_process Mechanism of Cfr-mediated Antibiotic Resistance cfr Cfr Methyltransferase adenosine Adenosine (A2503) in 23S rRNA cfr->adenosine Methylates m8a This compound (m8A) adenosine->m8a is converted to ribosome Ribosome m8a->ribosome is part of resistance Antibiotic Resistance ribosome->resistance antibiotic Antibiotic antibiotic->ribosome Binding Blocked

Role of m8A in antibiotic resistance.

Future Perspectives and Novel Techniques

While LC-MS/MS and ELISA are the current mainstays for m8A detection, the field of epitranscriptomics is rapidly evolving. Techniques developed for other adenosine modifications, such as N6-methyladenosine (m6A), may be adapted for m8A in the future. These include:

  • m8A-MeRIP-Seq: A potential adaptation of methylated RNA immunoprecipitation sequencing, which would involve the use of an m8A-specific antibody to enrich for m8A-containing RNA fragments, followed by high-throughput sequencing to map m8A sites across the transcriptome.

  • Electrochemical Biosensors: These sensors could offer rapid and highly sensitive detection of m8A, potentially in a portable format. This would involve the immobilization of an m8A-specific antibody or another recognition element onto an electrode surface.

The development of these and other novel methods will undoubtedly provide deeper insights into the biological functions and regulatory roles of this compound.

References

Unveiling the Impact of Cfr-Mediated 8-Methyladenosine Modification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A quantitative comparison of 8-Methyladenosine (m8A) levels in wild-type versus mutant bacterial cells reveals a stark contrast, highlighting the specific role of the Cfr methyltransferase in this RNA modification. This guide provides a comprehensive overview of the quantitative differences, the experimental methodologies used for detection, and the functional implications of m8A in bacterial signaling and antibiotic resistance.

This guide is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic modification of this compound and its role in bacterial physiology and drug resistance.

Quantitative Comparison of this compound

The presence of this compound is directly linked to the activity of the Cfr methyltransferase. In bacterial strains expressing a functional Cfr enzyme (mutant, cfr+), m8A is detectable, whereas it is absent in wild-type strains lacking this enzyme (cfr-). This qualitative difference has been demonstrated through mass spectrometry analysis of ribosomal RNA (rRNA), the primary target of the Cfr enzyme.

Cell TypeGenotypeThis compound (m8A) LevelMethod of Detection
Wild-Typecfr-Not DetectedLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Mutantcfr+DetectedLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 1: Comparison of this compound levels in wild-type and Cfr-mutant E. coli. The data is based on the analysis of the A2503 position of the 23S rRNA.

Experimental Protocols

The quantification of this compound in cellular RNA is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive technique allows for the precise identification and quantification of modified nucleosides.

Protocol: Quantification of this compound in Bacterial RNA by LC-MS/MS

This protocol is adapted from established methods for the analysis of RNA modifications.

1. RNA Extraction:

  • Harvest bacterial cells from culture by centrifugation.

  • Isolate total RNA using a commercial RNA purification kit, ensuring the removal of tRNA.

  • To enrich for the relevant RNA species (rRNA in the case of Cfr), further purification steps may be employed, such as sucrose gradient centrifugation to isolate ribosomes.

2. RNA Digestion to Nucleosides:

  • Quantify the purified RNA using a spectrophotometer.

  • Digest 1-2 µg of RNA to individual nucleosides using a cocktail of nuclease P1 followed by bacterial alkaline phosphatase. This two-step enzymatic digestion ensures the complete breakdown of RNA into its constituent nucleosides.

3. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

  • Perform mass spectrometry analysis in positive ion mode using a triple quadrupole mass spectrometer.

  • Monitor the specific mass transition for this compound (m/z 282 → 150) and unmodified adenosine (m/z 268 → 136) for quantification.

  • Generate a standard curve using a synthetic this compound standard of known concentrations to accurately quantify the amount of m8A in the biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Bacterial Cell Culture (Wild-Type & Mutant) rna_extraction Total RNA Extraction cell_culture->rna_extraction rna_digestion Enzymatic Digestion to Nucleosides rna_extraction->rna_digestion lc_separation LC Separation rna_digestion->lc_separation Inject Nucleoside Mixture ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis cfr_mechanism cluster_wildtype Wild-Type (cfr-) Cell cluster_mutant Mutant (cfr+) Cell ribosome_wt Ribosome (A2503) protein_synthesis_wt Protein Synthesis ribosome_wt->protein_synthesis_wt Inhibited antibiotic_wt Antibiotic antibiotic_wt->ribosome_wt Binds to PTC cfr_gene cfr gene cfr_enzyme Cfr Enzyme cfr_gene->cfr_enzyme Expression ribosome_mut Ribosome (m8A2503) cfr_enzyme->ribosome_mut Methylates A2503 protein_synthesis_mut Protein Synthesis Continues ribosome_mut->protein_synthesis_mut antibiotic_mut Antibiotic antibiotic_mut->ribosome_mut Binding Blocked

Benchmarking Novel 8-Methyladenosine Detection Methods Against Established Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epitranscriptome, a layer of regulatory control mediated by chemical modifications to RNA, is a rapidly expanding field of study. Among the more than 170 known RNA modifications, 8-methyladenosine (m8A) is a lesser-studied but potentially significant modification. Found in bacterial ribosomal RNA, its presence has been linked to antibiotic resistance. Recent studies also suggest its involvement in the DNA damage response in human cells, highlighting the need for robust and accurate detection methods to fully elucidate its biological roles. This guide provides a comprehensive comparison of established and emerging techniques for the detection and quantification of m8A, offering researchers the information needed to select the most appropriate method for their experimental goals.

Established Methods for this compound Detection

The current gold standards for m8A detection rely on direct, quantitative measurement or affinity-based enrichment. These methods are well-characterized and have been instrumental in the initial identification and validation of m8A.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for detecting a wide range of RNA modifications, including m8A.[1][2][3][4] This technique involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified by mass spectrometry. The precise mass of m8A allows for its unambiguous identification and quantification.

Antibody-Based Methods , such as immunoprecipitation (IP) and enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize and bind to m8A. In techniques analogous to m6A-sequencing (m6A-seq) or MeRIP-seq, an m8A-specific antibody can be used to enrich for RNA fragments containing the modification, which can then be sequenced to identify their location within the transcriptome.[5] While powerful for mapping the location of m8A, these methods are dependent on the specificity and affinity of the available antibodies.

Emerging High-Throughput Sequencing-Based Methods

The field of epitranscriptomics has seen a surge in the development of innovative, high-throughput sequencing techniques, primarily for the more abundant N6-methyladenosine (m6A) modification. While not yet specifically validated for m8A, these methods offer a glimpse into the future of m8A detection, promising single-nucleotide resolution and transcriptome-wide profiling. The adaptation of these techniques for m8A would likely depend on the identification of an m8A-specific binding protein or enzyme.

Deaminase-Based Methods , such as DART-seq (Deamination Adjacent to RNA Modification Targets), utilize a fusion protein composed of a cytidine deaminase (e.g., APOBEC1) and an m6A-binding YTH domain. This fusion protein is guided to m6A sites, where the deaminase induces a C-to-U mutation in the adjacent sequence, which is then detected by sequencing. A hypothetical "m8A-DART-seq" would require an m8A-specific binding protein to guide the deaminase.

Enzyme-Assisted Deamination Sequencing , exemplified by eTAM-seq, employs an engineered adenosine deaminase that selectively deaminates unmodified adenosine to inosine, while leaving m6A unmodified. This difference is then read during sequencing, allowing for the direct identification of m6A sites. The applicability of this method to m8A would depend on the deaminase's ability to differentiate between unmodified adenosine and this compound.

Performance Comparison of this compound Detection Methods

The following table summarizes the key performance metrics of established and emerging m8A detection methods. It is important to note that the performance of emerging methods for m8A is currently theoretical and based on their application to m6A.

MethodPrincipleResolutionQuantitative?ThroughputRNA InputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation and mass-based detection of nucleosidesN/A (Global Quantification)Yes (Absolute)Low to Mediumµg of total RNAHigh accuracy and sensitivity; unambiguous identification.Does not provide sequence context; requires specialized equipment.
Antibody-Based (m8A-IP-seq) Immunoprecipitation of m8A-containing RNA fragments followed by sequencing~100-200 nucleotidesSemi-quantitative (Relative)Highµg of mRNATranscriptome-wide mapping of m8A sites.Dependent on antibody specificity; potential for off-target binding.
Hypothetical m8A-DART-seq Targeted deamination adjacent to m8A sitesSingle nucleotideSemi-quantitative (Relative)Highng of total RNAHigh resolution; low RNA input requirement.Requires a specific m8A-binding protein; not yet developed for m8A.
Hypothetical m8A-eTAM-seq Enzyme-assisted selective deamination of unmodified adenosineSingle nucleotideYes (Relative)Highng of mRNAAntibody-independent; provides single-base resolution.Relies on enzymatic specificity for m8A; not yet developed for m8A.

Experimental Protocols

This compound Detection by LC-MS/MS

This protocol outlines the general steps for the quantification of m8A in total RNA.

  • RNA Isolation: Isolate high-quality total RNA from the sample of interest using a standard protocol (e.g., Trizol extraction followed by column purification).

  • RNA Digestion: Digest 1-5 µg of total RNA to individual nucleosides using a mixture of nucleases, such as nuclease P1, followed by dephosphorylation with a phosphatase (e.g., bacterial alkaline phosphatase).

  • Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of mobile phases (e.g., ammonium acetate and acetonitrile) is typically used for optimal separation.

  • Mass Spectrometry Analysis: Analyze the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific mass-to-charge (m/z) transition for m8A is used for its detection and quantification.

  • Quantification: Calculate the absolute amount of m8A by comparing its signal to a standard curve generated with a pure m8A standard of known concentrations.

This compound Immunoprecipitation followed by Sequencing (m8A-IP-seq)

This protocol describes a method for transcriptome-wide mapping of m8A sites.

  • RNA Fragmentation: Fragment poly(A)-selected mRNA into ~100-nucleotide fragments by chemical or enzymatic methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-m8A antibody to form RNA-antibody complexes.

  • Enrichment: Capture the RNA-antibody complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound RNA, and then elute the m8A-containing RNA fragments.

  • Library Preparation: Prepare sequencing libraries from the eluted m8A-enriched RNA and a corresponding input control (fragmented RNA that did not undergo immunoprecipitation).

  • High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and identify enriched peaks in the m8A-IP sample relative to the input control. These peaks represent putative m8A sites.

Visualizing Methodological Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for m8A detection.

Experimental_Workflow_for_m8A_Detection cluster_lcms LC-MS/MS Workflow cluster_ipseq m8A-IP-seq Workflow rna_lcms Total RNA digest Enzymatic Digestion rna_lcms->digest hplc HPLC Separation digest->hplc ms Mass Spectrometry hplc->ms quant Quantification ms->quant rna_ipseq mRNA fragment Fragmentation rna_ipseq->fragment ip Immunoprecipitation (anti-m8A Ab) fragment->ip library Library Preparation ip->library seq Sequencing library->seq analysis Data Analysis seq->analysis

General workflows for established m8A detection methods.

The following diagram illustrates a hypothetical signaling pathway where m8A could play a regulatory role, for instance, in the DNA damage response.

DNA_Damage_Response_Signaling dna_damage DNA Damage parp PARP Activation dna_damage->parp m8a_writer m8A Methyltransferase (e.g., Cfr-like enzyme) parp->m8a_writer m8a_rna m8A-modified RNA m8a_writer->m8a_rna rna Target RNA rna->m8a_writer ddr_proteins DNA Damage Response Proteins m8a_rna->ddr_proteins Recruitment repair DNA Repair ddr_proteins->repair

Hypothetical role of m8A RNA in DNA damage response.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 8-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of 8-Methyladenosine, a nucleoside analog. Following these guidelines will help ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

While specific toxicological data for this compound is limited, it is prudent to handle it with the same level of caution as other nucleoside analogs, which may possess biological activity and potential toxicity.[1] Always consult your institution's Environmental Health & Safety (EHS) department for specific requirements.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, ensure you are familiar with the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[1][2]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: When handling the solid compound or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

Emergency Procedures:

  • Skin Contact: In case of accidental contact, immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.

  • Spills: In the event of a spill, evacuate the area. Cleanup should be performed by trained personnel wearing appropriate PPE. Absorb the spill with an inert material, collect it in a sealed container for hazardous waste disposal, and decontaminate the area.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table summarizes general handling and storage parameters for similar laboratory chemicals.

ParameterSpecificationSource
Storage Temperature +2 to +8 °C
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Incompatible Materials Strong oxidizing agents.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a compatible, well-sealed waste container.

    • Contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. Chemically contaminated sharps must be disposed of in a labeled puncture-proof container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container. Do not mix with incompatible waste streams.

2. Labeling:

  • Clearly label all waste containers as "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and any other constituents of the waste stream.

  • Include the date and the name of the generating laboratory as required by your institution.

3. Storage Pending Disposal:

  • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be secure, away from general laboratory traffic, and provide secondary containment to prevent spills.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup.

  • Follow their specific procedures for waste transfer and documentation.

5. Decontamination:

  • Thoroughly decontaminate any surfaces or reusable glassware that may have come into contact with this compound.

  • Triple rinse reusable glassware with a suitable solvent (e.g., ethanol or methanol).

  • Collect all rinsate as hazardous liquid waste in the designated container.

  • Dispose of cleaning materials as hazardous waste.

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Solid Waste (Unused chemical, contaminated labware) B->C D Liquid Waste (Solutions containing this compound) B->D E Sharps Waste (Contaminated needles, blades) B->E F Use Designated, Leak-Proof Waste Containers C->F D->F E->F Puncture-proof container G Label Container: 'Hazardous Waste' 'this compound' Date, Lab Info F->G H Store in a Secure Satellite Accumulation Area G->H I Contact EHS for Hazardous Waste Pickup H->I J Decontaminate Work Area & Reusable Glassware I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 8-Methyladenosine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 8-Methyladenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling similar nucleoside analogs and available data for related compounds. It is imperative to handle this compound with caution, assuming it may have potential hazards.

I. Immediate Safety and Hazard Information

Precautionary Statements:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Wash hands thoroughly after handling.

II. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. For extended handling, consider double-gloving.
Eye Protection Safety glasses or gogglesMust be worn to protect against accidental splashes.
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities of powder or if there is a risk of aerosolization.
III. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Weighing:

  • Work Area Preparation: Conduct all manipulations of solid this compound within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) and solvents before handling the compound.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. Use a dedicated spatula and weigh boat.

B. Solubilization:

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Mixing: Gently swirl or vortex to dissolve. If necessary, use a sonicator. Ensure the container is securely capped during mixing.

C. Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).

  • Waste Disposal: Dispose of all contaminated materials as outlined in the Disposal Plan below.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water.

IV. Disposal Plan

The disposal of this compound and contaminated materials must be managed as chemical waste.

Waste TypeContainmentDisposal Method
Unused/Expired Solid Original vial or a securely sealed, labeled hazardous waste container.Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for incineration.
Contaminated Labware (pipette tips, vials, gloves)Labeled hazardous waste bag or container.Dispose of as solid chemical waste through EH&S.
Liquid Waste (solutions containing this compound)Sealed, leak-proof, and labeled hazardous waste container.Arrange for pickup by EH&S. Do not pour down the drain.
V. Emergency Procedures
IncidentFirst Aid and Response
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area.
VI. Storage and Physical Properties
ParameterInformation
Storage Temperature 2°C to 8°C.[1]
Molecular Formula C₁₁H₁₅N₅O₄[2]
Molecular Weight 281.27 g/mol [1][2]
CAS Number 56973-12-7[2]

Visual Workflow and Safety Diagrams

Handling_Workflow Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands Emergency_Response Figure 2: Emergency Response Protocol for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event wash_skin Wash with Soap & Water exposure->wash_skin flush_eyes Flush with Water (15 min) exposure->flush_eyes fresh_air Move to Fresh Air exposure->fresh_air remove_clothing Remove Contaminated Clothing wash_skin->remove_clothing seek_medical_skin Seek Medical Attention (if irritation persists) remove_clothing->seek_medical_skin seek_medical_eye Seek Immediate Medical Attention flush_eyes->seek_medical_eye seek_medical_inhalation Seek Medical Attention fresh_air->seek_medical_inhalation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyladenosine
Reactant of Route 2
Reactant of Route 2
8-Methyladenosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.